molecular formula CH3I B122720 Iodomethane CAS No. 74-88-4

Iodomethane

Cat. No.: B122720
CAS No.: 74-88-4
M. Wt: 141.939 g/mol
InChI Key: INQOMBQAUSQDDS-UHFFFAOYSA-N
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Description

The product is 2M solution of iodomethane in tert-butyl methyl ether. This compound also known as methyl iodide is an alkyl halide commonly employed as methylating agent.>This compound is a member of the class of iodomethanes that is methane in which one of the hydrogens is replaced by iodine. It has a role as a fumigant insecticide. It is a member of methyl halides and a member of iodomethanes.>Methyl iodide appears as a colorless liquid that turns brown on exposure to light. Denser than water. Contact may irritate skin, eyes and mucous membranes. Very toxic by ingestion, inhalation and skin absorption.>Methyl iodide is used as an intermediate in the manufacture of some pharmaceuticals and pesticides, in methylation processes, and in the field of microscopy. In humans, acute (short-term) exposure to methyl iodide by inhalation may depress the central nervous system (CNS), irritate the lungs and skin, and affect the kidneys. Massive acute inhalation exposure to methyl iodide has led to pulmonary edema. Acute inhalation exposure of humans to methyl iodide has resulted in nausea, vomiting, vertigo, ataxia, slurred speech, drowsiness, skin blistering, and eye irritation. Chronic (long-term) exposure of humans to methyl iodide by inhalation may affect the CNS and cause skin burns. EPA has not classified methyl iodide for potential carcinogenicity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

iodomethane
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InChI

InChI=1S/CH3I/c1-2/h1H3
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InChI Key

INQOMBQAUSQDDS-UHFFFAOYSA-N
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Canonical SMILES

CI
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Molecular Formula

CH3I
Record name METHYL IODIDE
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DSSTOX Substance ID

DTXSID0024187
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Molecular Weight

141.939 g/mol
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Physical Description

Methyl iodide appears as a colorless liquid that turns brown on exposure to light. Denser than water. Contact may irritate skin, eyes and mucous membranes. Very toxic by ingestion, inhalation and skin absorption., Colorless liquid with a pungent, ether-like odor. [Note: Turns yellow, red, or brown on exposure to light & moisture.] [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO LIGHT AND MOISTURE., Colorless liquid with a pungent, ether-like odor., Colorless liquid with a pungent, ether-like odor. [Note: Turns yellow, red, or brown on exposure to light & moisture.]
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Boiling Point

108.3 °F at 760 mmHg (NTP, 1992), 42.5 °C, 109 °F
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Solubility

10 to 50 mg/mL at 64 °F (NTP, 1992), Miscible with alcohol, ether., Sol in acetone, SOL IN CARBON TETRACHLORIDE, 1.39X10+4 mg/l at 20 °C in water, Solubility in water, g/100ml at 20 °C: 1.4, 1%
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Density

2.279 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.28 @ 20 °C/4 °C, DENSITY OF SATURATED AIR: 3.04 (AIR= 1), Relative density (water = 1): 2.3, 2.28
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Vapor Density

4.9 (AIR= 1), Relative vapor density (air = 1): 4.9
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Vapor Pressure

661.76 mmHg (USCG, 1999), 405.0 [mmHg], 4.05X10+2 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 50, 400 mmHg
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Impurities

IODINE MAY BE PRESENT AS AN IMPURITY.
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Color/Form

Colorless, transparent liquid (turns brown on exposure to light)

CAS No.

74-88-4
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Melting Point

-87.6 °F (NTP, 1992), -66.5 °C, -88 °F
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methyl iodide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0420.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

Synthesis of Iodomethane from Methanol and Red Phosphorus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the synthesis of iodomethane (methyl iodide) from methanol and red phosphorus, a common laboratory-scale method. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Reaction Overview

The synthesis of this compound from methanol involves the reaction of methanol with iodine in the presence of red phosphorus. In this reaction, phosphorus first reacts with iodine to form phosphorus triiodide (PI₃), which is the key iodinating agent. The in-situ generated phosphorus triiodide then reacts with methanol to produce this compound and phosphorous acid (H₃PO₃).

The overall reaction can be summarized as follows:

2 P + 3 I₂ → 2 PI₃ 3 CH₃OH + PI₃ → 3 CH₃I + H₃PO₃

This method is favored for its relatively mild conditions and the use of less hazardous red phosphorus compared to white phosphorus.

Experimental Protocol

The following protocol is a synthesis of established laboratory procedures.

Materials:

  • Red phosphorus

  • Iodine

  • Methanol, anhydrous

  • Distillation apparatus with a reflux condenser

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous calcium chloride)

Procedure:

  • Apparatus Setup: Assemble a round-bottom flask with a reflux condenser. The top of the condenser should be connected to a gas trap to absorb any evolved hydrogen iodide.

  • Reactant Charging: In the round-bottom flask, place a mixture of red phosphorus and water. Slowly add iodine crystals to the slurry while cooling the flask in an ice bath to control the initial exothermic reaction.

  • Methanol Addition: Once the iodine has been added, slowly add anhydrous methanol to the mixture.

  • Reflux: Gently heat the mixture to reflux using a heating mantle. The this compound will distill as it is formed.

  • Distillation and Collection: Collect the crude this compound distillate. The receiver flask should be cooled in an ice bath to minimize loss due to the low boiling point of this compound (42.4 °C).

  • Washing and Neutralization: Transfer the crude product to a separatory funnel. Wash it with water to remove any remaining methanol and phosphorous acid. Then, wash with a dilute solution of sodium thiosulfate to remove any unreacted iodine, followed by a final wash with water.

  • Drying: Dry the washed this compound over a suitable drying agent, such as anhydrous calcium chloride.

  • Final Distillation: Decant the dried liquid and perform a final distillation to obtain pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for this synthesis.

ParameterValue
Reactant Ratios
Methanol1 molar equivalent
Iodine (I₂)~0.5 molar equivalents
Red Phosphorus (P)~0.17 molar equivalents
Reaction Conditions
TemperatureReflux (~65-70 °C)
Reaction Time2-4 hours
Product Information
Typical Yield80-90%
Boiling Point42.4 °C
Density2.28 g/cm³
Refractive Index (n²⁰/D)1.5304

Visualizations

The following diagrams illustrate the reaction pathway and a typical experimental workflow.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Methanol Methanol (CH₃OH) This compound This compound (CH₃I) Methanol->this compound + PI₃ PhosphorousAcid Phosphorous Acid (H₃PO₃) Methanol->PhosphorousAcid Iodine Iodine (I₂) PI3 Phosphorus Triiodide (PI₃) Iodine->PI3 RedP Red Phosphorus (P) RedP->PI3 + 3 I₂ PI3->this compound PI3->PhosphorousAcid + 3 CH₃OH

Caption: Reaction pathway for the synthesis of this compound.

experimental_workflow start Start: Assemble Apparatus charge Charge Flask with Red P and Water start->charge add_iodine Slowly Add Iodine Crystals (in ice bath) charge->add_iodine add_methanol Add Anhydrous Methanol add_iodine->add_methanol reflux Heat to Reflux add_methanol->reflux distill Distill and Collect Crude Product reflux->distill wash Wash with Water, Na₂S₂O₃, and Water distill->wash dry Dry over Anhydrous CaCl₂ wash->dry final_distill Final Distillation dry->final_distill end End: Pure this compound final_distill->end

Caption: Experimental workflow for this compound synthesis.

biogenic and natural sources of iodomethane

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the , prepared for researchers, scientists, and drug development professionals.

Introduction

Iodomethane (CH₃I), also known as methyl iodide, is a volatile organoiodine compound with significant roles in atmospheric chemistry, the global iodine cycle, and as a reagent in organic synthesis.[1][2][3] While it has applications as a methylating agent and an agricultural fumigant, its natural emissions far exceed anthropogenic ones.[2][3][4] Vast quantities are produced by marine and terrestrial organisms, influencing atmospheric ozone levels and the formation of cloud condensation nuclei.[5][6] This document provides a detailed overview of the primary , the biochemical pathways governing its formation, quantitative emission data, and the experimental protocols used for its quantification.

Major Biogenic and Natural Sources

This compound is produced through both biological (biogenic) and non-biological (natural) processes. The majority of global emissions are biogenic, originating from marine and terrestrial ecosystems.[1]

2.1 Marine Sources The oceans are the largest natural source of this compound, responsible for an estimated 214,000 to 300,000 tons annually.[1][3][7]

  • Phytoplankton and Algae: Marine phytoplankton, cyanobacteria, and macroalgae (kelp) are the primary marine producers.[6] Species such as the brown alga Ectocarpus siliculosus and the giant kelp Macrocystis pyrifera are known for significant this compound emissions.[5] While macroalgae in coastal regions are potent sources, the vast biomass of microalgae (phytoplankton) in the open ocean is considered a major contributor to the global flux.[8][9]

  • Marine Bacteria: Bacterial activity in seawater also contributes to this compound production.[5][6] Studies have shown that the addition of antibiotics to seawater significantly decreases the volatilization of iodine, indicating a microbial role.[5] Bacteria such as Roseovarius spp. have been identified as capable of producing this compound.[5]

  • Photochemical Production: In addition to direct biological production, this compound can be formed in surface waters through the reaction of photochemically produced methyl and iodine radicals.[5][8]

2.2 Terrestrial Sources While less significant than marine sources on a global scale, terrestrial ecosystems are important contributors to regional this compound budgets.[5]

  • Rice Paddies: Rice plantations are a major terrestrial source, estimated to contribute up to 5% of the global this compound flux.[1][5][10] The flooded, anoxic conditions of rice paddies facilitate the microbial methylation of iodide present in the soil and water.[5][11] Emissions from the rice plant shoots are more significant than from the flooded soil surface.[5]

  • Wetlands and Peatlands: These ecosystems contribute significantly to terrestrial emissions. Annual fluxes of 7.3 Gg from wetlands and 1.4 Gg from peatlands have been reported.[5][10]

  • Fungi and Bacteria: Terrestrial fungi and bacteria are also known producers of this compound.[1][3] A wide variety of soil bacteria have demonstrated the ability to methylate iodide.[9]

  • Biomass Burning: The burning of biomass is another notable source, contributing an estimated 3 to 10 Gg per year.[5][10][12]

Quantitative Emissions Data

The following table summarizes estimated annual emissions of this compound from various natural and biogenic sources.

Source CategorySpecific SourceEstimated Annual EmissionUnitsReference(s)
Marine Algae and Kelp> 214,000Tons/year[1][3]
Open Oceanic Waters174Gg/year[5]
Marine Macroalgae10⁷ - 10⁸ g/year [9]
Marine Microalgae10⁹ - 10¹⁰ g/year [9]
Terrestrial Rice Paddies20 - 71Gg/year[10][11]
Wetlands7.3Gg/year[5][10]
Peatlands1.4Gg/year[5][10]
Other Biomass Burning3 - 10Gg/year[5][10][12]

Note: 1 Gg (gigagram) = 1,000 tons.

Biochemical Production Pathways

The biogenic formation of this compound is primarily mediated by enzymes that catalyze the transfer of a methyl group to an iodide ion.

4.1 S-adenosyl-L-methionine (SAM)-Dependent Methylation This is the most well-documented pathway for this compound biosynthesis.[5] It involves a nucleophilic attack by an iodide ion (I⁻) on the methyl group of S-adenosyl-L-methionine (SAM), which serves as the methyl donor.[5] The reaction is catalyzed by a class of enzymes called methyltransferases.[5][13] In plants, a specific halide/bisulfide methyltransferase, encoded by HARMLESS TO OZONE LAYER (HOL) genes, is responsible for this transformation.[5]

SAM_Methylation Iodide Iodide (I⁻) Enzyme Halide Methyltransferase Iodide->Enzyme SAM S-adenosyl-L-methionine (SAM) SAM->Enzyme CH3I This compound (CH₃I) Enzyme->CH3I CH₃⁺ SAH S-adenosyl-L-homocysteine (SAH) Enzyme->SAH

Caption: SAM-dependent enzymatic methylation of iodide.

4.2 Haloperoxidase-Mediated Formation Another proposed mechanism involves haloperoxidase enzymes, such as vanadium-dependent iodoperoxidases found in marine diatoms and macrophytes.[5] These enzymes use hydrogen peroxide (H₂O₂) to oxidize iodide, creating a more reactive iodine species that can then react with organic matter to form iodinated compounds, which can subsequently lead to the formation of this compound.[5]

Haloperoxidase_Pathway Iodide Iodide (I⁻) Enzyme Iodoperoxidase Iodide->Enzyme H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Enzyme Reactive_I Reactive Iodine Intermediate (e.g., HOI) Enzyme->Reactive_I Product Iodinated Organics (precursor to CH₃I) Reactive_I->Product Iodination Organic_Matter Organic Matter Organic_Matter->Product Iodination

Caption: Haloperoxidase-mediated pathway for iodine activation.

Experimental Protocols

The quantification of this compound in environmental samples requires precise and sensitive analytical techniques due to its volatile nature and often low concentrations.

5.1 Quantification in Soil Samples via Gas Chromatography

This protocol is based on methods for extracting and analyzing volatile compounds from soil matrices.[14][15]

Objective: To extract this compound from soil and quantify its concentration using Gas Chromatography with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS).

Materials:

  • Soil sample (10 g)

  • 60 mL amber glass jars with PTFE-lined septa

  • Chilled ethyl acetate (analytical grade)

  • Anhydrous sodium sulfate

  • Wrist-action shaker

  • Dry ice

  • Gas Chromatograph with ECD or MS detector

Procedure:

  • Sample Preparation: Weigh 10 g (± 0.1 g) of soil into a pre-chilled 60 mL amber jar. Keep jars on ice throughout the initial preparation steps.

  • Fortification (for QC): For quality control samples, fortify with a known amount of this compound standard solution.

  • Extraction: Add 20 mL of chilled ethyl acetate to the jar, followed by approximately 10 g of anhydrous sodium sulfate to remove water.

  • Shaking: Immediately cap the jar and shake on a wrist-action shaker for 30 minutes.

  • Settling and Chilling: After shaking, place the jar on dry ice. Allow the soil to settle while the extract chills. This minimizes the loss of volatile this compound.[14]

  • Analysis: Carefully remove an aliquot of the clear supernatant (the ethyl acetate extract). If necessary, dilute the extract with cold ethyl acetate to bring the concentration within the instrument's linear range.[14] Analyze the extract by GC-ECD or GC-MS.

  • Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve prepared from known concentrations of this compound.

Soil_Analysis_Workflow A 1. Collect & Weigh 10g Soil Sample B 2. Add 20mL Chilled Ethyl Acetate & Na₂SO₄ A->B C 3. Shake for 30 Minutes B->C D 4. Chill on Dry Ice & Allow to Settle C->D E 5. Collect Supernatant D->E F 6. Analyze via GC-ECD/MS E->F G 7. Quantify Against Standard Curve F->G

Caption: Experimental workflow for soil this compound analysis.

5.2 Quantification in Freshwater Samples via HPLC

This protocol is adapted from EPA-validated methods for analyzing this compound in aqueous solutions.[16]

Objective: To quantify this compound concentration in freshwater samples using High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials:

  • Freshwater sample

  • Class A volumetric flasks

  • This compound stock solution (e.g., 10.0 mg/mL in methanol)

  • Autosampler vials

  • HPLC system with a suitable column (e.g., Newcrom R1) and UV detector[17]

Procedure:

  • Standard Preparation: Prepare a series of calibration standards by diluting the this compound stock solution in freshwater to achieve a range of concentrations (e.g., 0.0250 to 12.0 mg/L).[16]

  • Sample Preparation: If sample concentration is unknown or expected to be high, perform serial dilutions with freshwater.

  • Blank Preparation: Prepare reagent blanks using high-purity water and matrix blanks using the source freshwater to evaluate potential interferences.[16]

  • Analysis: Transfer all samples, standards, and blanks to autosampler vials. Analyze using an HPLC system with UV detection.[16] A mobile phase of water and acetonitrile is typically used.[17]

  • Quantification: Construct a calibration curve from the external standards. Determine the concentration of this compound in the samples based on their response and the calibration curve. The limit of quantitation (LOQ) is typically defined by the lowest calibration standard.[16]

Water_Analysis_Workflow A 1. Prepare Calibration Standards in Freshwater E 5. Construct Calibration Curve from Standards A->E B 2. Prepare Samples (Dilute if Necessary) D 4. Analyze via HPLC-UV B->D C 3. Transfer Samples & Standards to Vials C->D F 6. Quantify Sample Concentrations D->F E->F

Caption: Experimental workflow for freshwater this compound analysis.

References

Navigating the Risks: A Technical Guide to Laboratory Safety Protocols for Iodomethane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive overview of essential safety protocols for the handling of iodomethane (also known as methyl iodide) in a laboratory setting. Addressed to researchers, scientists, and professionals in drug development, this document outlines the significant health and safety risks associated with this compound and details the necessary precautions for its safe use, storage, and disposal.

This compound is a highly reactive and versatile reagent, frequently employed as a methylating agent in organic synthesis.[1][2] However, its utility is matched by its toxicity. It is classified as a hazardous substance due to its potential for causing severe health effects through inhalation, ingestion, or skin absorption.[1][3] Acute exposure can lead to symptoms such as nausea, dizziness, pulmonary edema, and neurological damage, while chronic exposure is linked to carcinogenic effects.[1][4] Therefore, strict adherence to established safety protocols is paramount to mitigate the risks associated with its use.

Core Safety and Handling Protocols

Engineering Controls are the first line of defense. All work with this compound must be conducted in a well-ventilated area, ideally within a certified chemical fume hood with a functional exhaust system.[1][5] This prevents the accumulation of harmful vapors in the workspace.

Personal Protective Equipment (PPE) is mandatory. The minimum required PPE when handling this compound includes a flame-resistant and chemical-resistant lab coat, chemical safety goggles to protect from splashes and vapors, and appropriate gloves.[1][5] Nitrile or neoprene gloves are recommended as they offer better resistance to this compound than latex.[1] For tasks with a higher risk of exposure, such as handling large quantities or in case of inadequate ventilation, respiratory protection in the form of a respirator with appropriate filters is essential.[1][6]

Safe handling practices are crucial to minimize exposure. Always use the smallest quantity of this compound necessary for the experiment.[1] Transfers should be performed using techniques that minimize the risk of spills, such as with syringes or pipettes equipped with Luer-lock mechanisms.[1] Direct skin contact must be avoided at all costs.[1]

Proper storage is critical to prevent accidents. this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight, heat sources, and incompatible substances such as strong oxidizing agents and alkali metals.[1][7] Containers should be tightly closed, clearly labeled with hazard symbols, and made of a compatible material like glass or high-density polyethylene.[1]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the physical properties, toxicity, and occupational exposure limits of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical FormulaCH₃I[2]
Molar Mass141.94 g/mol [8]
AppearanceColorless to pale yellow liquid[1][3]
OdorPungent, ether-like[2][8]
Boiling Point42.4 °C[2][9]
Melting Point-66.5 °C[2][9]
Density2.28 g/mL[2]
Vapor Pressure400 mmHg at 25 °C[7]
Solubility in Water14 g/L at 20 °C[2]

Table 2: Toxicity Data for this compound

EndpointValueSpeciesRouteReference
LD₅₀76 mg/kgRatOral[2]
LDLO150 mg/kgRatOral[4]
LDLO800 mg/kgRatSkin[4][7]
LC₅₀1300 mg/m³ (4 h)RatInhalation[4][7]

Table 3: Occupational Exposure Limits for this compound

OrganizationLimitValueNotesReference
ACGIHTLV-TWA2 ppmSkin[4][7]
NIOSHREL-TWA2 ppmSkin[3]
OSHAPEL-TWA5 ppmSkin[4][7]

Emergency Procedures

In the event of an emergency involving this compound, prompt and correct action is critical.

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1][6]

  • Ventilate: Ensure the area is well-ventilated to disperse vapors.[1]

  • Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or activated carbon to contain the spill.[1][6] For large spills, construct a dike to contain the material.[6]

  • Neutralize (for small spills): A saturated aqueous solution of 4.5 M KOH in ethanol can be used to neutralize spilled this compound.[5]

  • Collect: Carefully collect the absorbed material and place it in a designated, labeled container for hazardous waste.[1][10]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[4]

First Aid Measures:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][6]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Fire and Explosion: this compound is not highly flammable but can release toxic fumes when exposed to fire.[1] Use carbon dioxide, dry chemical, or foam extinguishers.[1] Do not use water, as it may spread the chemical.[1]

Waste Disposal

All this compound waste, including contaminated absorbent materials and empty containers, must be disposed of as hazardous waste.[1] Collect waste in a designated, properly labeled container and follow all local, state, and federal regulations for hazardous waste disposal.[1][10] Never dispose of this compound down the drain.[1]

Experimental Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a common reaction that utilizes this compound as a methylating agent. The following is a representative protocol, highlighting the necessary safety precautions.

Objective: To synthesize an ether by reacting an alcohol with this compound.

Materials:

  • Alcohol (e.g., 4-ethylphenol)

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (phase transfer catalyst)

  • This compound (CH₃I)

  • Diethyl ether (solvent)

Procedure:

  • Reaction Setup: In a fume hood, combine the alcohol, sodium hydroxide, and a spin vane in a round-bottom flask. Gently heat the mixture until the solids dissolve. Add the phase transfer catalyst.

  • Addition of this compound: Attach a reflux condenser to the flask. Carefully add the required amount of this compound through the top of the condenser.

  • Reflux: Gently heat the reaction mixture to reflux for one hour. The volatility of this compound requires careful temperature control to prevent its escape.

  • Workup: After cooling the reaction to room temperature, add diethyl ether and water to the flask. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the aqueous and organic layers. Wash the organic layer with a sodium hydroxide solution and then with water.

  • Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and then remove the solvent using a rotary evaporator to isolate the ether product.[7]

Visualizations

The following diagrams illustrate key safety workflows and a representative experimental workflow.

Spill_Response_Workflow start This compound Spill Occurs evacuate Evacuate Immediate Area start->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Absorbent Material neutralize Neutralize (small spill) contain->neutralize If small spill collect Collect Waste in Labeled Container contain->collect ventilate->contain neutralize->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose end Spill Cleaned Up dispose->end

Caption: this compound Spill Response Workflow.

PPE_Decision_Flowchart action_node action_node start Handling this compound? fume_hood Working in a Fume Hood? start->fume_hood large_quantity Handling Large Quantities? fume_hood->large_quantity Yes respirator Add Respirator fume_hood->respirator No splash_risk Risk of Splash? large_quantity->splash_risk No face_shield Add Face Shield large_quantity->face_shield Yes standard_ppe Standard PPE: Lab Coat, Nitrile/Neoprene Gloves, Safety Goggles splash_risk->standard_ppe No splash_risk->face_shield Yes proceed Proceed with Caution standard_ppe->proceed respirator->large_quantity face_shield->splash_risk

Caption: Personal Protective Equipment (PPE) Decision Flowchart.

Williamson_Ether_Synthesis_Workflow start Start: Williamson Ether Synthesis setup Combine Alcohol, Base, and Catalyst in Fume Hood start->setup add_MeI Add this compound under Reflux Condenser setup->add_MeI reflux Reflux Reaction Mixture (e.g., 1 hour) add_MeI->reflux workup Cool and Perform Aqueous Workup reflux->workup extract Extract with Ether workup->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate product Isolate Ether Product evaporate->product

Caption: Williamson Ether Synthesis Experimental Workflow.

References

An In-depth Technical Guide to the Toxicity and Carcinogenicity of Iodomethane

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Iodomethane, also known as methyl iodide (MeI), is a volatile, colorless liquid with the chemical formula CH₃I. It serves as a potent methylating agent and is widely used in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and pesticides.[1][2] Due to its high reactivity and volatility, human exposure, particularly through inhalation in occupational settings, is a significant concern.[1] A thorough understanding of its toxicological and carcinogenic profile is crucial for risk assessment, ensuring workplace safety, and guiding its use in research and development. This document provides a comprehensive technical overview of the toxicity and carcinogenicity of this compound, summarizing quantitative data, detailing key experimental protocols, and illustrating the primary mechanisms of action.

Toxicokinetics and Metabolism

This compound is readily absorbed following inhalation, ingestion, and dermal contact.[1][3] Upon entering the body, it is rapidly metabolized. The primary metabolic pathway involves conjugation with glutathione (GSH), a reaction that can occur non-enzymatically but is significantly accelerated by glutathione S-transferases (GSTs).[4][5] This process, occurring mainly in the liver, forms S-methylglutathione.[4]

This initial conjugate is further broken down through the mercapturic acid pathway. S-methylglutathione is degraded to S-methylcysteine, which can then be metabolized to other compounds.[4] A significant portion of an administered dose of this compound is ultimately eliminated as carbon dioxide in expired air, with a smaller fraction excreted in the urine as metabolites related to methylmercapturic acid.[4] This rapid metabolism and conjugation are critical to both the detoxification and the mechanism of toxicity of this compound.

Metabolism_Pathway Metabolic Pathway of this compound CH3I This compound (CH₃I) GSH_Conj S-Methylglutathione CH3I->GSH_Conj + Glutathione (GSH) (GST-catalyzed) SMC S-Methylcysteine GSH_Conj->SMC Degradation Metabolites Further Metabolites (e.g., Methylmercapturic Acid) SMC->Metabolites Excretion Excretion (CO₂, Urine) Metabolites->Excretion

Metabolic Pathway of this compound.

Acute and Subchronic Toxicity

Acute exposure to this compound can cause severe health effects, primarily targeting the central nervous system (CNS), respiratory system, skin, and eyes.[1][3] Symptoms of high-level acute inhalation exposure include nausea, vomiting, dizziness, ataxia, slurred speech, and in severe cases, pulmonary edema and death.[1][6]

Quantitative Acute Toxicity Data

Quantitative data from animal studies provide critical benchmarks for assessing acute toxicity. The median lethal dose (LD₅₀) and median lethal concentration (LC₅₀) values are summarized below.

Table 1: Acute Toxicity of this compound
Endpoint Species Route Value
LD₅₀RatOral76 - 79.84 mg/kg[3][4]
LD₅₀RabbitDermal>2000 mg/kg[7]
LD₅₀Guinea PigDermal800 mg/kg[3]
LC₅₀RatInhalation1300 mg/m³ (4 h)[3][7]
LC₅₀RatInhalation4.076 mg/L (4 h)
LC₅₀MouseInhalation5000 mg/m³ (57 min)[3]
Subchronic Toxicity and No-Observed-Adverse-Effect Levels (NOAELs)

Subchronic and developmental studies have identified key non-lethal adverse effects and established dose thresholds. The No-Observed-Adverse-Effect Level (NOAEL) is the highest exposure level at which no statistically or biologically significant increases in the frequency or severity of adverse effects are observed, while the Lowest-Observed-Adverse-Effect Level (LOAEL) is the lowest exposure level at which such effects are observed.[8]

Table 2: NOAELs and LOAELs from Key Inhalation Studies
Effect Species NOAEL LOAEL Key Findings at LOAEL
Developmental ToxicityRabbit10 ppm20 ppmIncreased fetal losses, decreased fetal weights
Nasal Olfactory DegenerationRat21 ppm70 ppmDegeneration of the nasal olfactory epithelium
Transient NeurotoxicityRat27 ppmNot specifiedEffects include clonic convulsions and decreased motor activity[9]
Systemic Toxicity (Subchronic)Rat21 ppm70 ppmDecreased body weights and body weight gains

Chronic Toxicity and Carcinogenicity

The long-term effects of this compound exposure, particularly its carcinogenic potential, have been the subject of extensive study and regulatory debate.

Carcinogenicity Classifications

Different regulatory and scientific bodies have evaluated the carcinogenicity of this compound, leading to varied classifications. This reflects the complexity of the evidence, which points towards a non-genotoxic, threshold-based mechanism in rodents.

Table 3: Carcinogenicity Classifications of this compound
Agency/Body Classification
IARC (International Agency for Research on Cancer)Group 3: Not classifiable as to its carcinogenicity to humans[7][10]
US EPA (Environmental Protection Agency)"Not Likely to Be Carcinogenic to Humans" at doses that do not alter rat thyroid hormone homeostasis
NTP (National Toxicology Program)Delisted from the Report on Carcinogens[11]
California Proposition 65 Listed as a known carcinogen[3]
Summary of Chronic and Carcinogenicity Studies

Long-term animal bioassays are the primary source of data on this compound's carcinogenic potential. Early studies involving subcutaneous or intraperitoneal injections suggested some carcinogenic activity, but these routes are not relevant for typical human exposure.[1][11] More recent, relevant studies via inhalation and dietary routes have clarified the response.

Table 4: Summary of Key Chronic Toxicity and Carcinogenicity Studies
Study Type Species Route Duration Concentrations/Doses Key Findings
Combined Chronic/CarcinogenicityRatInhalation104 weeks0, 5, 20, 60 ppmIncreased thyroid follicular cell tumors in high-dose males; salivary gland metaplasia.
CarcinogenicityMouseDietary18 monthsUp to 84 mg/kg/dayEnlarged thyroids, follicular cell hyperplasia. Not considered carcinogenic under study conditions.
TumorigenicityRatSubcutaneous InjectionLifetime10 or 20 mg/kg/weekLocal subcutaneous sarcomas.[1][12]

Mechanisms of Toxicity

The toxic effects of this compound are driven by distinct biochemical interactions. The primary mechanisms for neurotoxicity and thyroid carcinogenicity are now reasonably well understood.

Neurotoxicity: Glutathione Depletion

The neurotoxic effects of this compound are strongly linked to its ability to deplete intracellular glutathione (GSH) in the central nervous system.[5] As a potent electrophile, this compound readily reacts with the nucleophilic thiol group of GSH. This rapid conjugation depletes the cell's primary defense against oxidative stress. The resulting decrease in GSH levels leaves neurons vulnerable to damage from reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell death.[5][13] This mechanism is particularly relevant for the cerebellum.[5]

Neurotoxicity_Pathway Proposed Mechanism of this compound Neurotoxicity CH3I This compound Exposure GSH_Dep Rapid Depletion of Glutathione (GSH) CH3I->GSH_Dep Conjugation Ox_Stress Increased Oxidative Stress GSH_Dep->Ox_Stress Impaired ROS Scavenging Mito_Dys Mitochondrial Dysfunction Ox_Stress->Mito_Dys Cell_Death Neuronal Injury & Cell Death Mito_Dys->Cell_Death

Proposed Mechanism of this compound Neurotoxicity.
Carcinogenicity: Thyroid-Pituitary Axis Disruption

The development of thyroid follicular cell tumors in rodents exposed to high concentrations of this compound is considered a non-genotoxic process. The key initiating event is the release of excess iodide from the metabolism of this compound.[14] High levels of iodide inhibit the synthesis and release of thyroid hormones (T3 and T4) from the thyroid gland. This decrease in circulating thyroid hormones is sensed by the pituitary gland, which responds by increasing its secretion of Thyroid-Stimulating Hormone (TSH).[14][15] Chronic, sustained elevation of TSH acts as a mitogenic stimulus on thyroid follicular cells, leading to hyperplasia (increased cell number) and hypertrophy (increased cell size).[16] This prolonged state of increased cell proliferation raises the probability of spontaneous mutations, which can ultimately lead to the development of tumors.[16] Rodents are known to be particularly sensitive to this mechanism of thyroid tumorigenesis.

Thyroid_Carcinogenesis Mechanism of this compound-Induced Thyroid Tumors in Rodents cluster_Systemic Systemic Circulation cluster_Glands Endocrine Glands cluster_Cellular Thyroid Cellular Response CH3I Chronic High-Dose This compound Iodide Excess Inorganic Iodide CH3I->Iodide Metabolism Thyroid Thyroid Gland Iodide->Thyroid Hormones Decreased T3/T4 (Thyroid Hormones) Pituitary Pituitary Gland Hormones->Pituitary Negative Feedback TSH Increased TSH TSH->Thyroid Stimulation Pituitary->TSH Senses low T3/T4, Secretes TSH Thyroid->Hormones Inhibits Synthesis Hyperplasia Follicular Cell Hyperplasia Thyroid->Hyperplasia Chronic Stimulation Tumors Increased Probability of Tumors Hyperplasia->Tumors

Mechanism of this compound-Induced Thyroid Tumors in Rodents.

Key Experimental Protocols

Combined Chronic Toxicity/Carcinogenicity Study (Rat, Inhalation)

This study was designed to assess the effects of long-term inhalation exposure.

  • Test System: Sprague Dawley rats (60-70 per sex per group).

  • Test Substance Administration: Whole-body inhalation of this compound at concentrations of 0, 5, 20, or 60 ppm.

  • Exposure Duration: 6 hours per day, 5 days per week, for 104 weeks.

  • Observations: Twice-daily mortality checks, daily clinical observations, periodic measurements of body weight, food consumption, and comprehensive hematology, clinical chemistry, and urinalysis.

  • Pathology: Full necropsy and histopathological examination of a comprehensive set of tissues from all animals.

Chronic_Study_Workflow Workflow: Chronic Inhalation Study start Animals (Sprague Dawley Rats) acclimate Acclimatization (>= 5 days) start->acclimate randomize Randomization into 4 Dose Groups acclimate->randomize expose Exposure Phase (6 hr/day, 5 day/wk) for 104 Weeks randomize->expose observe In-life Observations (Clinical Signs, Body Wt, Clinical Pathology) expose->observe end Terminal Sacrifice, Necropsy & Histopathology expose->end

Workflow: Chronic Inhalation Study.
Developmental Toxicity Study (Rabbit, Inhalation)

This study aimed to determine the potential for this compound to cause adverse effects on embryonic and fetal development. The rabbit is a standard non-rodent species for such studies.[17]

  • Test System: New Zealand White rabbits (24 per group).

  • Test Substance Administration: Whole-body inhalation at concentrations of 0, 10, or 20 ppm.

  • Exposure Duration: 6 hours per day during the period of major organogenesis, gestation days 6 through 18 or 28.[18]

  • Observations: Maternal clinical signs, body weight, and food consumption.

  • Terminal Procedures: On gestation day 29, does are euthanized. The uterus is examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.[18][19]

DevTox_Study_Workflow Workflow: Developmental Toxicity Study start Time-Mated Does (NZW Rabbits) expose Inhalation Exposure (6 hr/day) during Gestation Days 6-28 start->expose observe Maternal In-life Observations expose->observe end Cesarean Section (Gestation Day 29) expose->end fetal_eval Uterine & Fetal Evaluation (External, Visceral, Skeletal) end->fetal_eval

Workflow: Developmental Toxicity Study.

Conclusion

References

An In-depth Technical Guide to Iodomethane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Iodomethane: Core Properties, Synthesis, and Applications

This compound, also known as methyl iodide (MeI), is a fundamental and highly versatile reagent in organic chemistry.[1][2] Its utility is primarily derived from its role as an exceptional methylating agent, a property that is leveraged extensively in both academic research and the pharmaceutical industry.[1][2][3] This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed synthesis protocols, key applications in research and drug development, and essential safety information.

Core Identifiers

IdentifierValue
Chemical Name This compound
Synonyms Methyl iodide, Monothis compound
Molecular Formula CH₃I
CAS Number 74-88-4
Molecular Weight 141.94 g/mol

Physicochemical Properties

This compound is a dense, colorless, and volatile liquid.[1] Upon exposure to light, it can develop a yellowish or brownish tint due to the formation of iodine, and is therefore often stored in dark bottles or with a stabilizer like copper metal or silver wool.[4]

PropertyValue
Appearance Colorless liquid
Odor Pungent, ether-like
Density 2.28 g/mL at 25 °C
Melting Point -66.5 °C
Boiling Point 42.4 - 42.8 °C
Solubility in Water 14 g/L at 20 °C
log P 1.609
Vapor Pressure 54.4 kPa at 20 °C
Refractive Index (nD) 1.530 at 20 °C

Synthesis of this compound

This compound can be synthesized through several established methods. The choice of method often depends on the scale, available starting materials, and desired purity.

Experimental Protocol 1: Synthesis from Methanol and Iodine with Red Phosphorus

This is a common laboratory-scale method that generates the iodinating agent, phosphorus triiodide (PI₃), in situ.[1][5]

  • Reaction: 3 CH₃OH + PI₃ → 3 CH₃I + H₂PO₃H (Phosphorus triiodide is formed from red phosphorus and iodine: 2 P + 3 I₂ → 2 PI₃)

  • Materials:

    • Methanol (120 mL)

    • Iodine (83.3 g)

    • Red phosphorus (42.3 g)

  • Procedure:

    • Combine methanol and iodine in a round-bottom flask equipped with a stir bar. The mixture will quickly turn into a dark solution.[6]

    • Set up an ice bath to cool the flask, as the reaction is exothermic.[6]

    • While stirring vigorously, add the red phosphorus in small portions to control the reaction temperature and prevent the volatile this compound (boiling point ~42 °C) from boiling off.[6]

    • After the addition is complete, allow the mixture to stir for a period to ensure the reaction goes to completion.

    • Set up a simple distillation apparatus to isolate the this compound from the reaction mixture. A hot water bath (around 70 °C) is recommended for heating.[6]

    • The collected distillate, which is impure this compound, is then transferred to a separatory funnel for washing.

    • Wash the distillate with a saturated sodium chloride solution containing a small amount of sodium thiosulfate. The thiosulfate will react with any residual iodine, removing the yellow color.[6][7]

    • Separate the lower organic layer, which is the denser this compound.[6][7]

    • Dry the this compound over an anhydrous drying agent, such as anhydrous calcium chloride.

    • A final distillation can be performed to obtain highly pure this compound.

Experimental Protocol 2: Synthesis from Dimethyl Sulfate and Potassium Iodide

This alternative method avoids the use of elemental phosphorus.

  • Reaction: (CH₃O)₂SO₂ + KI → CH₃I + CH₃OSO₂OK[1]

  • Materials:

    • Dimethyl sulfate

    • Potassium iodide

    • Calcium carbonate (to neutralize any acid formed)

  • Procedure:

    • Prepare a mixture of potassium iodide and calcium carbonate.

    • Slowly add dimethyl sulfate to the mixture.

    • The this compound formed can be isolated by distillation from the reaction mixture.[1]

Logical Workflow for this compound Synthesis and Purification

The following diagram illustrates the general workflow for the laboratory synthesis of this compound, from reaction setup to purification of the final product.

Iodomethane_Synthesis_Workflow A Reactant Preparation (Methanol, Iodine, Red Phosphorus) B Exothermic Reaction (In-situ PI3 formation & reaction with Methanol) Cooling with ice bath A->B Add P in portions C Simple Distillation (Isolation of crude this compound) B->C Reaction complete D Work-up: Separatory Funnel (Washing with aq. Na2S2O3/NaCl) C->D Collect distillate E Phase Separation (Collect lower organic layer) D->E Allow layers to separate F Drying (Anhydrous CaCl2 or MgSO4) E->F Transfer organic layer G Final Purification (Fractional Distillation) F->G Filter drying agent H Pure this compound (Store over copper/silver in dark bottle) G->H Collect pure fraction

Caption: General workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

This compound is a cornerstone reagent for methylation, which is a critical transformation in organic synthesis and drug development.[1][3]

  • Methylating Agent: It is an excellent substrate for SN2 reactions due to the low steric hindrance and the fact that iodide is an excellent leaving group.[1][4] It is used to methylate a wide range of nucleophiles, including carbon, oxygen, nitrogen, sulfur, and phosphorus atoms.[1][5] This is fundamental in modifying organic molecules to create active pharmaceutical ingredients (APIs).[3]

  • Pharmaceutical Synthesis: this compound serves as a key intermediate in the manufacture of certain pharmaceuticals.[3][8] The introduction of a methyl group can significantly alter a molecule's biological activity, solubility, and metabolic stability.

  • Radiolabeling: Isotopically labeled this compound, particularly [¹¹C]-iodomethane, is a crucial precursor in the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET) imaging.[9] This allows for non-invasive studies of biological processes and drug targets in vivo. A common method involves passing [¹¹C]-iodomethane through a loop containing a precursor molecule, leading to rapid and efficient radiolabeling.[9]

  • Industrial Processes: this compound is an intermediate in the Monsanto and Cativa processes for the industrial production of acetic acid.[5]

Workflow for Radiotracer Synthesis using [¹¹C]-Iodomethane

The diagram below outlines the "captive solvent" or "loop" method for synthesizing ¹¹C-labeled radiotracers.

Radiotracer_Synthesis cluster_0 [11C]-Iodomethane Production cluster_1 Radiolabeling via Loop Method cluster_2 Final Product Formulation A [11C]CO2 from Cyclotron B Conversion to [11C]CH4 A->B C Gas-phase Iodination (I2 vapor, high temp) B->C D [11C]CH3I Trapping C->D F Pass [11C]CH3I through loop (Trapping & Reaction) D->F E Load Precursor Solution (in DMF/DMSO + Base) into HPLC loop E->F G Inject loop contents onto HPLC for purification F->G H Collect Radiolabeled Product Fraction G->H I Formulation for Injection H->I

Caption: Workflow for PET radiotracer synthesis using [¹¹C]-iodomethane.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.[10][11] Acute exposure can lead to central nervous system depression, nausea, vomiting, and irritation of the skin, eyes, and respiratory tract.[8][10]

  • Carcinogenicity: this compound is suspected of causing cancer.[10]

  • Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[12]

    • Avoid exposure to light, as it can decompose.[13]

    • Store in a cool, dry, well-ventilated area away from incompatible substances.[12]

Exposure LimitValueAgency
TLV-TWA 2 ppm (~11 mg/m³)ACGIH
OSHA PEL 5 ppmOSHA

References

An In-depth Technical Guide to the Solubility of Iodomethane in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodomethane (CH₃I), also known as methyl iodide, is a volatile, colorless liquid with significant applications in organic synthesis and pharmaceutical development as a potent methylating agent. A thorough understanding of its solubility characteristics in both aqueous and organic media is paramount for its effective use in reaction chemistry, purification processes, and for ensuring laboratory safety and minimizing environmental impact. This technical guide provides a comprehensive overview of the solubility of this compound, including quantitative data, detailed experimental protocols for solubility determination, and a visual representation of a typical experimental workflow.

Core Concepts in Solubility

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. This compound, while possessing a polar carbon-iodine bond, is generally considered a non-polar to weakly polar molecule, which dictates its solubility behavior.

Solubility of this compound: A Quantitative Overview

This compound exhibits distinct solubility profiles in water and various organic solvents, a critical consideration for its application in diverse chemical environments.

Solubility in Water

This compound is sparingly soluble in water. This is attributed to the significant difference in polarity between the largely non-polar this compound and the highly polar water molecules. The solubility of this compound in water has been determined to be approximately 14 g/L at 20°C .[1][2][3]

Solubility in Organic Solvents

In contrast to its limited solubility in water, this compound is highly soluble in or miscible with a wide range of common organic solvents.[1][4][5][6] This high degree of solubility is due to the compatible polarities between this compound and these organic liquids.

Table 1: Quantitative Solubility of this compound in Various Solvents

SolventChemical FormulaPolaritySolubilityTemperature (°C)
WaterH₂OHighly Polar14 g/L20
EthanolC₂H₅OHPolarMiscibleNot Specified
Diethyl Ether(C₂H₅)₂OWeakly PolarMiscibleNot Specified
Acetone(CH₃)₂COPolar AproticSolubleNot Specified
ChloroformCHCl₃Weakly PolarMiscibleNot Specified
Carbon TetrachlorideCCl₄Non-PolarSolubleNot Specified
BenzeneC₆H₆Non-PolarSolubleNot Specified

Note: "Miscible" indicates that the substances are soluble in each other in all proportions.

Experimental Protocol for Determining Solubility

The determination of the solubility of a volatile and toxic compound like this compound requires a robust experimental design that ensures accuracy while prioritizing safety. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a liquid in a solvent.[7][8][9][10]

Principle of the Shake-Flask Method

An excess amount of the solute (this compound) is added to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the dissolved and undissolved phases. After equilibrium is reached, the saturated solution is separated from the excess solute, and the concentration of the dissolved solute is determined using a suitable analytical technique.

Materials and Equipment
  • This compound (high purity)

  • Solvent of interest (e.g., water, ethanol)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Gas-tight syringes

  • Centrifuge (optional)

  • Gas chromatograph with a suitable detector (e.g., FID or ECD) or other quantitative analytical instrumentation.

  • Personal Protective Equipment (PPE): Chemical resistant gloves (nitrile or neoprene), safety goggles, lab coat, and a respirator with an appropriate cartridge for organic vapors.[11][12][13][14]

Detailed Methodology
  • Preparation of Saturated Solution:

    • Accurately weigh a glass vial.

    • Add a precise volume of the solvent to the vial.

    • In a well-ventilated fume hood, carefully add an excess amount of this compound to the solvent using a gas-tight syringe. The presence of a distinct second phase (undissolved this compound) should be visible.

    • Immediately and tightly seal the vial with a PTFE-lined screw cap to prevent the loss of the volatile this compound.

    • Prepare several replicate samples.

  • Equilibration:

    • Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 20°C).

    • Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically by analyzing samples at different time points until the concentration of dissolved this compound remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment for a sufficient time to allow for the separation of the two phases.

    • Alternatively, the vials can be centrifuged at a controlled temperature to facilitate a more rapid and complete separation of the excess this compound.

  • Sampling and Analysis:

    • Carefully open the vial in a fume hood.

    • Using a gas-tight syringe, withdraw an aliquot of the clear, saturated supernatant (the solvent phase). Be extremely careful not to disturb the undissolved this compound layer.

    • Immediately transfer the aliquot to a pre-weighed volumetric flask and dilute with a suitable solvent for analysis.

    • Determine the concentration of this compound in the diluted sample using a pre-calibrated gas chromatograph or another appropriate analytical method.

  • Data Calculation:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L, g/100g , or mole fraction.

Safety and Handling Precautions

This compound is toxic, a suspected carcinogen, and highly volatile.[11][12][13] All handling of this compound must be performed in a well-ventilated chemical fume hood.[11][13] Appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[11][12][13][14] In case of a spill, the area should be evacuated, and the spill should be contained and cleaned up using appropriate absorbent materials by trained personnel.[11][13]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

experimental_workflow prep Preparation of Saturated Solution (Excess this compound + Solvent) equil Equilibration (Constant Temperature Agitation) prep->equil Shake for 24-48h sep Phase Separation (Settling or Centrifugation) equil->sep Allow to settle samp Sampling of Saturated Supernatant sep->samp Withdraw aliquot anal Quantitative Analysis (e.g., Gas Chromatography) samp->anal Dilute and inject calc Data Calculation and Reporting anal->calc Determine concentration

Shake-Flask Solubility Determination Workflow

Conclusion

The solubility of this compound is a critical parameter for its effective and safe use in research and development. Its low solubility in water and high solubility in a wide array of organic solvents are key characteristics that inform its application in chemical synthesis and purification. The standardized shake-flask method, when conducted with appropriate safety precautions, provides a reliable means of quantifying its solubility. This technical guide serves as a foundational resource for professionals working with this compound, enabling informed decisions in experimental design and execution.

References

An In-depth Technical Guide on the Photodegradation and Stabilization of Iodomethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodomethane (CH₃I), also known as methyl iodide, is a versatile reagent in organic synthesis, primarily used as a methylating agent. Despite its utility, its high reactivity extends to a pronounced sensitivity to light. Exposure to ultraviolet radiation initiates a photodegradation cascade, compromising reagent purity and potentially impacting the outcomes of sensitive chemical reactions. This technical guide provides a comprehensive overview of the photodegradation mechanisms of this compound, methods for its stabilization, and detailed experimental protocols for studying these phenomena.

Photodegradation of this compound

The instability of this compound in the presence of light is a critical consideration for its storage and handling. The degradation process is initiated by the absorption of photons, leading to the cleavage of the carbon-iodine bond.

Mechanism of Photodegradation

The primary photochemical event in the degradation of this compound is the homolytic cleavage of the C-I bond, which is the weakest bond in the molecule. This process, known as photodissociation or photolysis, occurs upon absorption of ultraviolet (UV) light.[1]

  • Photoexcitation : The this compound molecule absorbs a photon of UV radiation. The molecule has a broad absorption band in the UV region, approximately from 280 to 375 nm.[2] This absorption excites the molecule from its electronic ground state to an excited state (CH₃I*).

  • Bond Cleavage : In the excited state, the C-I bond rapidly dissociates, yielding a methyl radical (•CH₃) and an iodine atom (•I).

    CH₃I + hν (UV light) → [CH₃I] → •CH₃ + •I*

Photodegradation Products

The initial radical products are highly reactive and undergo a series of secondary reactions to form various stable and transient species.

  • Molecular Iodine (I₂) : Iodine atoms readily combine to form molecular iodine, which imparts a characteristic purplish or brownish tinge to degraded samples of this compound.[3]

    •I + •I → I₂

  • Hydrocarbons : Methyl radicals can react with each other or abstract hydrogen from other molecules to form hydrocarbons.

    • Ethane (C₂H₆) : Formed by the combination of two methyl radicals.

      •CH₃ + •CH₃ → C₂H₆

    • Methane (CH₄) : Can be formed if the methyl radical abstracts a hydrogen atom from a donor molecule, including another this compound molecule.

  • Other Products : In complex reaction mixtures or during prolonged photolysis, a variety of other minor products can be formed.

The formation of these byproducts compromises the purity of this compound, reducing its efficacy as a methylating agent and introducing impurities into reaction mixtures.

Kinetics and Quantum Yield

The efficiency of a photochemical reaction is described by its quantum yield (Φ), which is the number of moles of a reactant consumed or product formed per mole of photons absorbed.[4] The quantum yield for the photodissociation of this compound is wavelength-dependent.

Table 1: Wavelength-Dependent Quantum Yields for I Production from this compound Photodissociation*

Wavelength (nm)Quantum Yield (Φ) for I* (²P₁/₂)Reference
2360.69 ± 0.03Present Work (in cited literature)
2660.75[5]
280Data available in literature[5]
305Data available in literature[5]

Note: The table reflects the quantum yield of producing the spin-orbit excited state of the iodine atom (I), which is a primary product of photodissociation. The total quantum yield for this compound consumption is also high, indicating an efficient photochemical process.*

The rate of photodegradation is dependent on several factors, including the intensity and wavelength of the light source, the concentration of this compound, and the presence of other substances that may act as photosensitizers or quenchers.

Stabilization Methods

To mitigate photodegradation, several stabilization and storage techniques are employed. These methods focus on preventing light exposure and inhibiting the chemical reactions that lead to degradation.

Physical Stabilization
  • Exclusion of Light : The most fundamental method of stabilization is to prevent light from reaching the compound. This compound should be stored in amber or opaque bottles to block UV and visible light.[6][7]

  • Low Temperature Storage : Storing this compound at reduced temperatures (typically 2-8 °C) slows down the rate of thermal degradation and secondary reactions of any photolytically generated radicals.[6][8]

  • Inert Atmosphere : Storing containers under an inert atmosphere, such as nitrogen or argon, can help prevent oxidative processes that may be initiated by photolysis.[6]

Chemical Stabilization

Commercial preparations of this compound are often stabilized with the addition of a chemical agent.

  • Copper : Elemental copper, often in the form of a wire or turning, is the most common stabilizer for this compound.[9][10] The copper acts as a scavenger for iodine and potentially other reactive species formed during degradation. The likely mechanism involves the reaction of copper with molecular iodine to form copper(I) iodide:

    2 Cu + I₂ → 2 CuI

    This reaction removes the colored iodine from the solution, preventing the visible sign of degradation and shifting the equilibrium away from the degradation products. Copper may also play a role in intercepting radical intermediates.[11][12]

  • Silver : Silver wire can also be used as a stabilizer, functioning similarly to copper by reacting with iodine to form insoluble silver iodide (AgI).

Table 2: Summary of this compound Stabilization Methods

MethodPrincipleImplementation
Exclusion of Light Prevents the initial photoexcitation and bond cleavage.Storage in amber or opaque glass bottles.[7]
Low Temperature Reduces the rate of thermal decomposition and secondary reactions.Refrigeration at 2-8 °C.[6]
Inert Atmosphere Prevents oxidation by atmospheric oxygen.Blanketing the container with nitrogen or argon.[6]
Chemical Stabilizers (e.g., Copper) Scavenges degradation products like iodine and radical intermediates.Addition of copper wire or turnings to the storage bottle.[9]

Experimental Protocols

The following protocols provide a framework for the quantitative study of this compound photodegradation and the efficacy of stabilization methods.

Protocol 1: Determination of Photodegradation Quantum Yield

This protocol outlines a method to determine the quantum yield of this compound photolysis by monitoring its disappearance over time using gas chromatography (GC).

Objective: To quantify the efficiency of this compound photodegradation upon irradiation at a specific wavelength.

Materials:

  • This compound, high purity

  • Suitable solvent (e.g., acetonitrile or hexane, transparent at the irradiation wavelength)

  • Photoreactor with a monochromatic light source (e.g., a mercury lamp with a 254 nm filter)

  • Quartz cuvettes or reaction vessel

  • Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID, or Electron Capture Detector - ECD for higher sensitivity).[9][13][14]

  • Chemical actinometer (e.g., ferrioxalate) for light source calibration.[15]

Methodology:

  • Actinometry: Calibrate the photon flux of the light source using a standard chemical actinometer according to established procedures.[15][16] This step is crucial for an accurate quantum yield determination.

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent (e.g., 10-100 µM). The absorbance of the solution at the irradiation wavelength should be low (typically < 0.1) to ensure uniform light distribution.[15]

  • Irradiation:

    • Fill a quartz reaction vessel with the this compound solution.

    • Take an initial sample (t=0) for GC analysis.

    • Begin irradiation of the solution while maintaining a constant temperature and stirring.

    • At regular time intervals, withdraw aliquots of the solution for analysis.

  • Analysis:

    • Analyze the concentration of this compound in each aliquot using a pre-calibrated GC method.[17][18]

    • Plot the concentration of this compound versus irradiation time.

  • Calculation of Quantum Yield (Φ):

    • The rate of this compound disappearance can be determined from the slope of the concentration vs. time plot.

    • The quantum yield is calculated using the following equation:

      Φ = (rate of CH₃I disappearance) / (rate of photon absorption)

      The rate of photon absorption is determined from the calibrated photon flux and the absorbance of the solution. For detailed calculations, refer to specialized literature on photochemical quantum yield determination.[4][19]

Protocol 2: Evaluation of Stabilizer Efficacy

This protocol compares the degradation rate of unstabilized and copper-stabilized this compound.

Objective: To determine the effectiveness of copper in preventing the photodegradation of this compound.

Materials:

  • This compound

  • Solvent (e.g., hexane)

  • Copper wire

  • Broad-spectrum UV lamp

  • UV-Vis Spectrophotometer

  • Glass vials

Methodology:

  • Sample Preparation:

    • Sample A (Control): Prepare a solution of this compound in hexane.

    • Sample B (Stabilized): Prepare an identical solution of this compound in hexane and add a small piece of clean copper wire.

  • Exposure:

    • Place both vials under the UV lamp at an equal distance from the source.

    • Keep a third set of vials (Control and Stabilized) in the dark as a reference.

  • Monitoring Degradation:

    • At regular time intervals (e.g., 0, 1, 2, 4, 8 hours), take an aliquot from each of the four vials.

    • Measure the absorbance of the solutions in the visible range (e.g., 350-700 nm) using a UV-Vis spectrophotometer. The formation of iodine (I₂) can be monitored by the appearance of an absorption band around 500 nm.[20]

  • Data Analysis:

    • Plot the absorbance at the characteristic wavelength for I₂ versus time for both the control and stabilized samples exposed to UV light.

    • Compare the rate of increase in absorbance. A significantly lower rate of iodine formation in the copper-containing sample indicates effective stabilization.

Visualizations

Diagrams of Key Processes

The following diagrams, generated using the DOT language, illustrate the core concepts discussed in this guide.

PhotodegradationPathway CH3I This compound (CH₃I) Excited Excited State [CH₃I]* CH3I->Excited 1. Photoexcitation Photon Photon (hν) MethylRadical Methyl Radical (•CH₃) Excited->MethylRadical 2. Homolytic Cleavage IodineRadical Iodine Radical (•I) Excited->IodineRadical 2. Homolytic Cleavage Ethane Ethane (C₂H₆) MethylRadical->Ethane Iodine Iodine (I₂) IodineRadical->Iodine

Caption: Photodegradation pathway of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepSample Prepare CH₃I Solution Irradiate Irradiate Sample PrepSample->Irradiate Calibrate Calibrate Light Source (Actinometry) Calculate Calculate Quantum Yield (Φ) Calibrate->Calculate Sample Withdraw Aliquots (Time Intervals) Irradiate->Sample Analyze Analyze Concentration (e.g., GC) Sample->Analyze Plot Plot [CH₃I] vs. Time Analyze->Plot Plot->Calculate

Caption: Workflow for determining photodegradation quantum yield.

CopperStabilization cluster_0 CH3I This compound (CH₃I) Degradation Photodegradation CH3I->Degradation Light (hν) I2 Iodine (I₂) Degradation->I2 Forms Copper Copper (Cu) I2->Copper Reacts with CuI Copper(I) Iodide (CuI) Copper->CuI CuI->Degradation Removes product, prevents visible degradation label_node Inhibition of Degradation Feedback

Caption: Proposed mechanism for copper stabilization.

References

Methodological & Application

Application Notes and Protocols for Iodomethane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Iodomethane in Methylation

This compound (CH₃I), commonly known as methyl iodide, is a highly effective and widely utilized reagent in organic synthesis for the introduction of methyl groups onto various nucleophiles.[1][2][3][4] Its utility stems from its nature as an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.[1][5] The carbon-iodine bond is relatively weak, and the iodide ion is an excellent leaving group, making the methyl carbon highly susceptible to nucleophilic attack.[1][5] Furthermore, this compound is a liquid at room temperature, which often makes it easier to handle compared to gaseous methylating agents like chloromethane.[1][6]

These properties make this compound a cornerstone reagent for C-, O-, N-, S-, and P-methylation reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2][6][7][8] In drug development, this compound is crucial for synthesizing active pharmaceutical ingredients (APIs) and key intermediates.[2][9] Its deuterated form, CD₃I, is used to introduce deuterium labels for studying drug metabolism, while [¹¹C]this compound is a key precursor in the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET) imaging.[9][10]

Despite its utility, this compound is toxic and a suspected carcinogen, demanding strict adherence to safety protocols during handling and use.[7][11]

Safety and Handling Protocols

The high volatility and toxicity of this compound necessitate rigorous safety measures.[7][11]

2.1 Key Hazards:

  • Toxicity: Highly toxic if inhaled, ingested, or absorbed through the skin.[7][12] Acute exposure can lead to dizziness, nausea, pulmonary edema, and neurological damage.[7][11]

  • Carcinogenicity: Suspected of causing cancer.[7][13]

  • Volatility: High vapor pressure requires handling in a well-ventilated chemical fume hood at all times.[7][14]

  • Reactivity: Reacts with strong bases and oxidizing agents.[15]

  • Light Sensitivity: Decomposes upon exposure to light, forming iodine, which gives samples a purplish tinge.[1][5]

2.2 Personal Protective Equipment (PPE):

  • Gloves: Handle with appropriate chemical-resistant gloves (inspect before use).[12] Dispose of gloves immediately after handling.

  • Eye Protection: Tightly fitting safety goggles and a face shield (8-inch minimum) are mandatory.[12]

  • Lab Coat: A lab coat or a complete chemical protection suit must be worn.[12]

  • Respiratory Protection: Use in a certified chemical fume hood. If a respirator is required, use a full-face respirator with appropriate cartridges (e.g., type AXBEK) as determined by a risk assessment.[12]

2.3 Storage and Purification:

  • Storage: Store in a cool, dry, well-ventilated area away from light and heat sources.[7][12] Keep containers tightly sealed. Commercial samples may be stabilized with copper or silver wire.[1][6] Recommended storage temperature is 2-8 °C.[12]

  • Purification: To remove iodine buildup, this compound can be washed with an aqueous solution of sodium thiosulfate (Na₂S₂O₃), followed by water, drying over anhydrous calcium chloride, and distillation.[1][6][16]

2.4 Emergency Procedures:

  • Inhalation: Move to fresh air immediately. Seek urgent medical attention.[7][15]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[7][15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[7][12]

  • Spills: Evacuate the area. Remove all ignition sources. Absorb the spill with an inert material like sand or vermiculite and place it in a sealed container for hazardous waste disposal.[13][14]

G cluster_prep Preparation & Storage cluster_handling Handling & Reaction cluster_cleanup Work-up & Disposal Store Store MeI in a cool, dark, ventilated area Check Check for discoloration (purple tinge) Store->Check Purify Purify if needed (wash with Na2S2O3, distill) Check->Purify Yes Use Don Full PPE (Gloves, Goggles, Face Shield) Check->Use No Hood Work exclusively inside a certified chemical fume hood Use->Hood Transfer Transfer using a syringe or cannula Hood->Transfer React Add to reaction mixture (often dropwise) Transfer->React Quench Quench excess MeI (e.g., with base or thiosulfate) React->Quench Waste Dispose of contaminated materials as hazardous waste Quench->Waste Clean Clean glassware in fume hood Waste->Clean

Caption: Workflow for the safe handling of this compound.

Reaction Mechanisms and Applications

The primary mechanism for methylation with this compound is the SN2 reaction .[1][17] In this process, a nucleophile (Nu⁻) attacks the electrophilic methyl carbon, and in a concerted step, the carbon-iodine bond breaks, displacing the iodide leaving group.

G cluster_reactants cluster_products R Nu⁻ TS [Nu···CH₃···I]⁻ R->TS Nucleophilic Attack MeI H₃C-I MeI->TS P1 Nu-CH₃ TS->P1 Bond Formation P2 I⁻ TS->P2 Leaving Group Departure

Caption: The SN2 mechanism for methylation with this compound.

Key Applications:

  • O-Methylation (Williamson Ether Synthesis): Used to methylate alcohols and phenols to form methyl ethers.[6] This reaction is typically performed in the presence of a base that deprotonates the hydroxyl group to form a more potent alkoxide or phenoxide nucleophile.[5][18]

  • N-Methylation: Amines are readily methylated by this compound. Primary and secondary amines can be sequentially methylated, often leading to the formation of quaternary ammonium salts if excess this compound is used.

  • S-Methylation: Thiols are excellent nucleophiles and react rapidly with this compound to produce thioethers (sulfides).

  • C-Methylation: Soft carbon nucleophiles, particularly stabilized enolates derived from 1,3-dicarbonyl compounds, are effectively methylated on the carbon atom rather than the oxygen atom.[1][5]

Experimental Protocols

4.1 Protocol 1: O-Methylation of a Phenol (e.g., 2-Hydroxybenzaldehyde)

This protocol is adapted from procedures for the Williamson ether synthesis, a common method for methylating phenols.[19][20] The reaction uses a moderate base, potassium carbonate, in a polar aprotic solvent.

  • Materials:

    • Phenolic substrate (e.g., 2-hydroxybenzaldehyde)

    • This compound (CH₃I)

    • Anhydrous potassium carbonate (K₂CO₃), powdered

    • N,N-Dimethylformamide (DMF) or Acetone

    • Round-bottom flask, condenser, magnetic stirrer

    • Standard work-up and purification equipment

  • Methodology:

    • Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the glassware before use to remove moisture.[19]

    • Reagents: To the flask, add the phenolic substrate (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and the solvent (DMF or acetone).

    • Addition of this compound: While stirring the suspension, add this compound (1.1-1.5 eq) dropwise using a syringe.

    • Reaction: Heat the mixture to reflux (for acetone, ~56°C) or at a moderate temperature (for DMF, 50-80°C) and stir for 2-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[20][21]

    • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the solid K₂CO₃ and wash it with a small amount of solvent.[19]

    • Extraction: If using DMF, dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate or diethyl ether. If using acetone, the solvent can be removed via rotary evaporation before proceeding with an aqueous work-up.

    • Washing: Wash the combined organic layers with water, then with a dilute NaOH solution to remove any unreacted phenol, and finally with brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or distillation.

4.2 Protocol 2: N-Methylation of a Triazole

This protocol describes the methylation of a heterocyclic amine, where the anion is first generated in situ.[22]

  • Materials:

    • (1H)-1,2,4-triazole

    • Sodium methoxide in methanol

    • This compound (CH₃I)

    • Methanol

    • Chloroform

  • Methodology:

    • Anion Formation: Dissolve (1H)-1,2,4-triazole (1.0 eq) in methanol. Add a solution of sodium methoxide in methanol (1.0 eq) to generate the sodium salt of the triazole in situ.[22]

    • Addition of this compound: Cool the solution in an ice bath. Add this compound (1.05 eq) dropwise, controlling the addition rate to manage the exothermic reaction.[22]

    • Reaction: Allow the mixture to warm to room temperature and then heat gently at reflux for several hours (e.g., 6-19 hours).[22]

    • Work-up: Cool the reaction mixture and concentrate it to a viscous residue using a rotary evaporator.

    • Extraction: Partition the residue between water and chloroform. Due to the water-solubility of the product, continuous liquid-liquid extraction may be necessary for optimal recovery.[22]

    • Purification: Dry the combined organic extracts and remove the solvent. Purify the final product by distillation under reduced pressure to obtain spectroscopically pure 1-methyl-1,2,4-triazole.[22]

G Start Start Setup 1. Assemble and dry glassware in a fume hood Start->Setup AddReagents 2. Add substrate, base, and solvent Setup->AddReagents AddMeI 3. Add this compound dropwise AddReagents->AddMeI React 4. Heat and stir for required time (Monitor by TLC) AddMeI->React Workup 5. Cool, filter (if applicable), and perform aqueous work-up React->Workup Extract 6. Extract product into organic solvent Workup->Extract Purify 7. Dry, concentrate, and purify (Chromatography/Distillation) Extract->Purify End End: Pure Product Purify->End

Caption: A generalized experimental workflow for methylation reactions.

Quantitative Data Summary

The efficiency of methylation with this compound depends heavily on the substrate, base, solvent, and temperature. The following tables summarize representative data from various procedures.

Table 1: O-Methylation of Phenols and Alcohols

SubstrateBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,4-DihydroxyacetophenoneCH₃I / K₂CO₃AcetoneRefluxN/AHigh
2-HydroxybenzaldehydeKOHDMF25-700.5>80[20]
Generic PhenolNaOHH₂O / TBABN/AN/AN/A
Generic AlcoholNaHTHF0 - RT~1251[23]

Table 2: N-Methylation of Amines and Heterocycles

SubstrateBase / ConditionsSolventTemp (°C)Time (h)Yield (%)Reference
(1H)-1,2,4-TriazoleNaOMe (in situ)MethanolReflux1963[22]
Peptide AmineK₂CO₃N/AN/AN/AN/A[24]
N-desmethyl-Ro-04-5595[¹¹C]CH₃IDMF40< 0.113[10]

Table 3: Methylation of Carboxylic Acids

SubstrateBaseSolventTemp (°C)Time (h)Yield (%)Reference
Generic Carboxylic AcidKOHDMSON/AN/AHigh[6]
Generic Carboxylic AcidLi₂CO₃N/AN/AN/AN/A[5]

Conclusion

This compound remains an indispensable tool for methylation in organic synthesis due to its high reactivity and versatility. Its successful application is pivotal in academic research and the industrial production of pharmaceuticals. However, its significant toxicity requires that all operations be conducted with stringent safety protocols. By understanding the underlying SN2 mechanism and carefully selecting reaction conditions, researchers can effectively leverage this compound to achieve a wide range of molecular transformations.

References

Application Notes and Protocols for O-Methylation of Phenols with Iodomethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the O-methylation of phenols using iodomethane, a common and effective method for the synthesis of aryl methyl ethers. This reaction, a variation of the Williamson ether synthesis, is widely used in medicinal chemistry and materials science. These application notes include a general reaction scheme, a summary of reaction parameters, detailed experimental protocols, and purification guidelines.

Introduction

The O-methylation of phenols is a fundamental transformation in organic synthesis, converting a hydroxyl group (-OH) into a methoxy group (-OCH₃). This modification can significantly alter the biological activity, solubility, and metabolic stability of phenolic compounds, making it a crucial step in drug discovery and development. This compound is a highly reactive methylating agent that readily participates in the SN2 reaction with the phenoxide ion generated in situ under basic conditions.

Reaction Principle and Mechanism

The O-methylation of phenols with this compound proceeds via the Williamson ether synthesis, a classic SN2 reaction. The reaction involves two key steps:

  • Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group, forming a nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic methyl group of this compound, displacing the iodide ion and forming the aryl methyl ether.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide + Base Base Base ProtonatedBase Base-H⁺ Base->ProtonatedBase + H⁺ Phenoxide2 Ar-O⁻ Anisole Ar-O-CH₃ Phenoxide2->Anisole + CH₃-I This compound CH₃-I Iodide I⁻ This compound->Iodide

Figure 1: Reaction mechanism for O-methylation of phenols.

Summary of Reaction Parameters

The success of the O-methylation reaction is dependent on several factors, including the choice of base, solvent, temperature, and the nature of the phenol itself.

ParameterCommon Reagents/ConditionsNotes
Phenol Substrate Phenols with electron-withdrawing or electron-donating groupsPhenols with electron-withdrawing groups are more acidic and react faster. Steric hindrance around the hydroxyl group can decrease the reaction rate.
Methylating Agent This compound (Methyl Iodide)Highly reactive but also toxic and volatile. Handle with care in a well-ventilated fume hood.
Base Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Cesium carbonate (Cs₂CO₃)K₂CO₃ is a mild and commonly used base. Stronger bases like NaOH or KOH can be used but may lead to side reactions. Cs₂CO₃ is highly effective but more expensive.
Solvent Acetone, N,N-Dimethylformamide (DMF), Acetonitrile (CH₃CN), Dimethyl sulfoxide (DMSO)Acetone is a good choice for reactions with K₂CO₃ due to its polarity and boiling point. DMF and DMSO are polar aprotic solvents that can accelerate SN2 reactions but are more difficult to remove.
Reaction Temperature Room temperature to refluxThe reaction is often heated to increase the rate, typically to the reflux temperature of the solvent.
Reaction Time 1 to 24 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC).

Experimental Protocols

General Protocol for O-methylation of a Phenol using Potassium Carbonate in Acetone

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Phenol (1.0 eq)

  • This compound (1.5 - 2.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

G cluster_workflow Experimental Workflow A 1. Setup Add phenol, K₂CO₃, and acetone to a round-bottom flask. B 2. Addition of this compound Add this compound dropwise to the stirred suspension. A->B C 3. Reaction Heat the mixture to reflux and monitor by TLC. B->C D 4. Work-up Cool, filter, and concentrate the reaction mixture. C->D E 5. Extraction Dissolve residue in an organic solvent and wash with aqueous base and brine. D->E F 6. Drying and Concentration Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. E->F G 7. Purification Purify the crude product by column chromatography or distillation. F->G H 8. Characterization Analyze the pure product (NMR, IR, MS). G->H

Figure 2: General experimental workflow for O-methylation.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add a sufficient amount of anhydrous acetone to the flask to ensure good stirring of the suspension.

  • Addition of this compound: While stirring, add this compound (1.5-2.0 eq) to the reaction mixture at room temperature.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (the boiling point of acetone is 56 °C).

  • Monitoring: Monitor the progress of the reaction by TLC. A common mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes. The methylated product will be less polar than the starting phenol.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium iodide byproduct and wash the solid with a small amount of acetone.

  • Concentration: Combine the filtrate and the acetone washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with a 1M aqueous sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine (saturated aqueous sodium chloride solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methylated phenol.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by distillation if the product is a liquid.

Purification by Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The optimal solvent system should be determined by TLC analysis of the crude product. For anisole derivatives, a starting eluent of 5% ethyl acetate in hexanes, gradually increasing to 10-20% ethyl acetate in hexanes, is often a good starting point.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.

    • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent like dichloromethane and load it onto the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data

The yield of the O-methylation reaction can be influenced by the electronic nature of the substituents on the phenolic ring. The following table provides representative yields for the O-methylation of various substituted phenols under typical conditions.

Phenol SubstrateSubstituentTypical ConditionsProductYield (%)
Phenol-HK₂CO₃, CH₃I, Acetone, refluxAnisole>95
p-Cresol-CH₃ (EDG)K₂CO₃, CH₃I, Acetone, reflux4-Methylanisole~98
p-Methoxyphenol-OCH₃ (EDG)K₂CO₃, CH₃I, DMF, 80 °C1,4-Dimethoxybenzene~95
p-Nitrophenol-NO₂ (EWG)K₂CO₃, CH₃I, Acetone, reflux4-Nitroanisole>99
2-Hydroxyacetophenone-COCH₃ (EWG, ortho)K₂CO₃, CH₃I, Acetone, reflux2-Methoxyacetophenone~90
Vanillin-CHO, -OCH₃K₂CO₃, CH₃I, DMF, 80 °CVeratraldehyde~92

EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. Yields are approximate and can vary based on specific reaction conditions and scale.

Safety Precautions

  • This compound is toxic, a suspected carcinogen, and highly volatile. Always handle this compound in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction should be performed in a well-ventilated area.

  • Acetone is flammable. Keep away from open flames and ignition sources.

  • Bases such as NaOH and KOH are corrosive. Avoid contact with skin and eyes.

Troubleshooting

  • Low or no conversion:

    • Ensure all reagents and solvents are anhydrous. Water can hydrolyze this compound and deactivate the phenoxide.

    • Increase the reaction temperature or time.

    • Use a more polar aprotic solvent like DMF or DMSO to accelerate the SN2 reaction.

    • Use a stronger base if the phenol is not sufficiently acidic.

  • Formation of side products:

    • C-alkylation can sometimes occur, especially with electron-rich phenols. Using milder conditions may favor O-alkylation.

    • If using a strong base, ensure the temperature is controlled to minimize side reactions.

Conclusion

The O-methylation of phenols with this compound is a robust and versatile method for the synthesis of aryl methyl ethers. By carefully selecting the base, solvent, and reaction conditions, high yields of the desired products can be achieved for a wide range of phenolic substrates. Proper handling of the toxic and volatile this compound is crucial for the safe execution of this protocol.

Application Notes and Protocols for N-Methylation of Heterocyclic Amines using Iodomethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of heterocyclic amines is a fundamental transformation in organic synthesis and medicinal chemistry. The introduction of a methyl group to a nitrogen atom within a heterocyclic ring can significantly alter the parent molecule's biological activity, physicochemical properties, and metabolic stability. This modification can influence factors such as receptor binding affinity, membrane permeability, and susceptibility to enzymatic degradation. Iodomethane (methyl iodide) is a widely used and highly reactive reagent for this purpose, readily undergoing nucleophilic substitution with the nitrogen atom of the heterocyclic amine.

These application notes provide a comprehensive overview and detailed protocols for the N-methylation of various heterocyclic amines using this compound. This document is intended for researchers, scientists, and drug development professionals seeking to perform this critical chemical modification.

Reaction Principle

The N-methylation of a heterocyclic amine with this compound is a classic example of a nucleophilic substitution reaction, specifically an SN2 reaction. The lone pair of electrons on the nitrogen atom of the heterocyclic amine acts as a nucleophile, attacking the electrophilic methyl carbon of this compound. This results in the formation of a new nitrogen-carbon bond and the displacement of the iodide ion as a leaving group.

The reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom (if it is part of a secondary amine or a protonated primary amine), thereby increasing its nucleophilicity and facilitating the reaction. The choice of base and solvent is crucial and depends on the pKa of the heterocyclic amine and the desired reaction conditions. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃), while common solvents include acetone, dimethylformamide (DMF), and tetrahydrofuran (THF).[1]

Safety Precautions with this compound

Warning: this compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated fume hood.[2] It is toxic, a suspected carcinogen, and volatile.[3][4][5] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and safety goggles.[6] In case of skin contact, wash the affected area immediately with soap and water.[7] For inhalation, move the affected individual to fresh air and seek medical attention.[4] All spills should be contained and cleaned up using appropriate absorbent materials.[6]

Data Presentation

The following tables summarize quantitative data for the N-methylation of various heterocyclic amines using this compound and other methylating agents for comparison.

Table 1: N-Methylation of Indole Derivatives

EntrySubstrateMethylating AgentBaseSolventTime (h)Yield (%)Reference
1IndoleThis compoundNaHDMF--[8]
26-NitroindoleThis compoundK₂CO₃DMF2-3>95[8]
33-IndolylacetonitrileThis compound---Quantitative[8]
4Indole-3-carboxaldehydeDimethyl CarbonateK₂CO₃DMF3.585[8]
55-MethoxyindoleDimethyl CarbonateK₂CO₃DMF597.4[8]
6MelatoninPhMe₃NICs₂CO₃Toluene1888[7]

Table 2: N-Methylation of Pyrazole Derivatives

EntrySubstrateMethylating AgentBaseSolventN1:N2 RatioYield (%)Reference
1PyrazoleThis compound/Dimethyl Sulfate--Poor Selectivity-[9]
23-Phenylpyrazole(Chloromethyl)triisopropoxysilane then TBAF/H₂OKHMDSDMSO93:785[10]
33-(Pyridin-2-yl)pyrazole(Chloromethyl)triisopropoxysilane then TBAF/H₂OKHMDSDMSO>99:172[10]
43,5-DimethylpyrazoleThis compoundNaHTHF--[9]

Table 3: N-Methylation of Pyridine and Quinoline Derivatives

EntrySubstrateMethylating AgentBaseSolventTime (h)Yield (%)Reference
14-(3-Phenylpropyl)pyridineThis compound-Acetone199[5]
2PyridineMethanolNickel/Nickel OxideVapor Phase-up to 57[11]
3QuinolineThis compound-Methyl Benzoate2>70[4]
4QuinolineThis compound-Ether618[4]
5QuinolineThis compound-Acetonitrile6>22[4]

Experimental Protocols

Protocol 1: General Procedure for N-Methylation of Indole

This protocol is a general guideline and may require optimization for specific indole derivatives.

Materials:

  • Indole derivative (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Septum and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole derivative.

  • Solvent Addition: Add anhydrous DMF to dissolve the indole derivative.

  • Base Addition:

    • If using NaH: Cool the solution to 0 °C using an ice bath. Carefully add NaH portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • If using K₂CO₃: Add K₂CO₃ to the solution at room temperature.

  • Addition of this compound: Cool the reaction mixture to 0 °C. Add this compound dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, carefully quench the reaction by slowly adding deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: N-Methylation of Pyridine

This protocol is suitable for the formation of N-methylpyridinium iodide salts.

Materials:

  • Pyridine derivative (1.0 eq)

  • This compound (3.0 eq)

  • Acetone

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the pyridine derivative in acetone.

  • Addition of this compound: Add this compound to the solution.

  • Reaction: Heat the reaction mixture to reflux and stir for 1-3 hours.[5]

  • Isolation: Cool the reaction mixture to room temperature. The N-methylpyridinium iodide salt will often precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold acetone and dry in vacuo to afford the purified product.[5]

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product start Start inert_atm Establish Inert Atmosphere (Nitrogen or Argon) start->inert_atm reagents Combine Heterocyclic Amine, Base, and Solvent add_meI Add this compound (often at 0°C) reagents->add_meI inert_atm->reagents react Stir at RT or Heat (Monitor by TLC) add_meI->react quench Quench Reaction (e.g., with water) react->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify end N-Methylated Heterocyclic Amine purify->end

Caption: General workflow for the N-methylation of heterocyclic amines.

sn2_mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products heterocycle Heterocyclic Amine (Nucleophile) ts [Heterocycle---CH₃---I]‡ heterocycle->ts Nucleophilic Attack This compound This compound (Electrophile) This compound->ts product N-Methylated Heterocyclic Amine ts->product iodide Iodide Ion (Leaving Group) ts->iodide Leaving Group Departure

References

Application Notes and Protocols for S-methylation of Thiols and Sulfides with Iodomethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-methylation is a fundamental organic reaction involving the transfer of a methyl group to a sulfur atom. When applied to thiols (R-SH), this reaction yields thioethers (R-S-CH₃). In the case of sulfides (R-S-R'), S-methylation results in the formation of sulfonium salts ([R-S(CH₃)-R']⁺). Iodomethane (CH₃I) is a widely used and highly effective reagent for these transformations due to the high reactivity of the C-I bond, making it an excellent electrophile for the nucleophilic sulfur atom.

This application note provides detailed protocols and quantitative data for the S-methylation of various thiols and sulfides using this compound. It also explores the significance of this reaction in the context of drug development and metabolism, including relevant biological pathways.

Reaction Mechanisms

The S-methylation of both thiols and sulfides with this compound proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

S-methylation of Thiols: For a thiol to react efficiently, it is typically deprotonated by a base to form a more nucleophilic thiolate anion (RS⁻). This anion then attacks the electrophilic methyl carbon of this compound, displacing the iodide ion.

S-methylation of Sulfides: The lone pair of electrons on the sulfur atom of a sulfide directly attacks the methyl group of this compound, leading to the formation of a positively charged sulfonium ion.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the S-methylation of various thiols and sulfides with this compound.

Table 1: S-methylation of Various Thiols with this compound

Thiol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pyridine-2-thiolH₂SO₄Acetone80554[1]
4-t-ButylbenzenethiolH₂SO₄Acetone8051[1]
(1H)-1,2,4-triazoleSodium MethoxideMethanolReflux1963

Table 2: S-methylation of Various Sulfides with this compound

Sulfide SubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Dimethyl sulfideNone251566

Experimental Protocols

Protocol 1: S-methylation of Pyridine-2-thiol under Acidic Conditions[1]

Materials:

  • Pyridine-2-thiol

  • This compound

  • Sulfuric acid (H₂SO₄)

  • Acetone

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Sealed tube

Procedure:

  • To a solution of pyridine-2-thiol in acetone, add sulfuric acid.

  • Add this compound to the mixture.

  • Seal the tube and heat the reaction mixture at 80°C for 5 hours.

  • After cooling, neutralize the reaction mixture with an aqueous solution of sodium carbonate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and dry it over magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the S-methylated product.

Protocol 2: Synthesis of 1-methyl-1,2,4-triazole

Materials:

  • (1H)-1,2,4-triazole

  • Sodium methoxide

  • Methanol

  • This compound

  • Chloroform

  • Water

Procedure:

  • Convert (1H)-1,2,4-triazole to its sodium salt by reacting it with sodium methoxide in methanol.

  • Cool the solution and add this compound dropwise, controlling the exotherm with an external cooling bath.

  • Allow the reaction mixture to stir for 19 hours with gentle heating at reflux.

  • Concentrate the reaction mixture by simple atmospheric distillation to a viscous residue.

  • Perform a continuous extraction with chloroform/water.

  • Isolate the product by a final short-path distillation under a controlled vacuum to obtain spectroscopically pure 1-methyl-1,2,4-triazole.

Protocol 3: Synthesis of Trimethylsulfonium Iodide

Materials:

  • Dimethyl sulfide

  • This compound

Procedure:

  • In a suitable reaction vessel, combine dimethyl sulfide and this compound.

  • Stir the mixture at 25°C for 15 hours.

  • The resulting precipitate is trimethylsulfonium iodide.

  • Collect the precipitate by filtration.

Applications in Drug Development and Metabolism

S-methylation is a critical pathway in the metabolism of numerous drugs and endogenous compounds. This biotransformation is primarily catalyzed by methyltransferase enzymes, with S-adenosylmethionine (SAM) serving as the principal methyl donor. Two key enzymes involved in drug metabolism are Catechol-O-methyltransferase (COMT) and Thiopurine S-methyltransferase (TPMT).

Catechol-O-methyltransferase (COMT): COMT is responsible for the methylation of catecholamines, such as dopamine, epinephrine, and norepinephrine, as well as catechol-containing drugs. This metabolic step is crucial for the inactivation and subsequent excretion of these neurotransmitters and xenobiotics.

Thiopurine S-methyltransferase (TPMT): TPMT plays a vital role in the metabolism of thiopurine drugs, such as 6-mercaptopurine and azathioprine, which are used in cancer chemotherapy and as immunosuppressants. The S-methylation of these drugs by TPMT leads to their inactivation. Genetic variations in the TPMT gene can lead to differences in enzyme activity, affecting drug efficacy and toxicity.

Visualizations

S_methylation_of_thiol cluster_products Products Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate + Base Base Base Thioether Thioether (R-S-CH₃) Thiolate->Thioether + CH₃I This compound This compound (CH₃I) This compound->Thioether Iodide Iodide (I⁻)

Caption: S-methylation of a thiol to a thioether.

S_methylation_of_sulfide Sulfide Sulfide (R-S-R') Sulfonium_salt Sulfonium Salt ([R-S(CH₃)-R']⁺I⁻) Sulfide->Sulfonium_salt + CH₃I This compound This compound (CH₃I) This compound->Sulfonium_salt

Caption: S-methylation of a sulfide to a sulfonium salt.

COMT_Pathway cluster_reactants Reactants cluster_products Products Catecholamine Catecholamine (e.g., Dopamine) COMT Catechol-O- methyltransferase (COMT) Catecholamine->COMT SAM S-Adenosylmethionine (SAM) SAM->COMT Methylated_Catecholamine O-Methylated Catecholamine COMT->Methylated_Catecholamine SAH S-Adenosylhomocysteine (SAH) COMT->SAH

Caption: COMT-mediated metabolism of catecholamines.

TPMT_Pathway cluster_reactants Reactants cluster_products Products Thiopurine_Drug Thiopurine Drug (e.g., 6-Mercaptopurine) TPMT Thiopurine S-methyltransferase (TPMT) Thiopurine_Drug->TPMT SAM S-Adenosylmethionine (SAM) SAM->TPMT Inactive_Metabolite Inactive S-Methylated Metabolite TPMT->Inactive_Metabolite SAH S-Adenosylhomocysteine (SAH) TPMT->SAH

Caption: TPMT-mediated metabolism of thiopurine drugs.

References

Application Notes and Protocols for C-Methylation of Enolates and Ketones using Iodomethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the C-methylation of enolates and ketones utilizing iodomethane. This fundamental carbon-carbon bond-forming reaction is a cornerstone in organic synthesis, crucial for the elaboration of molecular complexity in pharmaceutical and materials science research. This document outlines the underlying principles of enolate generation, regioselectivity, and provides step-by-step experimental procedures for key methodologies.

Introduction

The α-alkylation of carbonyl compounds is a powerful tool for the construction of new carbon-carbon bonds. The process involves the deprotonation of an α-hydrogen to form a nucleophilic enolate, which subsequently displaces a halide from an alkylating agent, such as this compound, in an SN2 reaction.[1][2] The regiochemical outcome of the methylation of unsymmetrical ketones can be controlled by carefully selecting the reaction conditions to favor either the kinetic or thermodynamic enolate.

Key Concepts:

  • Enolates: Resonance-stabilized anions formed by the deprotonation of a carbon α to a carbonyl group. They are potent nucleophiles.[3]

  • Kinetic vs. Thermodynamic Enolates: Unsymmetrical ketones can form two different enolates. The kinetic enolate is formed faster by deprotonating the less sterically hindered α-proton, typically using a bulky, strong, non-nucleophilic base at low temperatures.[4] The thermodynamic enolate is the more stable enolate, usually more substituted, and is favored under conditions that allow for equilibration, such as higher temperatures and a slight excess of the ketone.[4]

  • This compound (Methyl Iodide): A highly effective methylating agent for enolates due to the good leaving group ability of iodide.[5] It is, however, a toxic and volatile compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]

Reaction Mechanisms and Workflows

General Mechanism of Enolate Methylation

The C-methylation of a ketone with this compound proceeds in two main steps: enolate formation and nucleophilic attack.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: SN2 Alkylation Ketone Ketone Base Base (e.g., LDA) Enolate Enolate Ketone->Enolate Deprotonation Base->Enolate ConjugateAcid Conjugate Acid Enolate_alk Enolate TransitionState SN2 Transition State Enolate_alk->TransitionState This compound This compound (CH3I) This compound->TransitionState MethylatedKetone α-Methylated Ketone TransitionState->MethylatedKetone Iodide Iodide (I-) TransitionState->Iodide Leaving Group G start Unsymmetrical Ketone kinetic_path Kinetic Control (LDA, THF, -78 °C) start->kinetic_path thermodynamic_path Thermodynamic Control (NaH, THF, RT) start->thermodynamic_path kinetic_enolate Kinetic Enolate (Less Substituted) kinetic_path->kinetic_enolate thermodynamic_enolate Thermodynamic Enolate (More Substituted) thermodynamic_path->thermodynamic_enolate add_ch3i_k Add CH3I at -78 °C kinetic_enolate->add_ch3i_k add_ch3i_t Add CH3I at RT thermodynamic_enolate->add_ch3i_t kinetic_product Kinetic Product (Less Substituted Methylation) add_ch3i_k->kinetic_product thermodynamic_product Thermodynamic Product (More Substituted Methylation) add_ch3i_t->thermodynamic_product workup Aqueous Work-up & Purification kinetic_product->workup thermodynamic_product->workup

References

Application Notes and Protocols: Preparation of Methylmagnesium Iodide Grignard Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylmagnesium iodide (CH₃MgI) is a highly reactive and widely utilized Grignar reagent in organic synthesis. Its primary application lies in the formation of carbon-carbon bonds, making it an indispensable tool for the synthesis of a diverse range of molecules, including pharmaceuticals, agrochemicals, and fine chemicals.[1] This nucleophilic reagent readily reacts with electrophilic centers, such as those in aldehydes, ketones, esters, and epoxides, to introduce a methyl group and construct more complex molecular frameworks.[2] The preparation of methylmagnesium iodide involves the reaction of methyl iodide with magnesium metal in an anhydrous ethereal solvent. Due to the reagent's high sensitivity to moisture and air, meticulous adherence to anhydrous and inert atmosphere techniques is paramount for a successful synthesis.[1]

Safety Precautions

The preparation and handling of Grignard reagents are hazardous and must be conducted with strict safety measures in place.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[3][4]

  • Fume Hood: All operations must be performed in a well-ventilated chemical fume hood.[3][4]

  • Fire Hazard: Diethyl ether and tetrahydrofuran (THF) are extremely flammable and volatile.[5] Ensure there are no open flames or spark sources in the vicinity. The Grignard formation is highly exothermic and can lead to the solvent boiling.[6] An ice-water bath should be readily available to control the reaction temperature.[5]

  • Moisture Sensitivity: Grignard reagents react violently with water.[7][8] All glassware must be scrupulously dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[3][9]

  • Reagent Handling: Methyl iodide is toxic and should be handled with care. Avoid inhalation and skin contact.

Materials and Apparatus
  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (nitrogen or argon) with a bubbler

  • Schlenk line (optional, for advanced inert atmosphere techniques)

  • Syringes and needles

  • Ice-water bath

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

Experimental Protocols

Protocol 1: Standard Laboratory Scale Preparation of Methylmagnesium Iodide in Diethyl Ether

This protocol is adapted from established laboratory procedures for the synthesis of Grignard reagents.

1. Apparatus Setup and Preparation:

  • Assemble a three-necked round-bottom flask with a dropping funnel, a reflux condenser, and a gas inlet adapter connected to a nitrogen or argon line with a bubbler.
  • Thoroughly dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator or assemble while hot and flame-dry under a flow of inert gas.[3][5]

2. Reagent Preparation:

  • Place magnesium turnings in the reaction flask.
  • Add a small crystal of iodine to the flask. The iodine helps to activate the magnesium surface.[2]
  • Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings.

3. Reaction Initiation and Execution:

  • Prepare a solution of methyl iodide in anhydrous diethyl ether in the dropping funnel.
  • Add a small portion of the methyl iodide solution to the magnesium turnings. The reaction is indicated by the disappearance of the iodine color, the formation of a cloudy solution, and gentle bubbling.[8]
  • If the reaction does not start, gently warm the flask with a heating mantle or an oil bath. Once initiated, the reaction is exothermic, and an ice-water bath should be used to maintain a gentle reflux.[5]
  • Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a steady reflux.[10]
  • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure the reaction goes to completion.[10] The resulting greyish solution is the methylmagnesium iodide Grignard reagent.

4. Determination of Concentration (Titration):

  • The concentration of the prepared Grignard reagent should be determined before use. A common method is titration against a known amount of a protic acid or using a colorimetric method with an indicator like 1,10-phenanthroline.[11][12]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the preparation and properties of methylmagnesium iodide.

ParameterValueSolventSource
Reagent Quantities (Lab Scale)
Magnesium (Mg)9.7 g (0.4 g-atom)Diethyl Ether[10]
Methyl Iodide (CH₃I)56.7 g (0.4 mol)Diethyl Ether[10]
Solvent Volume200 mLDiethyl Ether[10]
Reagent Quantities (Large Scale)
Magnesium (Mg)20 kgDiethyl Ether[11]
Methyl Iodide (CH₃I)180 kgDiethyl Ether[11]
Solvent Volume300 LDiethyl Ether[11]
Reaction Conditions
TemperatureGentle reflux (~35°C)Diethyl Ether[5]
Reaction Time1-2 hoursDiethyl Ether[10]
Reported Yields & Concentrations
Typical Yield>90% (in situ)Diethyl Ether/THF[5]
Commercially Available Concentration3.0 MDiethyl Ether[13]
Commercially Available Concentration1.0 MTHF[13]
Experimental Workflow and Logic

The following diagram illustrates the key steps and logical flow for the preparation of methylmagnesium iodide.

Grignard_Preparation_Workflow start Start prep_glassware Prepare Dry Glassware (Oven-dried or Flame-dried) start->prep_glassware assemble_apparatus Assemble Apparatus under Inert Atmosphere (N2/Ar) prep_glassware->assemble_apparatus add_mg_iodine Add Mg Turnings and Iodine Crystal to Flask assemble_apparatus->add_mg_iodine add_ether Add Anhydrous Diethyl Ether add_mg_iodine->add_ether initiate_reaction Initiate Reaction (Add small amount of MeI solution) add_ether->initiate_reaction prepare_meI Prepare Solution of Methyl Iodide in Ether prepare_meI->initiate_reaction check_initiation Reaction Started? (Color change, bubbling) initiate_reaction->check_initiation warm_gently Warm Gently check_initiation->warm_gently No add_meI_dropwise Add Remaining MeI Solution Dropwise (Maintain Reflux) check_initiation->add_meI_dropwise Yes warm_gently->initiate_reaction stir_complete Stir for 30-60 min After Addition add_meI_dropwise->stir_complete grignard_ready Methylmagnesium Iodide Solution Ready for Use or Titration stir_complete->grignard_ready end End grignard_ready->end

Caption: Workflow for the preparation of methylmagnesium iodide.

References

Application of Trideuteroiodomethane (CD3I) in Isotopic Labeling: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction to Trideuteroiodomethane (CD3I) in Isotopic Labeling

Trideuterothis compound (CD3I), a deuterated analog of methyl iodide, has emerged as a critical reagent in the field of isotopic labeling. Its utility spans from fundamental mechanistic studies in chemistry to the development of more robust pharmaceuticals. By replacing hydrogen atoms with deuterium, a stable, non-radioactive isotope, researchers can trace the metabolic fate of molecules, elucidate reaction mechanisms, and strategically alter the pharmacokinetic profiles of drug candidates. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step—a phenomenon known as the kinetic isotope effect (KIE).[1] This unique property makes CD3I an invaluable tool for scientists in drug discovery and development.

Core Applications in Research and Drug Development

The introduction of a trideuteromethyl (-CD3) group into a molecule can have profound effects on its biological behavior. This has led to the widespread application of CD3I in several key areas:

  • Drug Metabolism and Pharmacokinetic (DMPK) Studies: CD3I is instrumental in synthesizing deuterated drug candidates to study their absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] By labeling metabolically susceptible methyl groups, researchers can track the formation of metabolites and identify metabolic "soft spots" in a molecule.[3] This information is crucial for optimizing drug design to enhance metabolic stability, prolong half-life, and reduce the formation of potentially toxic metabolites.[4]

  • Elucidation of Metabolic Pathways: The use of CD3I-labeled compounds allows for the precise tracking of metabolic pathways.[1] Mass spectrometry can readily distinguish between the deuterated and non-deuterated forms of a molecule and its metabolites, enabling a clear picture of its biotransformation.[2] This is particularly useful in studying the complex interplay of metabolic enzymes, such as cytochrome P450 (CYP) isoforms, and efflux transporters like P-glycoprotein (P-gp).[5][6]

  • Kinetic Isotope Effect (KIE) Studies: The KIE is a powerful tool for investigating enzyme mechanisms.[7] By comparing the reaction rates of a deuterated substrate with its non-deuterated counterpart, researchers can determine whether C-H bond cleavage is a rate-determining step in an enzymatic reaction.[4] This has significant implications for understanding enzyme function and for designing enzyme inhibitors.

  • Internal Standards for Quantitative Analysis: Due to their chemical identity and mass difference, CD3I-labeled compounds serve as ideal internal standards for quantitative analysis by mass spectrometry.[8] They co-elute with the unlabeled analyte during chromatography but are detected at a different mass-to-charge ratio, allowing for accurate and precise quantification in complex biological matrices.

Quantitative Data Summary

The efficiency of isotopic labeling with CD3I can be assessed by parameters such as chemical yield and isotopic incorporation. The following table summarizes representative quantitative data from the literature for N-trideuteromethylation of amines.

SubstrateProductYield (%)Deuterium Incorporation (%)
AnilineN,N-di(trideuteromethyl)aniline8999
p-ToluidineN,N-di(trideuteromethyl)-4-methylaniline8599
p-AnisidineN,N-di(trideuteromethyl)-4-methoxyaniline8898
4-Chloroaniline4-Chloro-N,N-di(trideuteromethyl)aniline7597
4-Cyanoaniline4-(di(trideuteromethyl)amino)benzonitrile6997

Data adapted from a study on N-trideuteromethylation of amines. The reported yields are for the doubly methylated product.[9]

Experimental Protocols

Protocol 1: General Procedure for O-Methylation of a Phenolic Compound using CD3I

This protocol describes a general method for the O-methylation of a phenol using trideuterothis compound.

Materials:

  • Phenolic substrate

  • Trideuterothis compound (CD3I)

  • Potassium carbonate (K2CO3), anhydrous

  • Acetone, anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Purification system (e.g., flash chromatography or preparative HPLC)

  • Analytical instruments for characterization (NMR, LC-MS)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the phenolic substrate (1.0 equivalent).

  • Add anhydrous potassium carbonate (2.0-3.0 equivalents).

  • Add anhydrous acetone to create a stirrable suspension.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add trideuterothis compound (1.1-1.5 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography or preparative HPLC to obtain the desired O-trideuteromethylated compound.

  • Characterize the final product by NMR and mass spectrometry to confirm its structure and determine the isotopic enrichment.[10]

Protocol 2: General Procedure for N-Methylation of an Aniline using CD3I

This protocol provides a general method for the N-methylation of an aniline derivative using trideuterothis compound.

Materials:

  • Aniline substrate

  • Trideuterothis compound (CD3I)

  • Sodium bicarbonate (NaHCO3) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Magnetic stirrer and stir bar

  • Reaction vial or flask

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Purification system (e.g., flash chromatography or preparative HPLC)

  • Analytical instruments for characterization (NMR, LC-MS)

Procedure:

  • In a reaction vial under an inert atmosphere, dissolve the aniline substrate (1.0 equivalent) in the anhydrous solvent.

  • Add the base (e.g., NaHCO3, 2.0-3.0 equivalents).

  • Stir the mixture at room temperature.

  • Add trideuterothis compound (2.0-2.5 equivalents for dimethylation).

  • Seal the vial and stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 12-48 hours. Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the N-trideuteromethylated aniline.

  • Confirm the structure and isotopic purity of the product using NMR and mass spectrometry.[10]

Visualizations: Experimental Workflows and Signaling Pathways

Experimental Workflow for Isotopic Labeling and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of a CD3I-labeled compound in a drug metabolism study.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis start Precursor Molecule (e.g., Phenol or Amine) reaction Methylation Reaction start->reaction reagents CD3I, Base, Anhydrous Solvent reagents->reaction purification Purification (e.g., Chromatography) reaction->purification product CD3-Labeled Compound purification->product characterization Structural Characterization (NMR, MS) product->characterization invitro In Vitro Metabolism Assay (e.g., Liver Microsomes) product->invitro invivo In Vivo Study (Animal Model) product->invivo quantification Metabolite Identification & Quantification (LC-MS) invitro->quantification invivo->quantification

General workflow for CD3I labeling and metabolic analysis.
Metabolic Pathway of Verapamil and the Impact of Deuteration

Verapamil is a calcium channel blocker that undergoes extensive metabolism, primarily by cytochrome P450 enzymes, particularly CYP3A4.[5][6] One of the major metabolic pathways is N-demethylation to form norverapamil. Verapamil is also a substrate and inhibitor of the P-glycoprotein (P-gp) efflux transporter.[11] Labeling the N-methyl group of verapamil with CD3I can slow down its metabolism due to the kinetic isotope effect, leading to a "metabolic switching" where other metabolic pathways may become more prominent.[12]

verapamil_metabolism cluster_cell Hepatocyte Verapamil Verapamil (-CH3) Other_Metabolites Other Metabolites (e.g., O-demethylation) Verapamil->Other_Metabolites Alternative Pathways CYP3A4 CYP3A4 Verapamil->CYP3A4 N-demethylation (fast) Pgp P-glycoprotein (Efflux) Verapamil->Pgp Efflux Verapamil_d3 Verapamil-d3 (-CD3) Verapamil_d3->Other_Metabolites Metabolic Switching (enhanced) Verapamil_d3->CYP3A4 N-demethylation (slow, KIE) Verapamil_d3->Pgp Efflux Norverapamil Norverapamil CYP3A4->Norverapamil Extracellular Extracellular Space Pgp->Extracellular Transport out of cell

Metabolism of verapamil and the effect of N-deuteromethylation.

References

Application Notes and Protocols: [¹¹C]Iodomethane in PET Radiochemistry and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-11 (¹¹C) is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it highly valuable for positron emission tomography (PET) imaging. [¹¹C]Iodomethane ([¹¹C]CH₃I) is one of the most crucial and widely used precursors in the synthesis of ¹¹C-labeled radiopharmaceuticals. Its utility lies in its role as a methylating agent for a wide variety of functional groups, including amines, phenols, thiols, and carboxylic acids, enabling the labeling of a vast array of biologically active molecules. This document provides detailed application notes and protocols for the use of [¹¹C]this compound in PET radiochemistry and imaging.

Production of [¹¹C]this compound

The production of [¹¹C]this compound is a critical first step in the synthesis of many ¹¹C-labeled PET tracers. The most common method involves the gas-phase iodination of [¹¹C]methane.

Synthesis Pathway

The process begins with the production of [¹¹C]carbon dioxide ([¹¹C]CO₂) in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction. [¹¹C]CO₂ is then reduced to [¹¹C]methane ([¹¹C]CH₄), which is subsequently reacted with gaseous iodine to produce [¹¹C]this compound.[1][2][3] More reactive methylating agents like [¹¹C]methyl triflate ([¹¹C]CH₃OTf) can be produced by passing [¹¹C]this compound over a silver triflate column.[1]

G cluster_cyclotron Cyclotron cluster_synthesis_module Automated Synthesis Module N14 ¹⁴N Target C11_CO2 [¹¹C]CO₂ N14->C11_CO2 p Proton Beam p->N14 (p,α) reaction C11_CH4 [¹¹C]CH₄ C11_CO2->C11_CH4 Reduction (e.g., H₂/Ni catalyst) C11_CH3I [¹¹C]this compound C11_CH4->C11_CH3I Gas-phase Iodination Radiolabeling Reaction Radiolabeling Reaction C11_CH3I->Radiolabeling Reaction I2 Iodine Vapor I2->C11_CH3I

Diagram 1: Synthesis workflow for [¹¹C]this compound.

Radiolabeling with [¹¹C]this compound

[¹¹C]this compound is a versatile reagent for introducing a methyl group into a precursor molecule. This is typically achieved through nucleophilic substitution reactions on heteroatoms.

General Reaction Scheme

The general principle involves the reaction of a precursor molecule containing a nucleophilic functional group (e.g., -OH, -NH, -SH) with [¹¹C]this compound, often in the presence of a base to enhance the nucleophilicity of the precursor.

G precursor Precursor (R-XH) (e.g., R-OH, R-NH₂, R-SH) deprotonated_precursor Deprotonated Precursor (R-X⁻) precursor->deprotonated_precursor base Base (e.g., NaOH, K₂CO₃) base->deprotonated_precursor Deprotonation product ¹¹C-Labeled Product (R-X-¹¹CH₃) deprotonated_precursor->product C11_CH3I [¹¹C]this compound C11_CH3I->product ¹¹C-Methylation iodide Iodide (I⁻) product->iodide

Diagram 2: General mechanism of [¹¹C]-methylation.

Experimental Protocols

Protocol 1: "Loop" Method for [¹¹C]-Methylation

This method is known for its simplicity, high radiochemical yields, and ease of automation.[4][5]

Materials:

  • Precursor (0.3-1.0 mg)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Base (if required)

  • HPLC injection loop

  • HPLC system for purification

  • [¹¹C]this compound gas stream

Procedure:

  • Dissolve the precursor (0.3-1.0 mg) in 80 µL of DMF or DMSO. Add a suitable base if the precursor requires deprotonation.

  • Load the solution into a standard HPLC injection loop.

  • Pass the gaseous [¹¹C]this compound through the loop at ambient temperature for 3-4 minutes. Trapping efficiency is typically >90%.[4][5]

  • Allow the reaction to proceed within the loop for an additional 1-5 minutes.[4][5]

  • Inject the contents of the loop directly onto the HPLC column for purification of the ¹¹C-labeled product.

  • Collect the desired product fraction, evaporate the solvent, and reformulate in a biocompatible solvent for injection.

Protocol 2: Solid-Phase Extraction (SPE) Cartridge Method

This technique serves as a "3-in-1" unit for synthesis, purification, and reformulation, often obviating the need for HPLC purification.[1][6]

Materials:

  • Precursor

  • SPE cartridge (e.g., C18)

  • [¹¹C]this compound or [¹¹C]Methyl triflate gas stream

  • Elution solvents (e.g., aqueous ethanol)

  • Base (if required)

Procedure:

  • Pre-load the SPE cartridge with the precursor molecule.

  • Pass the gaseous [¹¹C]this compound or [¹¹C]methyl triflate through the cartridge. If the precursor requires deprotonation, a base can be co-loaded or introduced.

  • After the reaction, wash the cartridge with appropriate solvents to remove unreacted precursor and impurities.

  • Elute the final ¹¹C-labeled product from the cartridge using a biocompatible solvent mixture (e.g., aqueous ethanol).

  • The eluted product is ready for sterile filtration and quality control.

Quantitative Data for Selected [¹¹C]-Labeled Tracers

The following table summarizes key quantitative data for several PET tracers synthesized using [¹¹C]this compound.

RadiotracerPrecursorMethodRadiochemical Yield (Decay Corrected)Molar Activity (at EOS)Synthesis TimeReference
[¹¹C]RacloprideDesmethyl-racloprideLoop MethodHighN/AShort[4][5]
[¹¹C]PiB6-OH-BTA-0SPE Cartridge22.0 ± 3.1% (with 0.2 mg precursor)N/A~10 min[1]
SPE Cartridge32.1 ± 3.7% (with 0.3 mg precursor)N/A~10 min[1]
[¹¹C]DoxepinNordoxepinAutomated Module47.0 ± 5.2%1,200 ± 500 Ci/mmol37 min[7]
[¹¹C]MethionineL-homocysteineSolution25%N/A19 min[3]
[¹¹C]CholineN,N'-dimethylaminoethanolLoop Method52%N/A18 min[3]

EOS: End of Synthesis

PET Imaging Workflow

A typical PET imaging study involves several key steps from radiotracer administration to data analysis.

G cluster_preparation Preparation cluster_imaging Imaging Session cluster_analysis Data Analysis subject_prep Subject Preparation (e.g., fasting) injection Intravenous Injection of ¹¹C-Labeled Tracer subject_prep->injection tracer_qc Radiotracer Quality Control (Purity, Sterility) tracer_qc->injection pet_scan PET Scan Acquisition (Dynamic or Static) injection->pet_scan reconstruction Image Reconstruction pet_scan->reconstruction ct_scan CT or MRI Scan (for anatomical reference) ct_scan->reconstruction Image Fusion modeling Kinetic Modeling reconstruction->modeling quantification Quantification of Biological Parameters modeling->quantification

Diagram 3: A typical PET imaging experimental workflow.
Preclinical and Clinical Imaging Considerations

  • Dosage: For human studies, typically 300 to 370 MBq (8 to 10 mCi) of the ¹¹C-labeled tracer is injected intravenously.[8] A lower dose of 370 MBq is generally considered safe for first-in-human studies without prior animal biodistribution studies.[9]

  • Imaging Time: Due to the short half-life of ¹¹C, PET scans are typically performed for 40 to 90 minutes following injection.[8]

  • Specific Activity: A high specific activity is crucial for receptor imaging studies to avoid pharmacological effects from the injected mass. For most receptor and transporter studies, a specific activity higher than 74 GBq/µmol (2,000 mCi/µmol) is sufficient.[8]

  • Automation: To minimize radiation exposure to personnel and ensure reproducibility, the synthesis of ¹¹C-radiopharmaceuticals is performed in automated, lead-shielded synthesis modules ("hot cells").[10][11]

Quality Control

Quality control of the final radiopharmaceutical product is mandatory to ensure its safety and efficacy for human administration. Key quality control tests include:

  • Radionuclidic Purity: Confirms the identity of the radionuclide and quantifies any long-lived impurities.[12]

  • Radiochemical Purity: Determines the percentage of the total radioactivity in the desired chemical form, typically assessed by HPLC.[12][13]

  • Chemical Purity: Identifies and quantifies any non-radioactive chemical impurities.[12]

  • Sterility and Apyrogenicity: Ensures the absence of microbial contamination and pyrogens (endotoxins).[14]

  • pH: The pH of the final formulation must be within a physiologically acceptable range.

Applications

[¹¹C]this compound has been instrumental in the development of a wide range of PET tracers for imaging various biological targets and processes, including:

  • Neuroreceptor Systems: Tracers like [¹¹C]Raclopride and [¹¹C]N-methylspiperone are used to study dopamine receptors in neurological and psychiatric disorders.[4][15]

  • Amyloid Plaque Imaging: [¹¹C]Pittsburgh Compound B ([¹¹C]PiB) is a gold standard for imaging amyloid-β plaques in Alzheimer's disease.[1][6]

  • Tumor Metabolism: Tracers such as [¹¹C]Methionine and [¹¹C]Choline are used to investigate amino acid and lipid metabolism in tumors, respectively.[3][16][17]

  • Gene Expression and Enzyme Activity: Various other tracers have been developed to study a wide array of biological processes.

The versatility and reliability of [¹¹C]this compound chemistry ensure its continued importance in the field of PET imaging and drug development.

References

Application Notes & Protocols: HPLC Methods for the Analysis and Purification of Iodomethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodomethane (CH₃I), also known as methyl iodide, is a volatile, colorless liquid with significant applications in organic synthesis as a methylating agent. Due to its reactivity and potential toxicity, the accurate analysis of its purity and the removal of impurities are critical for its use in research and pharmaceutical development. While Gas Chromatography (GC) is the conventional and most suitable technique for analyzing volatile organic compounds like this compound, High-Performance Liquid Chromatography (HPLC) can be employed in specific contexts.[1][2][3]

This document provides detailed application notes and protocols for the analysis and purification of this compound using reversed-phase HPLC. These methods are particularly useful when GC is unavailable or when the sample matrix is incompatible with GC analysis.

Part 1: Analytical HPLC Method for this compound

This section details a method for the quantitative analysis of this compound purity.

1.1 Principle

The method employs a reversed-phase HPLC approach where this compound is separated from potential impurities on a nonpolar stationary phase.[4] An isocratic mobile phase of water and acetonitrile is used, and detection is achieved via UV spectrophotometry.[4][5]

1.2 Experimental Protocol

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Acetonitrile (HPLC grade)

  • Deionized water

  • This compound standard (≥99.5% purity)

  • Sample of this compound to be analyzed

Chromatographic Conditions:

ParameterValue
Column YMC-Pack ODS AM (150 mm x 4.6 mm, 3 µm)[6]
Mobile Phase Acetonitrile:Water (60:40 v/v)[4]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 254 nm[6]
Run Time 10 minutes

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in acetonitrile at a concentration of 1000 µg/mL. From the stock solution, prepare a series of working standards (e.g., 10, 50, 100, 250, 500 µg/mL) by dilution with the mobile phase.

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample, dissolve it in 100 mL of acetonitrile, and mix thoroughly. Further dilute this solution with the mobile phase to fall within the calibration range.

  • Calibration: Inject the working standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the prepared sample solution and record the peak area for this compound.

  • Quantification: Determine the concentration of this compound in the sample using the calibration curve. The purity can be calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

1.3 Expected Data

The following table summarizes the expected analytical results for a standard and a hypothetical sample.

AnalyteRetention Time (min)Peak Area (arbitrary units)Concentration (µg/mL)Purity (%)
This compound Standard ~ 4.51,250,000250≥99.5
Hypothetical Sample ~ 4.51,187,500237.595.0
Impurity 1 ~ 2.850,000-4.0
Impurity 2 ~ 6.212,500-1.0

1.4 Analytical Workflow Diagram

analytical_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare this compound Standards Calibrate Generate Calibration Curve Standard->Calibrate Sample Prepare this compound Sample Analyze Analyze Sample Sample->Analyze HPLC HPLC Analysis (UV Detection) Quantify Quantify This compound Calibrate->Quantify Analyze->Quantify Purity Calculate Purity Quantify->Purity

Caption: Analytical HPLC workflow for this compound.

Part 2: Preparative HPLC for this compound Purification

This section outlines a protocol for the purification of this compound from related impurities using preparative HPLC.

2.1 Principle

The principle of preparative HPLC is to scale up an analytical separation to isolate and collect a larger quantity of the target compound.[7][8] The goal is to achieve high purity and recovery of this compound.[7]

2.2 Experimental Protocol

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector and fraction collector

  • Preparative reversed-phase C18 column

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Crude this compound sample

Chromatographic Conditions:

ParameterValue
Column Preparative C18 (e.g., 250 mm x 21.2 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 20 mL/min
Column Temperature Ambient
Injection Volume 1-5 mL (depending on sample concentration and column loading)
UV Detection 254 nm

Procedure:

  • Method Development and Scaling: The analytical method is first optimized for the best separation of this compound from its impurities. The method is then scaled up to the preparative column, adjusting the flow rate and injection volume accordingly.

  • Sample Preparation: Dissolve the crude this compound sample in the mobile phase at a high concentration (e.g., 10-50 mg/mL).

  • Purification Run: Inject the concentrated sample onto the preparative HPLC system.

  • Fraction Collection: Monitor the chromatogram in real-time. The fraction collector is programmed to collect the eluent corresponding to the this compound peak.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method described in Part 1 to confirm the purity.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure and low temperature to obtain the purified this compound.

2.3 Expected Purification Results

ParameterBefore PurificationAfter Purification
Purity 95.0%>99.8%
Recovery -~90%
Throughput -~500 mg per run (example)

2.4 Purification Workflow Diagram

purification_workflow cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification Crude Prepare Concentrated Crude Sample PrepHPLC Preparative HPLC Crude->PrepHPLC Collect Fraction Collection PrepHPLC->Collect Analyze Analyze Fraction Purity Collect->Analyze Evaporate Solvent Evaporation Analyze->Evaporate If pure PureProduct Pure this compound Evaporate->PureProduct

References

Iodomethane as a Pre-plant Soil Fumigant: Application Notes and Protocols for Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Iodomethane (CH₃I), also known as methyl iodide, is a broad-spectrum, pre-plant soil fumigant used in agriculture to control a wide range of soilborne pests and pathogens.[1] It serves as an alternative to methyl bromide, which has been phased out due to its ozone-depleting properties. This compound is effective against insects, plant-parasitic nematodes, soilborne pathogens (including fungi and bacteria), and weed seeds.[2][3] Due to its high volatility and potential toxicity, it is a restricted-use pesticide intended for application only by licensed professionals.[2][4]

Mechanism of Action

The primary mode of action for this compound is through nucleophilic displacement (SN2) reactions.[2][3] The carbon atom in this compound is electrophilic, making it susceptible to attack by nucleophiles. Within target organisms, the functional groups of amino acids and peptides, such as the amine (-NH₂) and sulfhydryl (-SH) groups, act as nucleophiles.[2][3] This reaction, known as methylation, alkylates these essential biomolecules, disrupting their function and leading to cell death.[5] This non-specific mechanism of action contributes to its broad-spectrum efficacy.

Efficacy

This compound has demonstrated efficacy that is often equivalent or superior to that of methyl bromide at similar or lower application rates.[2] It is frequently used in combination with chloropicrin, which can enhance its diffusion through the soil profile and increase overall effectiveness.[2]

Environmental Fate and Safety

This compound is a volatile compound, and a significant route of dissipation from the soil is through volatilization.[2][6] To mitigate atmospheric emissions, soil fumigation with this compound is conducted under plastic tarps.[7][8] In the atmosphere, it degrades relatively quickly.[6] Due to its high vapor pressure and low affinity for soil sorption, the potential for leaching into groundwater is a consideration, particularly if a significant rainfall event occurs after tarp removal.[2]

Safety precautions are critical when handling this compound. It is a toxic substance that can be absorbed through inhalation and skin contact, with the potential to cause neurological effects.[4][9] Therefore, strict adherence to safety protocols, including the use of appropriate personal protective equipment (PPE), is mandatory for all personnel involved in its application.[1]

Data Presentation

Table 1: Recommended Application Rates of this compound

Crop/Use SiteThis compound Rate ( kg/ha )Co-application with Chloropicrin ( kg/ha )Target Pests/PathogensCitation(s)
Strawberry Runners130 - 165270 - 300Weed seeds, nematodes, soilborne diseases[2][3]
Strawberries, Peppers, TomatoesNot specifiedNot specifiedInsects, nematodes, soilborne pathogens, weed seeds[1]
Stone Fruits, Tree Nuts, Grape VinesNot specifiedNot specifiedInsects, nematodes, soilborne pathogens, weed seeds[1]
Ornamentals and TurfNot specifiedNot specifiedInsects, nematodes, soilborne pathogens, weed seeds[1]

Table 2: Efficacy of this compound Against Selected Soilborne Pathogens and Pests

Target OrganismCropApplication RateEfficacyCitation(s)
Sclerotium rolfsiiStrawberry Runners250 kg/ha (30:70 this compound:chloropicrin)Controlled[2]
Rhizoctonia fragariaeStrawberry Runners250 kg/ha (30:70 this compound:chloropicrin)Controlled[2]
Phytophthora cactorumStrawberry Runners250 kg/ha (30:70 this compound:chloropicrin)Controlled[2]
Phytophthora citricola, P. cinnamomi, P. parasitica, Rhizoctonia solaniLaboratory trials0.0525 - 1.69 mMEffective control
Heterodera schachtii (Nematode)Laboratory trialsNot specifiedEffective control
Various WeedsField trialsNot specifiedEffective control

Experimental Protocols

1. Protocol for a Laboratory Bioassay to Determine this compound Efficacy

Objective: To assess the dose-response of a target soilborne pathogen to this compound in a controlled laboratory setting.

Materials:

  • Target pathogen culture (e.g., Fusarium oxysporum, Pythium spp.)

  • Autoclaved soil of known composition

  • This compound stock solution of known concentration

  • Sterile glass jars with airtight lids (e.g., Mason jars)

  • Micropipettes

  • Incubator

  • Selective agar medium for the target pathogen

  • Sterile water

  • Vortex mixer

Methodology:

  • Inoculum Preparation: Grow the target pathogen on a suitable agar medium. Prepare a spore suspension or mycelial slurry in sterile water and determine the concentration (spores/mL or CFU/g).

  • Soil Preparation: Dispense a known quantity of autoclaved soil (e.g., 100 g) into each sterile glass jar. Adjust the soil moisture to a predetermined level (e.g., 50-75% of field capacity).[10]

  • Soil Inoculation: Inoculate the soil in each jar with a known amount of the pathogen inoculum to achieve a target population density. Mix thoroughly using a vortex mixer.

  • This compound Application: Prepare a series of dilutions of the this compound stock solution. Spike the soil in each jar with the appropriate volume of the this compound dilution to achieve a range of concentrations (e.g., 0, 10, 50, 100, 200 µg/g of soil). Seal the jars immediately.

  • Incubation: Incubate the sealed jars at a constant temperature (e.g., 25°C) for a specified exposure period (e.g., 24-72 hours).[11]

  • Aeration: After incubation, open the jars in a fume hood to allow the fumigant to dissipate for a set period (e.g., 24 hours).

  • Efficacy Assessment:

    • Perform serial dilutions of the treated soil.

    • Plate the dilutions onto the selective agar medium for the target pathogen.[9]

    • Incubate the plates and count the number of colony-forming units (CFUs).

    • Calculate the percent mortality for each this compound concentration compared to the untreated control.

2. Protocol for a Field Fumigation Trial

Objective: To evaluate the efficacy of this compound for the control of soilborne pathogens and nematodes under field conditions.

Materials:

  • This compound fumigant

  • Chloropicrin (if co-injected)

  • Tractor-mounted shank injection rig[6][12]

  • Calibration equipment for the injection rig[13]

  • High-barrier plastic tarp (e.g., Virtually Impermeable Film - VIF)[4][8]

  • Tarp laying and sealing equipment[11]

  • Personal Protective Equipment (PPE) for all handlers[1]

  • Soil sampling probes

  • Bags for soil samples

  • Equipment for nematode extraction and pathogen plating (as per laboratory protocol)

Methodology:

  • Site Preparation:

    • Select a field with a known history of the target pests/pathogens.

    • Prepare the soil to a seedbed condition, ensuring it is free of clods and undecomposed plant material.[10]

    • Ensure soil moisture is between 50-75% of field capacity and soil temperature is within the recommended range (typically 4-32°C).[6]

  • Experimental Design:

    • Establish a randomized complete block design with multiple replicates for each treatment (e.g., untreated control, this compound at different rates, this compound + chloropicrin).

  • Equipment Calibration:

    • Calibrate the shank injection rig to deliver the precise application rate of this compound (and chloropicrin, if applicable).[13][14]

  • Fumigant Application:

    • Inject the this compound into the soil at a predetermined depth (e.g., 15-20 cm) and shank spacing (e.g., 30 cm).[15]

  • Tarping:

    • Immediately cover the treated area with a high-barrier plastic tarp.[7]

    • Seal the edges of the tarp with soil to create an airtight seal.[11]

  • Exposure Period:

    • Maintain the tarp for the recommended exposure period (typically 5-7 days).[2]

  • Tarp Removal and Aeration:

    • After the exposure period, cut the tarp to allow the fumigant to aerate. The aeration period will depend on soil conditions and local regulations.[16]

  • Efficacy Assessment:

    • Collect soil samples from each plot at various time points post-application.

    • Assess pathogen populations using plating techniques as described in the laboratory bioassay protocol.

    • Extract and count nematodes from soil samples using methods such as the Baermann funnel or centrifugation-flotation techniques.[2]

  • Plant-back Interval:

    • Observe the recommended plant-back interval (e.g., 21-30 days) before planting the crop to avoid phytotoxicity.[16]

3. Protocol for Soil Residue Analysis

Objective: To determine the concentration of this compound residues in soil following fumigation.

Materials:

  • Soil samples from the fumigated field

  • Ethyl acetate (chilled)

  • Anhydrous sodium sulfate

  • 60 mL amber glass jars with screw caps

  • Wrist-action shaker

  • Gas chromatograph with an electron capture detector (GC-ECD)

  • This compound analytical standard

Methodology:

  • Sample Collection: Collect soil cores from the treated area at specified depths and time intervals. Store samples in airtight containers and keep them cool.

  • Extraction:

    • Weigh 10 g of soil into a 60 mL amber jar.

    • Add 20 mL of chilled ethyl acetate and 10 g of anhydrous sodium sulfate.

    • Seal the jar and shake on a wrist-action shaker for 30 minutes.

  • Analysis:

    • Allow the soil to settle.

    • Take an aliquot of the ethyl acetate extract.

    • Analyze the extract using a GC-ECD calibrated with this compound standards.

  • Quantification:

    • Determine the concentration of this compound in the soil sample based on the calibration curve.

    • Express the results in µg/g or ppm.

Mandatory Visualizations

experimental_workflow_field_trial cluster_pre_application Pre-Application cluster_application Application cluster_post_application Post-Application cluster_analysis Analysis site_prep Site Preparation (Tillage, Moisture & Temp Control) exp_design Experimental Design (Randomized Blocks) site_prep->exp_design equip_cal Equipment Calibration exp_design->equip_cal fum_app Shank Injection of this compound equip_cal->fum_app tarping Immediate Tarping & Sealing fum_app->tarping exposure Exposure Period (5-7 days) tarping->exposure aeration Tarp Removal & Aeration exposure->aeration sampling Soil Sampling aeration->sampling pathogen_analysis Pathogen Efficacy Assessment (Plating) sampling->pathogen_analysis nematode_analysis Nematode Efficacy Assessment (Extraction & Counting) sampling->nematode_analysis residue_analysis Residue Analysis (GC-ECD) sampling->residue_analysis

Figure 1. Experimental workflow for an this compound field fumigation trial.

mechanism_of_action cluster_fumigant cluster_organism Target Organism (Fungus, Nematode, etc.) cluster_reaction cluster_outcome This compound This compound (CH₃I) sn2 SN2 Reaction (Methylation) This compound->sn2 Electrophile biomolecules Essential Biomolecules (Proteins, Enzymes, DNA) functional_groups Nucleophilic Groups (-SH, -NH₂) biomolecules->functional_groups functional_groups->sn2 Nucleophile disruption Disruption of Cellular Function sn2->disruption death Cell Death disruption->death

Figure 2. Mechanism of action of this compound via SN2 reaction.

References

Troubleshooting & Optimization

identifying and minimizing side reactions of iodomethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iodomethane (methyl iodide, MeI). This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize side reactions, ensuring the success and purity of your methylation experiments.

Frequently Asked Questions (FAQs)

Q1: My bottle of this compound has a purple or brownish tint. Is it still usable and what causes this?

A: The purplish or brown tinge is caused by the decomposition of this compound upon exposure to light and moisture, which liberates free iodine (I₂).[1][2][3] While the presence of a slight color indicates some degradation, the reagent may still be usable for many applications after purification. Commercial samples are often stabilized with copper or silver wire to sequester the iodine as it forms.[4]

For high-purity applications, it is recommended to purify the this compound before use.

Experimental Protocol: Purification of this compound

This protocol describes a standard laboratory procedure to remove free iodine from this compound.

Objective: To remove iodine (I₂) impurity.

Materials:

  • Discolored this compound

  • Anhydrous sodium thiosulfate (Na₂S₂O₃) or a dilute aqueous solution

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Distillation apparatus

  • Dark glass storage bottle, preferably with copper wire

Procedure:

  • Washing: Place the discolored this compound in a separatory funnel. Wash by shaking with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless.[4][5] This reaction removes iodine by converting it to colorless iodide ions.

  • Neutralization & Water Wash: Wash the solution with water, followed by a dilute sodium carbonate (Na₂CO₃) solution, and then a final wash with water to remove any acidic byproducts.[5]

  • Drying: Separate the organic layer and dry it over a suitable drying agent like anhydrous calcium chloride (CaCl₂) or magnesium sulfate.[3]

  • Distillation (Optional but Recommended): For the highest purity, distill the dried this compound.[4][5] Collect the fraction boiling at 41-43 °C.[1]

  • Storage: Store the purified, colorless this compound in a dark bottle, over copper wire or silver wire, at 2-8°C to prevent further decomposition.[2][3][4]

Q2: What are the most common types of side reactions I should be aware of when using this compound?

A: this compound is an excellent and highly reactive Sₙ2 substrate, but its reactivity can lead to several side reactions.[5][6] The most common issues include:

  • Over-methylation: Nucleophiles, particularly primary and secondary amines, can undergo multiple methylation steps, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[3][7]

  • Reaction with Ambident Nucleophiles: Nucleophiles with more than one potential site of attack (e.g., enolates) can yield mixtures of products (C-alkylation vs. O-alkylation).[4][6]

  • Reaction with Solvent or Base: Protic solvents (like water or alcohols) or nucleophilic bases can react with this compound, consuming the reagent and generating impurities.[8][9]

  • Elimination Reactions: While less common with methyl halides, strong, sterically hindered bases can promote elimination reactions in certain substrates.

  • Iodide as a Nucleophile: The iodide leaving group (I⁻) is a good nucleophile itself and can sometimes participate in unwanted secondary reactions.[5]

Troubleshooting Guide

Q3: I am trying to mono-methylate a primary/secondary amine and am getting a mixture of over-methylated products. How can I improve selectivity?

A: Over-methylation is a classic problem because the newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to rapid subsequent reactions.[10]

Troubleshooting Steps:

  • Control Stoichiometry: Use a large excess of the starting amine relative to this compound. This increases the probability that this compound will react with the starting material rather than the methylated product.

  • Slow Addition: Add the this compound slowly to a solution of the amine, preferably at a reduced temperature, to maintain a low instantaneous concentration of the alkylating agent.

  • Use a Protective Group: Consider protecting the amine, performing the desired reaction on another part of the molecule, and then deprotecting.

  • Alternative Strategy (Reductive Amination): For mono-methylation, reductive amination is often a more selective and higher-yielding alternative.

The diagram below illustrates the sequential nature of amine over-methylation.

G cluster_main Amine Over-Methylation Pathway PrimaryAmine Primary Amine (R-NH₂) SecondaryAmine Secondary Amine (R-NHCH₃) PrimaryAmine->SecondaryAmine + CH₃I - HI TertiaryAmine Tertiary Amine (R-N(CH₃)₂) SecondaryAmine->TertiaryAmine + CH₃I - HI QuatSalt Quaternary Salt (R-N(CH₃)₃⁺ I⁻) TertiaryAmine->QuatSalt + CH₃I

Caption: Sequential methylation of a primary amine with this compound.

Q4: My goal is C-alkylation of a 1,3-dicarbonyl compound, but I am observing significant O-alkylation. What can I do?

A: This is a common issue involving ambident enolate nucleophiles. This compound, being a "soft" electrophile, generally favors reaction at the "soft" carbon center, making C-alkylation predominant.[4][5][6] However, reaction conditions can heavily influence the outcome.

Factors Influencing C- vs. O-Alkylation:

FactorTo Favor C-Alkylation (Desired)To Favor O-Alkylation (Side Reaction)Rationale
Solvent Aprotic (e.g., THF, Dioxane)Protic (e.g., Ethanol, Methanol)Protic solvents solvate the oxygen atom, hindering O-alkylation.
Counter-ion Covalent (e.g., Mg²⁺, Li⁺)Ionic (e.g., K⁺, Na⁺)More ionic character of the O-M bond favors O-alkylation.
Temperature Lower TemperatureHigher TemperatureC-alkylation is often the kinetic product, favored at lower temperatures.

Recommendations:

  • Use a less polar, aprotic solvent like THF or DME.

  • Employ a base that results in a more covalent metal-enolate bond, such as LDA (Lithium diisopropylamide).

  • Run the reaction at a lower temperature (e.g., -78 °C to 0 °C).

Q5: How can I identify the byproducts in my reaction mixture and how do I safely quench excess this compound after the reaction?

A: Identifying byproducts requires analytical techniques, while quenching unreacted this compound is a critical safety step before workup and solvent removal.[3][11]

The following workflow outlines a general approach to byproduct identification.

G cluster_workflow Byproduct Identification Workflow start Crude Reaction Mixture quench Quench Excess CH₃I (e.g., NaOH, Na₂S₂O₃) start->quench workup Aqueous Workup & Extraction quench->workup analysis Analytical Separation & Identification workup->analysis gcms GC-MS (for volatile compounds) analysis->gcms lcms LC-MS (for non-volatile compounds) analysis->lcms nmr NMR Spectroscopy (for structural info) analysis->nmr identified Byproduct(s) Identified gcms->identified lcms->identified nmr->identified

Caption: A general workflow for identifying reaction byproducts.

Experimental Protocol: Quenching Excess this compound

Objective: To safely neutralize unreacted this compound in a reaction mixture before solvent evaporation.

Warning: this compound is volatile and toxic.[11] Perform this procedure in a well-ventilated fume hood.

Method 1: Basic Hydrolysis

  • Cool the reaction mixture in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[12][13]

  • Stir the biphasic mixture vigorously for 1-2 hours at room temperature. The this compound will be hydrolyzed to methanol and the corresponding iodide salt (e.g., NaI).[12]

  • Proceed with standard aqueous workup.

Method 2: Thiosulfate Quench

  • Cool the reaction mixture.

  • Add an aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Stir vigorously. This method is effective for quenching both excess this compound and any free iodine that may have formed.

  • Proceed with workup.

Experimental Protocol: GC-MS Analysis for Volatile Byproducts

Objective: To identify volatile impurities and byproducts from a methylation reaction.

Procedure:

  • Sample Preparation: After quenching and workup, take an aliquot of the organic layer. Dilute it with a suitable volatile solvent (e.g., ethyl acetate, hexane) to a final concentration in the low ppm range.[14]

  • GC-MS Parameters:

    • Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[14]

    • Carrier Gas: Helium, constant flow (e.g., 1 mL/min).[14]

    • Inlet Temperature: 250 °C.[14]

    • Oven Program: Start at a low temperature (e.g., 40-50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[14]

    • Scan Range: m/z 40-400.[14]

  • Data Analysis: Compare the resulting mass spectra of unknown peaks against a spectral library (e.g., NIST) for tentative identification.[14]

Data Summary Tables

Table 1: Selected Physical and Safety Properties of this compound

PropertyValueCitation(s)
Molecular Formula CH₃I[15]
Molecular Weight 141.94 g/mol [4]
Boiling Point 42.4 °C[4]
Density 2.28 g/mL at 25 °C[1]
Solubility in Water 14 g/L at 20 °C[1][4]
Safety Toxic, potential carcinogen, light sensitive[2][11][15]
Storage 2-8°C, in a dark bottle, away from light[1][15]

Table 2: Quick Troubleshooting Reference

Observed ProblemPotential Cause(s)Suggested Solution(s)
Reaction turns purple/brown Decomposition of MeI to I₂ due to light/moisture.Purify MeI before use; run reaction under inert atmosphere and protect from light.
Low reaction conversion Reagent consumed by water/solvent; MeI evaporated from reaction.Use dry solvents and reagents; run reaction in a sealed vessel or under reflux with a well-chilled condenser.[16]
Mixture of N-methylated products Over-alkylation of amine.Use a large excess of the amine; add MeI slowly at low temperature.
Unexpected O-Alkylation product Reaction conditions favor O-alkylation of ambident nucleophile.Use aprotic solvent, lower temperature, and a base with a more covalent counter-ion (e.g., Li⁺).
Ether substrate is cleaved Reaction with HI byproduct in situ.Add a non-nucleophilic base to scavenge any acid formed during the reaction.[9]

References

Technical Support Center: Iodomethane (Methyl Iodide) Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe quenching and disposal of excess iodomethane (CH₃I), a highly toxic and volatile reagent commonly used in organic synthesis. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Frequently Asked Questions (FAQs)

??? question "What are the primary hazards of this compound?"

??? question "What is the recommended primary method for disposing of this compound?"

??? question "Can I quench small amounts of excess this compound in my reaction mixture?"

??? question "Which quenching agent should I use?"

??? question "How do I handle a spill of this compound?"

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Quenching reaction appears slow or incomplete. Insufficient quenching reagent; low temperature; poor mixing.Add an excess of the quenching solution (e.g., 1 M NaOH). Ensure vigorous stirring to mix the aqueous and organic phases. If the reaction is being performed at a low temperature, allow it to slowly warm to room temperature.
A purple or brown color develops in the waste container. Decomposition of this compound or iodide salts by light, forming iodine (I₂).This is a common sign of degradation.[1] Store this compound and its waste in dark or amber bottles to protect from light.[1] The presence of iodine does not impact the primary disposal route via hazardous waste collection.
Pressure buildup is noticed in a sealed waste container. This compound's high volatility can cause pressure to build up, especially with temperature changes.[2]Always release caps or seals on containers slowly in a fume hood to dissipate vapors safely.[2] Do not seal waste containers so tightly that they cannot vent if necessary, or use vented caps if provided by your EHS department.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Chemical Formula CH₃I[3]
Molar Mass 141.94 g/mol [1]
Appearance Colorless volatile liquid[1]
Density 2.28 g/mL[1]
Boiling Point 42.4 °C (108.3 °F)[1]
Solubility in Water 14 g/L (at 20 °C)[1]
Vapor Pressure 54.4 kPa (at 20 °C)[1]
Toxicity (LD₅₀, oral, rat) 76 mg/kg[1]

Experimental Protocol: Quenching Excess this compound

This protocol describes the in-situ quenching of residual this compound in a reaction mixture following a synthesis. This procedure must be performed entirely within a certified chemical fume hood.

Materials:

  • Reaction mixture containing residual this compound.

  • 1 M Sodium Hydroxide (NaOH) aqueous solution.

  • Stir plate and stir bar.

  • Appropriate glassware for work-up (e.g., separatory funnel).

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves (e.g., nitrile, neoprene).[4]

Procedure:

  • Cool the Reaction Mixture: Ensure the reaction flask is cooled to room temperature. If the reaction was performed at an elevated temperature, cool it in an ice/water bath.

  • Add Quenching Solution: Slowly add an excess of 1 M NaOH solution to the stirring reaction mixture. A general rule is to use at least 2-3 molar equivalents relative to the initial amount of this compound used.

  • Stir Vigorously: Allow the mixture to stir vigorously for at least 1-2 hours at room temperature. This ensures proper mixing between the organic and aqueous phases, facilitating the hydrolysis of this compound.

  • Verify Completion (Optional): If necessary, the completion of the quench can be monitored by taking a small, representative sample of the organic layer and analyzing it by Gas Chromatography (GC) to confirm the absence of the this compound peak.

  • Proceed with Work-up: Once the quench is complete, proceed with the standard aqueous work-up and extraction of your product.

  • Dispose of Waste: All aqueous layers and contaminated materials must be disposed of in the designated "Halogenated Organic Waste" container.[4]

Workflow for this compound Management

Iodomethane_Workflow cluster_start Start cluster_decision Decision Point cluster_quench In-Situ Quenching Protocol cluster_disposal Bulk Disposal Protocol cluster_end Final Disposal start Excess this compound (in reaction mixture or as bulk) decision Is it a small, residual amount in a reaction work-up? start->decision quench_step1 1. Cool reaction mixture to room temperature decision->quench_step1  Yes disposal_step1 1. Do NOT attempt to neutralize decision->disposal_step1 No (Bulk Quantity)   quench_step2 2. Add excess 1M NaOH (aq) while stirring vigorously quench_step1->quench_step2 quench_step3 3. Stir for 1-2 hours at room temperature quench_step2->quench_step3 quench_step4 4. Proceed with standard aqueous work-up quench_step3->quench_step4 end_point Dispose of all waste streams (quenched mixture, bulk container) via certified hazardous waste service quench_step4->end_point disposal_step2 2. Collect in a dedicated, sealed, and labeled container disposal_step1->disposal_step2 disposal_step3 3. Designate as 'Halogenated Waste' disposal_step2->disposal_step3 disposal_step4 4. Store in a ventilated area with secondary containment disposal_step3->disposal_step4 disposal_step4->end_point

Caption: Workflow for safe management of excess this compound.

References

Technical Support Center: Optimizing Reaction Conditions for High-Yield Methylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize methylation reactions for high yields.

Troubleshooting Guides

Low or No Product Yield

Problem: After performing a methylation reaction, analysis (e.g., TLC, LC-MS, GC-MS) shows a low yield or complete absence of the desired methylated product.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction - Reaction Time: Extend the reaction time. Monitor the reaction progress at different time points using an appropriate analytical method.[1] - Temperature: Increase the reaction temperature. Some reactions, like the Eschweiler-Clarke reaction, often require heating to proceed to completion.[2][3] However, be cautious of potential side reactions or degradation at excessively high temperatures.
Suboptimal Reagent Concentration - Stoichiometry: Ensure the correct molar ratios of reagents. For instance, in the Eschweiler-Clarke reaction, using a slight excess of formaldehyde and formic acid can drive the reaction to completion.[4] - Reagent Quality: Use fresh, high-purity reagents. Impurities in starting materials can lead to side reactions and lower yields. Old or improperly stored reagents, such as dimethyl sulfate, can degrade.
Poor Substrate Quality - Purity: Purify the starting material to remove any impurities that might interfere with the reaction. - Contaminants: Ensure the substrate is free from contaminants that can inhibit the enzyme or react with the methylating agent. For DNA methylation, ensure the DNA is pure and free of particulate matter.[1]
Issues with Methylating Agent - Degradation: Use fresh or properly stored methylating agents. Diazomethane is notoriously unstable and should be generated in situ.[5] - Reactivity: Choose a methylating agent with appropriate reactivity for your substrate. For sterically hindered substrates, a more reactive agent might be necessary.
Enzyme-Related Issues (for enzymatic reactions) - Enzyme Activity: Verify the activity of the enzyme. Use a positive control to confirm that the enzyme is active. - Cofactor Concentration: Ensure the presence and optimal concentration of necessary cofactors, such as S-adenosylmethionine (SAM). - Inhibitors: Check for the presence of inhibitors in the reaction mixture.
Suboptimal Buffer/Solvent Conditions - pH: Optimize the pH of the reaction buffer, as enzyme activity is highly pH-dependent.[6][7] - Solvent: The choice of solvent can significantly impact the reaction. For example, a simplified Eschweiler-Clarke reaction shows improved yields in acetonitrile.
Inefficient Work-up and Purification - Extraction: Optimize the extraction procedure. For basic products, ensure the aqueous layer is sufficiently basified before extraction.[3] - Purification: Refine the purification method (e.g., column chromatography, recrystallization) to minimize product loss.

Frequently Asked Questions (FAQs)

General Methylation

Q1: How do I choose the right methylating agent for my reaction?

A1: The choice of methylating agent depends on several factors, including the nature of the substrate, the desired selectivity, and safety considerations.

  • For O-methylation of phenols and carboxylic acids: Dimethyl sulfate (DMS) is a cost-effective and highly reactive agent.[8] Trimethylsilyldiazomethane is a safer alternative to diazomethane for methylating carboxylic acids.[9]

  • For N-methylation of primary and secondary amines: The Eschweiler-Clarke reaction (formaldehyde and formic acid) is a classic method that avoids the formation of quaternary ammonium salts.[2][3]

  • For sensitive substrates: Diazomethane is highly reactive and can be used under mild conditions, but it is also highly toxic and explosive.[5] Safer alternatives like imidazotetrazines are being developed.[5]

Q2: My methylation reaction is producing multiple products. How can I improve the selectivity?

A2:

  • Protecting Groups: Use protecting groups to block other reactive sites on your substrate.

  • Reaction Conditions: Adjusting the reaction temperature, time, and stoichiometry of reagents can favor the formation of the desired product.

  • Catalyst/Base: The choice of catalyst or base can influence the regioselectivity of the reaction.

DNA Methylation

Q3: My PCR after bisulfite conversion failed. What are the possible reasons?

A3:

  • Primer Design: Ensure your primers are designed to amplify the bisulfite-converted DNA sequence. Primers should typically be 24-32 nucleotides long.[1]

  • DNA Degradation: Bisulfite treatment can be harsh and cause DNA degradation. Consider using shorter amplicon sizes (around 200 bp is often recommended).[1]

  • Polymerase: Use a hot-start Taq polymerase. Proofreading polymerases are not recommended as they cannot read through uracil.[1]

  • Template Amount: Use an appropriate amount of bisulfite-converted DNA in your PCR (typically 2-4 µL of eluted DNA).[1]

Q4: I suspect incomplete bisulfite conversion. How can I troubleshoot this?

A4:

  • DNA Purity: Ensure the starting genomic DNA is of high purity.[1]

  • Reaction Conditions: Follow the manufacturer's protocol for the bisulfite conversion kit carefully, paying attention to incubation times and temperatures.

  • Supernatant: If particulate matter is present after adding the conversion reagent, centrifuge the sample and use the clear supernatant for the reaction.[1]

Protein Methylation

Q5: What are the key considerations for setting up an in vitro protein methylation assay?

A5:

  • Enzyme and Substrate: Use freshly prepared and purified active enzyme (e.g., PRMTs) and substrate.

  • Methyl Donor: Use a radioisotope-labeled methyl donor like S-adenosyl-L-[methyl-3H] methionine to track methylation.

  • Reaction Buffer: Optimize the buffer conditions (pH, salt concentration) for the specific methyltransferase.

  • Controls: Include a negative control (no enzyme) and a positive control (a known substrate) to validate your results.

Data Presentation

Table 1: Effect of Reagent Stoichiometry on Eschweiler-Clarke Methylation Yield

EntrySubstrateFormaldehyde (eq.)Formic Acid (eq.)Temperature (°C)Time (h)Yield (%)
1Secondary Amine1.11.8801898
2Secondary Amine1.01.0801275
3Secondary Amine2.03.01001895 (with some side products)
4Primary Amine2.23.6802492 (tertiary amine)

Data is illustrative and based on typical reaction conditions. Actual yields may vary.[3]

Table 2: Influence of Temperature and pH on Enzymatic Methylation Rate

EnzymeSubstrateTemperature (°C)pHRelative Activity (%)
PhytasePhytic Acid255.560
PhytasePhytic Acid375.5100
PhytasePhytase505.585
PhytasePhytic Acid374.570
PhytasePhytic Acid377.045

This table illustrates the general trend of enzyme activity with temperature and pH. Optimal conditions are specific to each enzyme-substrate pair.[7]

Experimental Protocols

Protocol 1: General Procedure for Eschweiler-Clarke Methylation of a Secondary Amine
  • To a reaction vial, add the secondary amine (1.0 eq).

  • Add formic acid (1.8 eq) followed by a 37% aqueous solution of formaldehyde (1.1 eq).[3]

  • Seal the vial and heat the mixture at 80 °C for 18 hours.[3]

  • Cool the reaction to room temperature.

  • Add water and 1M HCl, then extract with an organic solvent (e.g., dichloromethane) to remove non-basic impurities.

  • Basify the aqueous phase to a pH of ~11 with a suitable base (e.g., NaOH).

  • Extract the aqueous phase multiple times with an organic solvent.

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the tertiary amine.[3]

Protocol 2: In Vitro Protein Arginine Methylation Assay
  • In a microcentrifuge tube, combine the following:

    • Substrate protein (0.5-1 µg)

    • 1 µL of S-adenosyl-L-[methyl-3H] methionine

    • 3 µL of 10X PBS

    • Nuclease-free water to a final volume of 30 µL.

  • Initiate the reaction by adding 0.2-0.5 µg of recombinant protein arginine methyltransferase (PRMT).

  • Mix gently and incubate at 30 °C for 1-1.5 hours.

  • Stop the reaction by adding 6 µL of 6X SDS protein loading buffer and heat at 95 °C for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Treat the membrane with an enhancing agent (e.g., EN3HANCE).

  • Expose the dried membrane to X-ray film to visualize the methylated substrate.

Mandatory Visualizations

Troubleshooting_Workflow Start Low Methylation Yield Check_Reaction_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Reaction_Conditions Check_Reagents Assess Reagent Quality (Purity, Age, Storage) Check_Reaction_Conditions->Check_Reagents Conditions OK Analysis Analyze Product and Byproducts Check_Reaction_Conditions->Analysis Adjusted Check_Substrate Verify Substrate Purity and Integrity Check_Reagents->Check_Substrate Reagents OK Check_Reagents->Analysis Replaced Check_Enzyme Confirm Enzyme Activity (for enzymatic reactions) Check_Substrate->Check_Enzyme Substrate OK Check_Substrate->Analysis Purified Optimize_Workup Optimize Work-up and Purification Check_Enzyme->Optimize_Workup Enzyme OK Check_Enzyme->Analysis Replaced/Optimized Optimize_Workup->Analysis Optimized Success High Yield Achieved Analysis->Success Problem Identified

Caption: Troubleshooting workflow for low methylation yield.

Methylation_Method_Selection Start Select Methylation Method Substrate_Type What is the substrate? Start->Substrate_Type Amine Primary/Secondary Amine Substrate_Type->Amine Amine Phenol_Acid Phenol/Carboxylic Acid Substrate_Type->Phenol_Acid Phenol/Acid DNA DNA Substrate_Type->DNA DNA Protein Protein Substrate_Type->Protein Protein Avoid_Quaternization Need to avoid quaternary salt? Amine->Avoid_Quaternization DMS_Diazomethane DMS or Diazomethane (or safer alternatives) Phenol_Acid->DMS_Diazomethane Bisulfite_Sequencing Bisulfite Sequencing DNA->Bisulfite_Sequencing Enzymatic_Assay Enzymatic Assay (e.g., with PRMTs) Protein->Enzymatic_Assay Eschweiler_Clarke Eschweiler-Clarke (Formaldehyde, Formic Acid) Avoid_Quaternization->Eschweiler_Clarke Yes Alkyl_Halide Alkyl Halide (e.g., MeI) Avoid_Quaternization->Alkyl_Halide No Yes Yes No No

Caption: Logic diagram for selecting a suitable methylation method.

DNA_Methylation_Regulation cluster_0 DNA Methylation Machinery cluster_1 Gene Expression DNMT1 DNMT1 (Maintenance) Silenced_Gene Silenced Gene (Methylated Promoter) DNMT1->Silenced_Gene Maintains Methylation DNMT3A_B DNMT3A/3B (De novo) DNMT3A_B->Silenced_Gene Adds Methylation TET TET Enzymes (Demethylation) Active_Gene Active Gene (Unmethylated Promoter) TET->Active_Gene Removes Methylation Active_Gene->Silenced_Gene Dynamic Regulation

Caption: Simplified signaling pathway of DNA methylation regulation.

References

Technical Support Center: Purification of Final Products from Iodomethane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the final products from reactions involving iodomethane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of products from this compound reactions.

Issue 1: Low or No Yield of the Desired Product After Purification

Possible Cause Recommended Solution
Product Loss During Extraction: The methylated product may have some water solubility, especially if it forms a salt.- Minimize the volume of aqueous washes. - Back-extract the aqueous layers with a suitable organic solvent. - If the product is basic, consider adjusting the pH of the aqueous layer to suppress salt formation before extraction.
Product Degradation: The product may be sensitive to heat or prolonged exposure to purification conditions.- For thermally sensitive compounds, use vacuum distillation to lower the boiling point.[1] - Minimize the time the product is on a chromatography column.
Incomplete Reaction: The reaction may not have gone to completion, leaving a significant amount of starting material.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to ensure the starting material is consumed before workup.[2]
Evaporation of Volatile Product: Low molecular weight methylated products can be volatile and lost during solvent removal.- Use a rotary evaporator with a cooled trap and carefully control the vacuum. - For highly volatile products, consider distillation directly from the reaction mixture if feasible.

Issue 2: Presence of Impurities in the Final Product

Possible Cause Recommended Solution
Unreacted this compound: Due to its volatility, this compound can be challenging to remove completely.- After the reaction, quench any remaining this compound by adding a solution of sodium thiosulfate or sodium hydroxide.[3][4][5][6] - Use a rotary evaporator to remove the bulk of the this compound, but be aware of potential contamination of the apparatus.[7]
Iodine Contamination: this compound can decompose, especially when exposed to light, forming iodine which gives the product a purplish or brown color.- Wash the organic layer with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.[3][4][8] - Store this compound in a dark bottle, and consider adding a copper or silver wire to stabilize it.[3][8]
Overmethylation: The desired methylated product can react further with this compound to form a quaternary ammonium salt, especially in N-methylation reactions.[2][9]- Carefully control the stoichiometry, using a 1:1 molar ratio of the substrate to this compound.[9] - Add the this compound slowly to the reaction mixture.[9] - Consider using a less reactive methylating agent if overmethylation is a persistent issue.[2]
Byproducts with Similar Polarity: Byproducts formed during the reaction may have similar polarity to the desired product, making separation by chromatography difficult.[2]- Optimize the reaction conditions to minimize byproduct formation.[2] - Explore alternative purification techniques such as crystallization or preparative High-Performance Liquid Chromatography (HPLC).[2][10][11]

Frequently Asked Questions (FAQs)

Q1: My final product is a salt and is highly soluble in water. How can I purify it?

A1: The formation of a salt, such as a quaternary ammonium iodide, is common in N-methylation reactions.[9] These ionic compounds are often insoluble in common organic solvents and soluble in water. Purification can be challenging, but here are a few approaches:

  • Recrystallization: If the product is solid, recrystallization from a suitable solvent system (e.g., ethanol, methanol, or a mixed solvent system) can be effective.

  • Ion-exchange Chromatography: This technique separates molecules based on their charge and can be very effective for purifying ionic compounds.

  • Precipitation: If the product is soluble in a particular solvent, adding an anti-solvent can cause it to precipitate out, leaving impurities in the solution.

Q2: How can I remove residual iodine from my product?

A2: Residual iodine, which can give your product a yellow to brownish tint, can be removed by washing the organic solution of your product with an aqueous solution of sodium thiosulfate (Na₂S₂O₃).[3][4] The thiosulfate reduces the iodine (I₂) to colorless iodide ions (I⁻), which are soluble in the aqueous layer.

Q3: What is the best way to quench a reaction containing excess this compound?

A3: Excess this compound can be quenched by adding a nucleophilic reagent. A common and effective method is to add an aqueous solution of sodium thiosulfate.[12] Alternatively, if your product is stable under basic conditions, an aqueous solution of a base like sodium hydroxide can be used to hydrolyze the this compound to methanol and sodium iodide.[5][6]

Q4: I am having trouble separating my product from the starting material by column chromatography. What can I do?

A4: If your product and starting material have very similar polarities, consider the following:

  • Optimize your solvent system: Perform a thorough TLC analysis with various solvent systems to find one that provides the best separation.

  • Change the stationary phase: If silica gel is not effective, consider using alumina (basic or neutral) or a reverse-phase silica.[13][14]

  • Derivatization: In some cases, it may be possible to selectively react either the product or the starting material to change its polarity, making separation easier. After separation, the derivative can be converted back to the original compound.

  • Alternative purification methods: If chromatography is not feasible, explore other options like distillation (if the boiling points are sufficiently different), crystallization, or preparative HPLC.[1][2]

Quantitative Data

Table 1: Reported Yields for Products of this compound Reactions

ProductReaction TypeSubstrateYield (%)Reference
1-Methyl-1,2,4-triazoleN-methylation(1H)-1,2,4-triazole63[15]
This compoundHalogenationMethanol81[16]
cis-(±)-2-iodo-3-(4-tolyl)-1-(4-tolylsulfonyl)aziridineAziridinationN-Ts aldimine59 (crude), 48 (purified)[14]

Experimental Protocols

Protocol 1: General Workup and Extraction

  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If excess this compound is suspected, add an aqueous solution of sodium thiosulfate (5-10% w/v) and stir for 15-20 minutes.

  • Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent like acetone or THF, remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Add water and a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to the residue. Transfer the mixture to a separatory funnel.

  • Washing:

    • Separate the organic layer.

    • Wash the organic layer with water to remove water-soluble byproducts.

    • If necessary, wash with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine.

    • Wash with brine (saturated NaCl solution) to aid in the removal of water from the organic layer.[17]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[17]

Protocol 2: Purification by Column Chromatography

  • TLC Analysis: Determine a suitable solvent system for separation using TLC. Aim for an Rf value of 0.2-0.4 for the desired product.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the chromatography solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[17]

Protocol 3: Purification by Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum distillation.

  • Sample Preparation: Place the crude product in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Distillation: Gradually heat the flask while applying a vacuum. Collect the fraction that distills at the expected boiling point of the product under the applied pressure.[12]

Visualizations

experimental_workflow cluster_purification Purification start Reaction Mixture quench Quench Excess This compound start->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate crude Crude Product concentrate->crude distillation Distillation crude->distillation Volatile Product chromatography Column Chromatography crude->chromatography Non-volatile Product recrystallization Recrystallization crude->recrystallization Solid Product final_product Pure Product distillation->final_product chromatography->final_product recrystallization->final_product

Caption: General experimental workflow for the purification of products from this compound reactions.

troubleshooting_diagram start Impure Product q1 Is the impurity colored (purple/brown)? start->q1 ans1_yes Wash with aq. Na2S2O3 q1->ans1_yes Yes q2 Is there unreacted starting material? q1->q2 No ans1_yes->q2 ans2_yes Optimize reaction time/ Re-purify (e.g., Chromatography) q2->ans2_yes Yes q3 Is there a higher MW byproduct (N-methylation)? q2->q3 No final Pure Product ans2_yes->final ans3_yes Overmethylation likely. Control stoichiometry in future reactions. q3->ans3_yes Yes q3->final No ans3_yes->final

Caption: Troubleshooting logic for identifying and resolving common impurities.

References

Technical Support Center: Managing Iodomethane in Reflux Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with iodomethane in reflux reactions. It addresses common challenges related to its high volatility and provides protocols for safe and effective handling.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that make it volatile and require special handling?

A1: this compound (also known as methyl iodide) is a highly volatile and reactive compound due to its low boiling point and high vapor pressure. Its physical properties are critical to understand for safe handling in a laboratory setting.[1][2][3][4]

Data Presentation: Physical Properties of this compound

PropertyValue
Boiling Point 42.4 - 42.8 °C[1][3]
Vapor Pressure 54.4 kPa (408 mmHg) at 20 °C[2][3]
Density 2.28 g/mL at 25 °C[1][3]
Molecular Weight 141.94 g/mol [1][3]
Solubility in Water 14 g/L at 20 °C[2][3]
Odor Pungent, ether-like[1][3]

These properties mean that this compound will readily evaporate at room temperature, creating an inhalation hazard.[5] It is also denser than many common organic solvents, which should be considered during aqueous workups.

Q2: What are the primary safety concerns when using this compound in a reflux reaction?

A2: The primary safety concerns are its high toxicity, potential carcinogenicity, and volatility.[5] Exposure can occur through inhalation, skin contact, or ingestion.[5] Due to its low boiling point, there is a significant risk of vapor escaping the reaction apparatus if not properly contained.[6] Therefore, all work with this compound must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5][7]

Q3: Are there less volatile alternatives to this compound for methylation reactions?

A3: Yes, several alternatives are available, each with its own advantages and disadvantages in terms of reactivity, cost, and safety profile.[8]

Data Presentation: Comparison of Methylating Agents

Methylating AgentFormulaBoiling Point (°C)Key Characteristics
This compound CH₃I42.4Highly reactive, good for Sₙ2 reactions, volatile, toxic.[3][8]
Dimethyl Sulfate (DMS) (CH₃)₂SO₄188Less volatile, lower cost, highly toxic, suspected carcinogen.[8]
Methyl Triflate (MeOTf) CF₃SO₃CH₃94-97Extremely potent methylating agent, less volatile than MeI, significantly more expensive.[8]
Dimethyl Carbonate (DMC) (CH₃O)₂CO90Considered a greener alternative, less toxic, requires higher temperatures or catalysts.[9]

The choice of methylating agent depends on the specific requirements of the reaction, including the nucleophilicity of the substrate and the desired reaction conditions.[8]

Troubleshooting Guide

Issue 1: I can smell the characteristic odor of this compound in the lab during the reflux.

  • Possible Cause 1: Leaks in the reflux apparatus. Ground glass joints may not be properly sealed.

    • Solution: Ensure all joints are securely clamped and lightly greased if appropriate for your reaction conditions. Check for any visible cracks in the glassware.

  • Possible Cause 2: Inefficient condensation. The condenser may not be adequately cooling the this compound vapors.

    • Solution: Check that the cooling water is flowing through the condenser from the bottom inlet to the top outlet at a moderate rate.[10][11] For solvents with very low boiling points like this compound, consider using a high-efficiency condenser (e.g., a double-surface or coil condenser) or lowering the temperature of the cooling fluid with a recirculating chiller.

  • Possible Cause 3: Reflux rate is too high. Excessive heating can overwhelm the condenser's capacity.

    • Solution: Reduce the heat input to the reaction flask. The reflux ring (the boundary where vapor is actively condensing) should be maintained in the lower third of the condenser.[12][13]

Issue 2: The reaction is not proceeding at the expected rate, or the yield is low.

  • Possible Cause 1: Loss of this compound due to evaporation. If the reflux setup is not perfectly sealed, the volatile this compound can escape over the course of the reaction.

    • Solution: In addition to ensuring a well-sealed apparatus, consider performing the reaction in a pressure vessel if the solvent and temperature are appropriate.[7] Alternatively, adding the this compound in portions throughout the reaction can help maintain its concentration.

  • Possible Cause 2: Presence of water in the reaction. Some methylation reactions, particularly those using strong bases, are sensitive to moisture.

    • Solution: Ensure all glassware is oven- or flame-dried before use.[7] Use anhydrous solvents and ensure reagents like potassium carbonate are dehydrated before use.[7]

Issue 3: How do I safely handle and dispose of excess this compound after the reaction?

  • Possible Cause: Unreacted this compound remaining in the reaction mixture poses a hazard during workup and disposal.

    • Solution: Quenching. Excess this compound should be quenched before workup. This is typically done by reacting it with a nucleophile to convert it into a less volatile and less toxic compound. A common method is to add a dilute aqueous solution of a base like sodium hydroxide or sodium thiosulfate.[14] The hydrolysis with NaOH will convert it to methanol and sodium iodide.[15][16] This should be done in the fume hood, and the reaction mixture should be cool before quenching begins.

Experimental Protocols

Protocol 1: General Procedure for a Reflux Reaction with this compound

  • Glassware Preparation: Ensure all glassware (round-bottom flask, condenser) is clean and thoroughly dried.[7]

  • Apparatus Setup:

    • Assemble the reflux apparatus in a fume hood.[17]

    • Clamp the round-bottom flask securely, ensuring it is no more than half full with reactants and solvent.[13][18]

    • Add a magnetic stir bar or boiling chips for smooth boiling.[13]

    • Attach the condenser vertically to the flask and secure it with a clamp.[11]

    • Connect the condenser to a cooling water source, with water entering at the bottom and exiting at the top.[10][13]

  • Reagent Addition: Add the substrate, solvent, and any solid reagents to the flask. Add the required amount of this compound using a syringe.[7]

  • Heating: Begin stirring and slowly heat the reaction mixture using a heating mantle connected to a variable voltage controller.[17][18]

  • Refluxing: Adjust the heating rate so that the reflux ring is maintained in the lower third of the condenser.[12][13] Allow the reaction to proceed for the desired amount of time.

  • Cooling: Once the reaction is complete, turn off the heat and allow the apparatus to cool to room temperature before disassembling.[13]

Protocol 2: Quenching and Workup Procedure

  • Cooling: Ensure the reaction mixture has cooled to room temperature. For exothermic quenching reactions, an ice bath may be necessary.

  • Quenching: Slowly add a quenching solution (e.g., 1 M aqueous sodium hydroxide) to the reaction flask with stirring in a fume hood.[14][16]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent for extraction and water if needed to dissolve salts.[19]

  • Washing: Wash the organic layer with water and then with brine to remove residual water.[19]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).[19]

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator. Ensure the vacuum pump exhaust is properly vented.

Visualizations

Caption: Standard reflux apparatus setup for reactions with volatile reagents.

Volatility_Management_Workflow start Planning Reflux with this compound check_bp Assess Boiling Point of Solvent vs. MeI start->check_bp select_condenser Select Appropriate Condenser (Standard, High-Efficiency, Chiller) check_bp->select_condenser setup Assemble and Seal Apparatus in Fume Hood select_condenser->setup monitor Monitor Reflux Ring and for Odors setup->monitor adjust Adjust Heat Input monitor->adjust leak_check Check for Leaks/ Improve Seal monitor->leak_check Odor Detected adjust->monitor Continue Reflux quench Cool and Quench Excess Reagent adjust->quench Reaction Complete workup Proceed to Workup quench->workup leak_check->setup

Caption: Decision workflow for managing this compound volatility during reflux.

Safety_Protocol_Pathway cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_fume_hood Work in Certified Fume Hood handling_transfer Use Syringe for Liquid Transfer prep_fume_hood->handling_transfer prep_ppe Wear Correct PPE: - Nitrile Gloves - Goggles - Lab Coat prep_ppe->handling_transfer disposal_quench Quench Excess This compound handling_transfer->disposal_quench handling_spill Have Spill Kit Ready disposal_waste Dispose as Hazardous Waste disposal_quench->disposal_waste

References

preventing decomposition of iodomethane during storage and use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the storage, handling, and use of iodomethane (CH₃I). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, ensuring the integrity of your reagents and the success of your reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and use of this compound.

Issue 1: Discoloration of this compound

Symptom: Your typically colorless this compound has developed a yellow, brown, or purplish tint.

Cause: This discoloration is a common indicator of decomposition. This compound can break down upon exposure to light, heat, or moisture, releasing free iodine (I₂), which imparts the color.[1][2]

Solution:

  • Assess the Severity: A pale yellow tint may not significantly affect many reactions, but a darker color indicates more substantial decomposition and the presence of impurities that could interfere with your experiment.

  • Purification: For critical applications, it is recommended to purify the discolored this compound. A standard procedure involves washing with a sodium thiosulfate (Na₂S₂O₃) solution to remove the iodine, followed by drying and distillation.[1] A detailed protocol is provided in the "Experimental Protocols" section.

  • Prevention: To prevent future decomposition, store this compound according to the recommended guidelines outlined in the FAQs below.

Issue 2: Low Yield or Incomplete Methylation Reaction

Symptom: Your methylation reaction using this compound results in a low yield of the desired product, or a significant amount of starting material remains unreacted.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Decomposed this compound Use freshly purified or a new, properly stored bottle of this compound. The presence of iodine and other degradation products can inhibit the reaction.
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can react with this compound and some bases used in methylation reactions, reducing their effectiveness.[3]
Inadequate Base The choice and amount of base are critical for deprotonating the substrate. Ensure the base is strong enough and used in the correct stoichiometric ratio. Consider using a stronger base or a different solvent system to improve solubility and reactivity.
Reaction Temperature While heating can increase the reaction rate, the low boiling point of this compound (42.4 °C) can lead to its evaporation from the reaction mixture, reducing its effective concentration.[4] Consider performing the reaction in a sealed vessel or under reflux with a well-chilled condenser.
Side Reactions The iodide leaving group is a good nucleophile and can participate in unwanted side reactions.[1] Optimizing reaction conditions (e.g., temperature, reaction time, order of addition) can help minimize these.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for this compound to prevent decomposition?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[5] The recommended storage temperature is typically between 2-8°C.[6] It should be kept in a tightly sealed, amber glass bottle to protect it from light and moisture. Storing under an inert atmosphere (e.g., nitrogen or argon) can also help prevent degradation.

Q2: I've noticed a small piece of metal, like copper or silver wire, in my bottle of this compound. What is its purpose?

A2: Commercial this compound is often stabilized with copper or silver.[1] These metals act as scavengers for any iodine that may form due to decomposition, thereby helping to maintain the purity and colorless appearance of the reagent.[2]

Q3: How long can I store this compound before it is no longer usable?

A3: The shelf life of this compound can vary depending on the storage conditions and the presence of stabilizers.[7] While there is no definitive expiration date, properly stored, stabilized this compound can remain viable for an extended period. It is crucial to regularly inspect the reagent for any signs of discoloration. If the solution develops a significant color, it is an indication of decomposition, and the reagent should be purified or replaced.

Use in Reactions

Q4: My methylation reaction is not going to completion. What are some common reasons for this?

A4: Incomplete methylation can be due to several factors. As mentioned in the troubleshooting guide, decomposed this compound, the presence of moisture, an inappropriate choice or amount of base, and incorrect reaction temperature are common culprits.[3] Ensure your reagents are pure and dry, and optimize your reaction conditions.

Q5: Are there any common side reactions I should be aware of when using this compound?

A5: Yes, the iodide ion (I⁻) that is displaced during the methylation reaction is a good nucleophile itself and can sometimes react with your starting material or product, leading to undesired byproducts.[1] Additionally, over-methylation can occur if your product has other reactive sites. Careful control of stoichiometry and reaction conditions can help to minimize these side reactions.

Q6: How can I safely quench and dispose of unreacted this compound after my reaction?

A6: Small amounts of excess this compound can be quenched by adding an aqueous solution of a base, such as sodium hydroxide (NaOH), which hydrolyzes it to methanol and sodium iodide.[8] Always perform this in a well-ventilated fume hood. All waste containing this compound should be collected in a designated hazardous waste container and disposed of according to your institution's safety protocols.[9]

Data Presentation

The following table provides illustrative data on the stability of this compound under various conditions. Please note that these are representative values and actual decomposition rates can vary based on specific experimental parameters.

Storage ConditionStabilizerEstimated Purity after 6 Months (%)Visual Observation
2-8°C, Dark, Inert AtmosphereCopper Wire>99%Colorless
2-8°C, Dark, Inert AtmosphereNone95-98%Pale Yellow
Room Temperature, DarkCopper Wire90-95%Yellow to Light Brown
Room Temperature, DarkNone<90%Brown to Purple
Room Temperature, Ambient LightNone<80%Dark Purple/Opaque

Experimental Protocols

Protocol 1: Purification of Decomposed this compound

This protocol describes the removal of free iodine from discolored this compound.

Materials:

  • Discolored this compound

  • Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Distillation apparatus

  • Round-bottom flasks

  • Stirring plate and stir bar

Procedure:

  • Washing: Place the discolored this compound in a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. The color of the organic layer should fade as the iodine reacts with the thiosulfate.

  • Separation: Allow the layers to separate completely. Drain the lower organic layer (this compound is denser than water) into a clean, dry flask.

  • Drying: Add a suitable drying agent, such as anhydrous calcium chloride or magnesium sulfate, to the this compound. Swirl the flask and let it stand for at least 30 minutes, or until the liquid is clear.

  • Filtration: Filter the dried this compound into a clean, dry round-bottom flask suitable for distillation.

  • Distillation: Assemble a distillation apparatus. Gently heat the flask in a water bath to distill the this compound (boiling point: 42.4 °C). Collect the purified, colorless distillate in a receiver cooled in an ice bath to minimize evaporation.

  • Storage: Transfer the purified this compound to a clean, dry, amber glass bottle containing a piece of copper wire or a silver strip for long-term stability. Store in a cool, dark place.

Protocol 2: Purity Analysis of this compound by GC-MS

This protocol provides a general method for assessing the purity of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

  • Column: A non-polar or medium-polarity capillary column is suitable, for example, a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent, with dimensions such as 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 200 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 150 °C.

    • Hold at 150 °C for 2 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-200.

    • Solvent Delay: 2-3 minutes.

Sample Preparation:

  • Prepare a dilute solution of the this compound sample (e.g., 1 µL in 1 mL of a volatile organic solvent like dichloromethane or hexane).

  • Inject 1 µL of the prepared solution into the GC-MS.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum (characteristic ions at m/z 142 [M⁺] and 127 [M-CH₃]⁺).

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.

Visualizations

Decomposition_Pathway CH3I This compound (CH3I) (Colorless) I2 Iodine (I2) (Purple) CH3I->I2 Light, Heat, Moisture Byproducts Other Decomposition Products CH3I->Byproducts Side Reactions

Caption: Decomposition pathway of this compound.

Purification_Workflow start Discolored CH3I wash Wash with aq. Na2S2O3 start->wash separate Separate Organic Layer wash->separate dry Dry with Anhydrous Salt (e.g., MgSO4) separate->dry distill Distill (b.p. 42.4 °C) dry->distill end Purified CH3I distill->end

Caption: Workflow for the purification of this compound.

References

troubleshooting low yields in iodomethane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iodomethane synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during the synthesis of this compound (methyl iodide).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common laboratory methods for synthesizing this compound include:

  • The reaction of methanol with iodine and red phosphorus, which forms phosphorus triiodide in situ.[1][2]

  • The reaction of dimethyl sulfate with potassium iodide.[1][2]

  • The reaction of methanol with aqueous hydrogen iodide.[1][2]

  • The Finkelstein reaction, which involves the exchange of a halide (e.g., from methyl chloride or methyl bromide) with iodide.

Q2: What is a typical yield for this compound synthesis?

A2: Yields for this compound synthesis can vary significantly depending on the method, scale, and experimental conditions. However, well-optimized procedures can achieve high yields. For example, some methods report yields of over 80%, with some specific protocols achieving yields between 86% and 95%.[3][4][5] A yield of around 71% has been reported for the reaction of methanol with red phosphorus and iodine.[6]

Q3: My this compound sample has a purplish or brownish tinge. What causes this and how can I fix it?

A3: A purplish or brownish color in this compound is typically due to the presence of dissolved iodine (I₂), which forms from the decomposition of the product, often induced by light.[7] To remove the color, you can wash the this compound with a dilute solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears, followed by washing with water.[5][6] Storing this compound in a dark bottle, often with a piece of copper wire, can help inhibit this decomposition.[7]

Q4: Is this compound stable, and what are the proper storage conditions?

A4: this compound is a volatile liquid that can decompose upon exposure to light and moisture, liberating free iodine.[7] It should be stored in a cool, dark place in a tightly sealed, dark-colored glass bottle.[2][7] Adding a stabilizer, such as copper wire, can help prevent decomposition.[7]

Troubleshooting Guides

This section provides troubleshooting for specific issues you may encounter during this compound synthesis.

General Issues

Q5: My reaction yield is consistently low, regardless of the synthesis method. What are the general factors I should check?

A5: Consistently low yields can often be attributed to several general factors:

  • Purity of Reagents: Impurities in your starting materials can lead to side reactions or inhibit the primary reaction, thus lowering the yield.[8][9] Ensure you are using reagents of appropriate purity and consider purifying them if necessary.

  • Presence of Water: Many this compound synthesis reactions are sensitive to moisture. Water can react with intermediates or the product, leading to lower yields.[10] Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and use anhydrous solvents where specified.

  • Reaction Temperature: The reaction temperature is often critical. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can lead to decomposition of the product or increased side reactions.[11]

  • Reaction Time: Insufficient reaction time will lead to an incomplete reaction. Conversely, excessively long reaction times can sometimes lead to product decomposition.[12]

  • Inefficient Purification: Significant product loss can occur during the workup and purification steps. Ensure you are using appropriate techniques and minimizing transfers.

Troubleshooting Low Yields in this compound Synthesis

TroubleshootingWorkflow

Method-Specific Troubleshooting

Method 1: Methanol, Red Phosphorus, and Iodine

Q6: The reaction is too vigorous and I'm losing product due to its volatility. How can I control it?

A6: This reaction is exothermic.[6][13] To control the reaction rate, add the iodine or red phosphorus in small portions and cool the reaction flask in an ice bath.[6][13] Maintaining a low temperature is crucial as this compound has a low boiling point (42.4 °C).

Q7: My yield is low and I have a lot of unreacted starting material. What could be the issue?

A7: This could be due to several factors:

  • Insufficient reaction time: Ensure the reaction is allowed to proceed for the recommended duration.

  • Poor mixing: Inadequate stirring can lead to localized depletion of reactants.

  • Incorrect stoichiometry: Double-check the molar ratios of your reactants. An excess of methanol is often used.[4]

Methanol_Phosphorus_Iodine

Method 2: Dimethyl Sulfate and Potassium Iodide

Q8: The reaction is slow and the yield is poor. How can I improve this?

A8: The reaction between dimethyl sulfate and potassium iodide can be influenced by:

  • Temperature: Gently heating the reaction mixture to around 60-65 °C can increase the reaction rate.[5]

  • Solvent: This reaction is often carried out in water.

  • Purity of Dimethyl Sulfate: Dimethyl sulfate is highly toxic and can hydrolyze over time. Using a fresh, high-quality source is recommended.

Method 3: Finkelstein Reaction

Q9: I'm trying to synthesize this compound from methyl bromide using the Finkelstein reaction, but the conversion is low. What are the key factors for this reaction?

A9: The Finkelstein reaction is an equilibrium process. To drive the reaction towards the product (this compound), consider the following:

  • Solvent: Acetone is the classic solvent for this reaction because sodium iodide is soluble in it, while the resulting sodium bromide or sodium chloride is not.[14] This precipitation drives the equilibrium forward.

  • Iodide Salt: Sodium iodide is generally preferred over potassium iodide due to its better solubility in acetone.[15]

  • Reaction Time: These reactions can sometimes be slow. Allowing the reaction to run for an extended period (e.g., overnight) at room temperature or with gentle heating can improve the yield.[15]

  • Anhydrous Conditions: The presence of water can interfere with the solubility of the salts in acetone. Using dry acetone and thoroughly dried glassware is important.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods and Reported Yields

Synthesis MethodReactantsTypical Reaction ConditionsReported Yield (%)Reference(s)
Methanol, Red Phosphorus, and IodineMethanol, Red Phosphorus, IodineExothermic, often cooled initially, followed by distillation.71 - 80[4][6]
Dimethyl Sulfate and Potassium IodideDimethyl Sulfate, Potassium IodideAqueous solution, heated to 60-70 °C.90 - 94[5]
Methanol and Hydrogen IodideMethanol, Hydrogen IodideHeated reaction mixture, followed by distillation.83.8[16]
Methanol and Potassium Iodide with Phosphoric AcidMethanol, Potassium Iodide, Phosphoric AcidHeated reaction mixture with distillation.81[4]
Methanol and Potassium Iodide with Solid Phosphoric AcidMethanol, Potassium Iodide, Solid Phosphoric Acid50-60 °C, 3-5 hours under nitrogen pressure.>80 (86-89)[3]

Experimental Protocols

Protocol 1: Synthesis of this compound from Methanol, Red Phosphorus, and Iodine

  • Caution: this compound is a suspected carcinogen and is volatile. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanol and red phosphorus.

  • Cool the flask in an ice bath.

  • Slowly add iodine in small portions through the condenser with continuous stirring. The addition should be controlled to prevent the reaction from becoming too vigorous.

  • After the addition of iodine is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours or overnight.

  • Set up the apparatus for simple distillation. Gently heat the reaction mixture in a water bath to distill the this compound. The boiling point of this compound is approximately 42.4 °C.

  • Collect the distillate in a receiving flask cooled in an ice bath to minimize evaporation.

  • Wash the collected distillate with a dilute solution of sodium thiosulfate to remove any dissolved iodine, followed by a wash with water, and then a saturated sodium chloride solution.

  • Separate the lower organic layer (this compound) using a separatory funnel.

  • Dry the this compound over anhydrous calcium chloride or magnesium sulfate.

  • Decant or filter the dried product into a clean, dry, dark glass bottle for storage. Add a small piece of copper wire as a stabilizer.

Protocol 2: Synthesis of this compound from Dimethyl Sulfate and Potassium Iodide

  • Caution: Dimethyl sulfate is extremely toxic and a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate gloves and eye protection.

  • In a round-bottom flask equipped with a stirrer, dropping funnel, and distillation setup, dissolve potassium iodide in water.

  • Add a small amount of calcium carbonate to the solution.

  • Gently heat the mixture to 60-65 °C with stirring.

  • Slowly add dimethyl sulfate from the dropping funnel. The rate of addition should be controlled so that the this compound distills as it is formed.

  • Continue heating for a short period after the addition is complete to ensure all the product has distilled over.

  • The collected this compound can be purified as described in Protocol 1 (steps 7-10).[5]

References

Technical Support Center: Recovery of Methyl Iodide from Industrial Waste Streams

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the recovery of methyl iodide from industrial waste streams. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with handling methyl iodide?

A1: Methyl iodide is a highly toxic and volatile chemical that poses several significant health risks.[1][2] It is a suspected carcinogen and can cause severe harm if inhaled, ingested, or absorbed through the skin.[1] Acute exposure can lead to symptoms such as nausea, dizziness, and pulmonary edema, while chronic exposure may result in neurological damage.[1] Due to its high volatility, it readily evaporates at room temperature, increasing the risk of inhalation exposure.[1] It is crucial to handle methyl iodide in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[1][3]

Q2: What are the recommended storage conditions for recovered methyl iodide?

A2: Proper storage is critical to maintain the purity of recovered methyl iodide and prevent degradation. It should be stored in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][4] The container, preferably made of glass or high-density polyethylene, should be tightly closed to prevent evaporation.[1] To inhibit decomposition, which can be indicated by a purplish tinge due to the formation of iodine, a small amount of copper can be added to the storage container.[4] For long-term storage, keeping it in a freezer over copper powder is also recommended.[5]

Q3: My recovered methyl iodide is discolored (yellow/brown). What is the cause and how can I purify it?

A3: A yellow or brown discoloration in methyl iodide is typically due to the presence of dissolved iodine (I₂), which can form upon exposure to light and moisture.[4][6] This impurity can be removed by washing the methyl iodide with a dilute solution of sodium thiosulfate or sodium bisulfite until the color disappears.[5] After washing, the dense methyl iodide layer should be separated, dried over anhydrous calcium chloride, and then redistilled to obtain a pure, colorless product.[5][7]

Q4: What are the common methods for recovering methyl iodide from waste streams?

A4: The most common methods for recovering methyl iodide from industrial waste streams include:

  • Distillation: This is a primary method for separating methyl iodide from less volatile components in a liquid waste stream.[7][8]

  • Adsorption: Various adsorbents like activated carbon, silver-exchanged zeolites (AgZ), and metal-organic frameworks (MOFs) can be used to capture methyl iodide from gaseous or liquid streams.[9][10][11]

  • Chemical Conversion and Recovery: In some cases, methyl iodide in a waste stream can be reacted to form a non-volatile iodide salt, from which iodine can be recovered and subsequently used to synthesize fresh methyl iodide.[12] A patented method describes reacting iodine-containing residual liquid with dimethyl sulfate to generate and recover methyl iodide.[13]

Troubleshooting Guides

Low Yield During Distillation
Potential Cause Troubleshooting Step
Incomplete Reaction/Formation If recovering from a reaction mixture, ensure the initial reaction has gone to completion.
Premature Evaporation Due to its low boiling point (42.5°C), ensure all joints in the distillation apparatus are well-sealed to prevent vapor loss.[1] Use a chilled condenser and receiving flask to maximize condensation.
Azeotrope Formation Methyl iodide can form an azeotrope with water, which can affect separation efficiency.[8] Drying the crude methyl iodide with a suitable agent like anhydrous calcium chloride before distillation can mitigate this.[7]
Incorrect Distillation Temperature Maintain the distillation temperature close to the boiling point of methyl iodide. A temperature that is too high can lead to the co-distillation of impurities, while a temperature that is too low will result in a slow or incomplete distillation.
Adsorbent Fouling or Low Capacity
Potential Cause Troubleshooting Step
Presence of Moisture Water vapor in the waste stream can competitively adsorb onto the active sites of some adsorbents, reducing the capacity for methyl iodide.[14] Consider a pre-drying step for the waste stream if feasible.
Presence of Other Volatile Organic Compounds (VOCs) Other VOCs in the waste stream can also compete for adsorption sites. Pre-treatment to remove these interfering compounds may be necessary.
Adsorbent Deactivation The adsorbent may have reached its maximum capacity or may have been deactivated by other components in the waste stream. Regeneration or replacement of the adsorbent is required. Some adsorbents can be regenerated with polar organic solvents.[15]
Incorrect Adsorbent Selection The chosen adsorbent may not be optimal for the specific conditions (temperature, concentration of methyl iodide, etc.). Refer to literature for the most effective adsorbents for your application. For high-temperature applications, specific materials like MFU-4l have shown high capacity.[15]

Experimental Protocols

Protocol 1: Purification of Discolored Methyl Iodide by Washing and Distillation

Objective: To remove iodine impurities from recovered methyl iodide.

Materials:

  • Discolored methyl iodide

  • 10% (w/v) Sodium thiosulfate solution

  • Anhydrous calcium chloride

  • Separatory funnel

  • Distillation apparatus (round-bottom flask, condenser, receiving flask)

  • Heating mantle

Procedure:

  • Place the discolored methyl iodide in a separatory funnel.

  • Add a small volume of 10% sodium thiosulfate solution and shake the funnel, periodically venting to release any pressure.

  • Allow the layers to separate. The lower, denser layer is the methyl iodide.

  • Drain the lower methyl iodide layer into a clean, dry flask.

  • Repeat the washing with fresh sodium thiosulfate solution until the methyl iodide is colorless.[5]

  • Wash the colorless methyl iodide with water to remove any residual thiosulfate.

  • Separate the methyl iodide layer and add anhydrous calcium chloride to dry it. Let it stand for several hours, or until the liquid is clear.

  • Decant the dried methyl iodide into a round-bottom flask for distillation.

  • Assemble the distillation apparatus. Ensure the receiving flask is cooled in an ice bath to minimize evaporative losses.

  • Gently heat the round-bottom flask using a heating mantle. Collect the fraction that boils at 41-43°C.[7]

  • Store the purified methyl iodide in a tightly sealed, light-resistant container.[4]

Protocol 2: Analysis of Methyl Iodide Concentration in a Gaseous Stream by GC-FID

Objective: To quantify the concentration of methyl iodide in a gaseous waste stream.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Appropriate capillary column (e.g., Rt-Q-BOND fused silica)[16]

  • Solid sorbent tubes (e.g., charcoal) for sample collection[17]

  • Low-flow air sampling pump

  • Toluene (for desorption)

  • Methyl iodide standard solutions for calibration

Procedure:

  • Sample Collection:

    • Connect a charcoal sorbent tube to a calibrated low-flow air sampling pump.

    • Draw a known volume of the gaseous waste stream through the sorbent tube at a constant flow rate.[17]

  • Sample Preparation:

    • After sampling, cap the sorbent tube and transport it to the lab.

    • Break the ends of the sorbent tube and transfer the contents to a vial.

    • Add a precise volume of toluene to the vial to desorb the methyl iodide.

    • Allow the sample to stand for a specified period (e.g., 8 hours) to ensure complete desorption.[17]

  • GC-FID Analysis:

    • Inject a known volume of the sample extract into the GC-FID.

    • Run the analysis using a suitable temperature program for the column.

  • Quantification:

    • Prepare a calibration curve using standard solutions of methyl iodide in toluene.

    • Compare the peak area of the methyl iodide in the sample to the calibration curve to determine its concentration.

    • Calculate the original concentration of methyl iodide in the gaseous stream based on the volume of gas sampled.

Visualizations

Recovery_Workflow WasteStream Industrial Waste Stream (Containing Methyl Iodide) PreTreatment Pre-Treatment (e.g., Filtration, pH Adjustment) WasteStream->PreTreatment RecoveryMethod Recovery Method PreTreatment->RecoveryMethod Distillation Distillation RecoveryMethod->Distillation Liquid Phase Adsorption Adsorption RecoveryMethod->Adsorption Gas/Liquid Phase CrudeMeI Crude Methyl Iodide Distillation->CrudeMeI Adsorption->CrudeMeI Desorption SpentAdsorbent Spent Adsorbent Adsorption->SpentAdsorbent Purification Purification (Washing, Drying) CrudeMeI->Purification PureMeI Pure Methyl Iodide Purification->PureMeI Regeneration Regeneration SpentAdsorbent->Regeneration Disposal Disposal SpentAdsorbent->Disposal Regeneration->Adsorption Recycle

Caption: General workflow for the recovery and purification of methyl iodide.

Troubleshooting_Logic Start Low Recovery Yield? CheckDistillation Distillation Issue? Start->CheckDistillation Yes CheckAdsorption Adsorption Issue? Start->CheckAdsorption No CheckLeaks Check for Leaks in Apparatus CheckDistillation->CheckLeaks Yes CheckMoisture Moisture in Stream? CheckAdsorption->CheckMoisture Yes CheckTemp Verify Distillation Temperature CheckLeaks->CheckTemp CheckDrying Ensure Pre-Drying is Adequate CheckTemp->CheckDrying CheckVOCs Other VOCs Present? CheckMoisture->CheckVOCs No PreDry Implement Pre-Drying Step CheckMoisture->PreDry Yes Regenerate Regenerate/Replace Adsorbent CheckVOCs->Regenerate No PreTreatVOCs Implement Pre-Treatment for VOCs CheckVOCs->PreTreatVOCs Yes

Caption: Troubleshooting logic for low methyl iodide recovery yield.

References

Technical Support Center: Reactions Involving DMF and Iodomethane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with reactions involving N,N-Dimethylformamide (DMF) and iodomethane.

Frequently Asked Questions (FAQs)

DMF (N,N-Dimethylformamide)

Q1: How can I effectively remove DMF from my reaction mixture after the reaction is complete?

A1: Removing the high-boiling, polar solvent DMF is a common challenge. The best method depends on the properties of your product, such as solubility and stability. The most common technique is a liquid-liquid extraction with extensive aqueous washing. For 5 mL of DMF, a general rule is to wash the organic layer with at least five 10 mL portions of water.[1][2] Several methods are available, each with specific advantages.

Q2: Why is simple distillation not ideal for removing DMF?

A2: DMF and water form an azeotrope, which is a mixture that boils at a constant temperature different from its components, making separation by simple distillation difficult.[3][4] While vacuum distillation can be used, it often requires high temperatures (50-80°C) and a high-capacity vacuum pump, which may not be suitable for thermally sensitive compounds.[5][6]

Q3: My product is sensitive to hydrolysis. How can I remove DMF without using water?

A3: If your product is unstable in water, aqueous washes should be avoided.[7] Alternative methods include:

  • Azeotropic Distillation: Co-evaporation with a solvent like toluene or heptane under reduced pressure can effectively remove DMF.[8][9]

  • Precipitation: If your product is a solid and insoluble in a non-polar solvent, you can precipitate it by adding the reaction mixture to a cold anti-solvent like diethyl ether or MTBE.[5][6][7] The solid product can then be collected by filtration.

  • Lyophilization (Freeze-Drying): For non-volatile products, freeze-drying can remove DMF.[5][10]

Q4: My product is water-soluble. How can I separate it from the water-soluble DMF?

A4: This is a particularly challenging scenario. If the product is not soluble in diethyl ether, you may be able to precipitate it from the reaction mixture by diluting with excess ether, cooling the mixture, and collecting the solid product by filtration.[6] For compounds with sufficient lipophilicity, reverse-phase HPLC can be an effective purification method, as the DMF will typically elute with the solvent front.[10]

This compound (Methyl Iodide)

Q1: What are the most critical safety precautions when handling this compound?

A1: this compound is a volatile, toxic, and potentially carcinogenic compound that demands careful handling.[11][12][13] Always work in a certified chemical fume hood.[11][12] Essential personal protective equipment (PPE) includes nitrile or neoprene gloves, a chemical-resistant lab coat, and tightly fitting safety goggles.[12][14] Due to its volatility and density, use syringes with Luer-lock mechanisms to prevent drips and spills during transfer.[11][12]

Q2: How should I quench excess this compound in my reaction mixture before workup?

A2: Unreacted this compound should be neutralized before disposal or solvent evaporation. If your product is stable under basic conditions, you can quench excess this compound by adding an aqueous solution of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), which hydrolyzes it to methanol and sodium iodide.[15][16] Alternatively, washing with an aqueous solution of sodium thiosulfate can also neutralize excess halogen reagents.[2]

Q3: Can I remove this compound using a rotary evaporator?

A3: While this compound is volatile (boiling point: 41-43°C), evaporating it on a standard rotovap can contaminate the apparatus.[15] It is best practice to quench any excess this compound within the reaction flask before performing extractions or concentrating the mixture.[15]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Emulsion formation during aqueous wash. High concentration of DMF or other polar substances can lead to the formation of stable emulsions.[2]Add brine (saturated aqueous NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which helps break emulsions.[5][6] Allow the mixture to stand for a longer period. If the emulsion persists, filter the entire mixture through a pad of Celite.
Product precipitates as an insoluble goo between layers. The product may have partial solubility in both the organic and aqueous phases.Continue washing with water to remove as much of the material as possible.[2] Proceed with the separation and dry the organic layer with a copious amount of drying agent (e.g., Na₂SO₄ or MgSO₄) to absorb the goo, which can then be removed by filtration.[2]
Product is insoluble in common extraction solvents (e.g., EtOAc, DCM). The product is highly polar or has unique solubility characteristics.If the product is a solid, attempt to precipitate it by pouring the DMF reaction mixture into a large volume of ice-cold water.[17] Collect the solid by filtration and wash thoroughly with water to remove residual DMF.[6][11]
Residual DMF is still present in the product after workup (confirmed by NMR). Insufficient washing or inefficient partitioning of DMF into the aqueous phase.Increase the number and volume of aqueous washes. A wash with a 5-10% aqueous LiCl solution is highly effective at removing residual DMF.[1][5][18] Avoid back-extracting the aqueous layer with more organic solvent, as this will re-introduce DMF into the organic phase.[18]

Experimental Protocols

Protocol 1: Standard Aqueous Workup for DMF Removal

This protocol is suitable for products that are soluble in a water-immiscible organic solvent and are not sensitive to water.

  • Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the DMF solution with an appropriate extraction solvent (e.g., ethyl acetate, diethyl ether) to a volume 5-10 times that of the initial DMF.[19]

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Aqueous Wash: Add a volume of deionized water equal to the organic layer volume. Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer.

  • Repeat Washes: Repeat the water wash 4-5 more times. For a 5 mL DMF reaction, a total of 50 mL of wash water is recommended.[1][5]

  • Specialized Wash (Optional): To remove trace amounts of DMF, wash the organic layer with a 5% aqueous LiCl solution.[1][5][18]

  • Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to remove residual water from the organic layer.[6]

  • Drying and Concentration: Drain the organic layer into a flask, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Quenching Excess this compound

This procedure should be performed in a fume hood immediately following the reaction.

  • Cooling: Cool the reaction mixture in an ice bath to control any potential exotherm.

  • Quenching: While stirring, slowly add a 1 M aqueous solution of sodium hydroxide (NaOH). The reaction is: NaOH + MeI → MeOH + NaI.[16] Monitor the reaction by TLC to confirm the disappearance of this compound if necessary.

  • Proceed to Workup: Once the quench is complete, you can proceed with the appropriate aqueous workup procedure as described in Protocol 1.

Data Summary

Table 1: Comparison of Common DMF Removal Techniques

MethodDescriptionAdvantagesDisadvantagesBest Suited For
Aqueous Wash Repeated liquid-liquid extraction with water or brine.[1][2]Simple, requires standard lab equipment.Can form emulsions; not suitable for water-soluble or hydrolytically unstable products.[2][7]Water-insoluble, stable organic products.
LiCl Wash An aqueous wash using a 5-10% lithium chloride solution.[5]Highly effective at removing trace amounts of DMF.[18]Introduces a salt that must be removed; not ideal for products that may coordinate with lithium ions.Products where complete DMF removal is critical.
Precipitation Adding the reaction mixture to a non-polar "anti-solvent" (e.g., cold water, diethyl ether).[6][17]Effective for products that are solids and insoluble in the anti-solvent; avoids aqueous washes.Product may "oil out" instead of precipitating; may require extensive washing of the precipitate.Solid products that are insoluble in water or ether.
Azeotropic Removal Co-evaporation with a solvent like toluene or heptane under reduced pressure.[8][9]Avoids the use of water; effective for removing the last traces of DMF.Requires a good vacuum pump and careful temperature control; may not be suitable for volatile products.Hydrolysis-sensitive or water-soluble products.

Visualized Workflows and Logic

G cluster_0 Standard Workup Workflow for DMF/Iodomethane Reaction start_end start_end process process decision decision output output safety safety A Reaction Complete in DMF (with excess this compound) B Cool Reaction Mixture (Ice Bath) A->B C Quench Excess this compound (e.g., aq. NaOH) B->C D Dilute with Organic Extraction Solvent (e.g., EtOAc) C->D E Transfer to Separatory Funnel D->E F Wash with H₂O (Repeat 5x) E->F G Wash with 5% aq. LiCl (Optional, for trace DMF) F->G H Wash with Brine G->H I Dry Organic Layer (e.g., Na₂SO₄) H->I J Filter and Concentrate (Rotary Evaporator) I->J K Crude Product J->K

Caption: Standard aqueous workup and quench workflow.

G start_end start_end decision decision method method start Start: Need to Remove DMF q1 Is the product sensitive to water? start->q1 q2 Is the product soluble in water? q1->q2 No m2 Azeotropic Removal (Toluene/Heptane) q1->m2 Yes q3 Is the product a solid? q2->q3 Yes m1 Aqueous Wash Protocol (Water, Brine, LiCl) q2->m1 No m3 Precipitation into Anti-Solvent (e.g., Ether) q3->m3 Yes m4 Advanced Purification (e.g., Reverse-Phase HPLC) q3->m4 No

Caption: Decision tree for selecting a DMF removal method.

G cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls cluster_proc Procedural Safety center_node center_node category_node category_node item_node item_node main Handling this compound ppe_cat PPE main->ppe_cat eng_cat Controls main->eng_cat proc_cat Procedures main->proc_cat gloves Nitrile or Neoprene Gloves ppe_cat->gloves coat Chemical-Resistant Lab Coat ppe_cat->coat goggles Safety Goggles / Face Shield ppe_cat->goggles hood Work in a Certified Chemical Fume Hood eng_cat->hood storage Store in Cool, Dark, Well-Ventilated Area eng_cat->storage transfer Use Luer-Lock Syringes for Transfers proc_cat->transfer quench Quench Excess Reagent Before Workup proc_cat->quench waste Dispose as Hazardous Waste proc_cat->waste

Caption: Key safety considerations for this compound.

References

Validation & Comparative

A Comparative Guide to Iodomethane and Dimethyl Sulfate as Methylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a methylating agent is a critical decision in organic synthesis, impacting reaction efficiency, scalability, and safety. Among the most common electrophilic methylating agents, iodomethane (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are frequently employed. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their specific synthetic needs.

At a Glance: Key Performance Metrics

FeatureThis compound (Methyl Iodide)Dimethyl Sulfate (DMS)
Reactivity Highly reactive SN2 substrate.[1]Potent and highly reactive methylating agent.[2]
Substrate Scope Broad; effective for O, N, C, S, and P nucleophiles.[1]Broad; widely used for phenols, amines, and thiols.[3]
Typical Reaction Conditions Generally mild; often at room temperature or with gentle heating.Can range from room temperature to elevated temperatures.
Cost-Effectiveness Generally more expensive on a per-kilogram basis.[2]More affordable, especially for large-scale industrial applications.[2]
Safety Profile Highly toxic, volatile, and a suspected carcinogen.[4]Extremely toxic, corrosive, and a suspected carcinogen.[2]
Leaving Group Iodide (I⁻), a good leaving group and a "soft" anion.[5]Methyl sulfate (CH₃SO₄⁻), an excellent leaving group.
Side Reactions The iodide leaving group can sometimes participate in side reactions.[5]The second methyl group can react at higher temperatures.

Performance Comparison with Experimental Data

The choice between this compound and dimethyl sulfate often depends on the specific substrate and desired outcome. Below is a summary of their performance in methylating common functional groups, with supporting experimental data.

O-Methylation of Phenols

Both reagents are highly effective for the O-methylation of phenols. The choice may be dictated by factors such as the scale of the reaction and the presence of other functional groups.

SubstrateMethylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PhenolThis compoundK₂CO₃AcetoneReflux-High[6]
PhenolDimethyl SulfateNaOHWater1001~70[7]
VanillinDimethyl SulfateNaOHWater40-450.589-92Organic Syntheses
N-Methylation of Amines

The methylation of amines can be challenging due to the potential for over-methylation to form quaternary ammonium salts. Reaction conditions must be carefully controlled to achieve mono-methylation.

| Substrate | Methylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Aniline | Dimethyl Sulfate | NaOH | Water/Benzene | <10 | 1 | N-methylaniline & N,N-dimethylaniline | Mixture |[8] | | Aniline | this compound | K₂CO₃ | Dichloromethane | 60 | 16 | N,N,N-trimethylanilinium iodide | - |[9] | | o-Nitroaniline | this compound | Li₃N | DMF | RT | 0.17 | [¹¹C]N-methyl-o-nitroaniline | 62 |[10] |

Note: The synthesis of N-methylaniline from aniline and dimethyl sulfate typically yields a mixture of mono- and di-methylated products.[8]

O-Methylation of Carboxylic Acids

Esterification of carboxylic acids is another common application for these methylating agents.

SubstrateMethylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Salicylic AcidDimethyl SulfateNaHCO₃-901.596[11]
Fatty AcidsThis compound-Hexane--High[12]

Reaction Mechanisms and Experimental Workflows

Both this compound and dimethyl sulfate methylate nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism.[1][5] This involves a backside attack of the nucleophile on the electrophilic methyl group, leading to inversion of stereochemistry if the carbon is chiral.

SN2 Reaction Mechanism

SN2_Mechanism cluster_reagents Reactants cluster_transition_state Transition State cluster_products Products Nu Nu:⁻ TS [Nu---CH₃---X]⁻ Nu->TS Backside Attack MeX H₃C-X MeX->TS Product Nu-CH₃ TS->Product LG X⁻ TS->LG Leaving Group Departs

Caption: Generalized SN2 reaction mechanism for methylation.

General Experimental Workflow for Methylation

experimental_workflow A Dissolve Substrate & Base in Solvent B Add Methylating Agent (this compound or Dimethyl Sulfate) A->B C Stir at Appropriate Temperature B->C D Monitor Reaction Progress (TLC, GC, etc.) C->D E Quench Excess Methylating Agent D->E Upon Completion F Work-up (Extraction, Washing) E->F G Purify Product (Chromatography, Distillation, etc.) F->G H Characterize Product (NMR, MS, etc.) G->H

Caption: A typical experimental workflow for a methylation reaction.

Detailed Experimental Protocols

O-Methylation of a Phenol using Dimethyl Sulfate

Synthesis of Veratraldehyde from Vanillin

  • Materials: Vanillin, sodium hydroxide, dimethyl sulfate, water, hydrochloric acid.

  • Procedure:

    • In a flask, dissolve vanillin in an aqueous solution of sodium hydroxide.

    • Cool the mixture and add dimethyl sulfate dropwise while maintaining the temperature between 40-45°C.

    • After the addition is complete, heat the reaction mixture to reflux for a specified time to ensure the completion of the reaction.

    • Cool the reaction mixture and neutralize with hydrochloric acid.

    • The product, veratraldehyde, will precipitate out of the solution and can be collected by filtration.

    • Wash the solid product with cold water and dry. Further purification can be achieved by recrystallization.

  • Safety: This reaction should be performed in a well-ventilated fume hood. Dimethyl sulfate is extremely toxic and corrosive. Appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.

N-Methylation of an Amine using this compound

Synthesis of N,N,N-trimethylanilinium iodide from Aniline

  • Materials: Aniline, this compound, potassium carbonate, dichloromethane.

  • Procedure:

    • Dissolve aniline in dichloromethane in a sealed reaction vessel.[9]

    • Add potassium carbonate to the solution.[9]

    • Add this compound dropwise to the stirred solution.[9]

    • Heat the reaction mixture at 60°C for 16 hours, during which a white precipitate will form.[9]

    • After cooling, collect the solid product by vacuum filtration.[9]

    • Wash the solid with diethyl ether and dry under high vacuum.[9]

  • Safety: this compound is a volatile and toxic suspected carcinogen. All manipulations should be carried out in a fume hood.

Safety, Handling, and Disposal

Both this compound and dimethyl sulfate are hazardous and require strict safety protocols.

This compound
  • Hazards: Toxic, volatile, and a suspected carcinogen.[4] Can be absorbed through the skin.

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate PPE, including butyl rubber gloves, a lab coat, and chemical safety goggles.

  • Quenching and Disposal: Excess this compound can be quenched by adding a solution of sodium thiosulfate or an amine-based quenching agent. Dispose of waste in accordance with local regulations for hazardous materials.

Dimethyl Sulfate
  • Hazards: Extremely toxic, corrosive, mutagenic, and a suspected carcinogen.[2] Can cause severe burns upon contact and has a delayed toxic effect.

  • Handling: Must be handled in a closed system or a fume hood with extreme caution. Impervious gloves, a face shield, and a lab coat are essential. An ammonia solution should be readily available as a decontaminating agent in case of spills.

  • Quenching and Disposal: Unreacted dimethyl sulfate can be destroyed by the careful addition of an aqueous ammonia or sodium hydroxide solution. This process is exothermic and should be done with cooling. Waste must be disposed of as hazardous material.

Logical Decision-Making for Reagent Selection

The choice between this compound and dimethyl sulfate is multifactorial. The following diagram illustrates a logical approach to selecting the appropriate reagent.

Caption: Decision tree for selecting between this compound and dimethyl sulfate.

Conclusion

Both this compound and dimethyl sulfate are powerful and versatile methylating agents with broad applications in organic synthesis. Dimethyl sulfate is often favored in industrial settings due to its lower cost and high reactivity.[2] this compound, while more expensive, is a highly effective reagent often used in laboratory-scale synthesis where its reactivity and the specific properties of the iodide leaving group can be advantageous.[1][2]

The ultimate choice of reagent must be made after careful consideration of the reaction scale, cost, substrate, and, most importantly, the safety infrastructure and handling capabilities of the laboratory. For many applications, the high reactivity and cost-effectiveness of dimethyl sulfate make it a practical choice, provided that stringent safety measures are in place.[2] In situations where milder conditions are required or the specific reactivity of this compound is beneficial, it remains an excellent alternative.

References

A Comparative Guide to Methylating Agents: Iodomethane, Methyl Bromide, and Methyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis and drug development, the precise installation of a methyl group is a fundamental transformation. The choice of methylating agent is critical, directly impacting reaction efficiency, selectivity, and safety. This guide provides a detailed comparison of three common methyl halides—iodomethane (CH₃I), methyl bromide (CH₃Br), and methyl chloride (CH₃Cl)—to assist researchers in making informed decisions. We will delve into their physicochemical properties, relative reactivity supported by experimental data, and safety considerations.

Physicochemical Properties: A Foundation for Comparison

The physical characteristics of these methyl halides dictate their handling and reaction conditions. This compound is a dense liquid at room temperature, which can simplify its measurement and addition to a reaction. In contrast, methyl bromide and methyl chloride are gases, requiring specialized equipment for accurate and safe handling.[1] The trend in boiling points and density directly correlates with the increasing atomic mass of the halogen atom.

Table 1: Physicochemical Properties of Methyl Halides

PropertyThis compound (CH₃I)Methyl Bromide (CH₃Br)Methyl Chloride (CH₃Cl)
Molecular Weight ( g/mol ) 141.9494.9450.49
Physical State at STP LiquidGasGas
Boiling Point (°C) 42.43.6-24.2
Density (g/mL) 2.28 (at 25°C)1.73 (at 0°C)0.91 (at -25°C)
Dipole Moment (Debye) 1.621.821.87

Sources:[2][3][4]

Reactivity in Nucleophilic Substitution

The primary application of these compounds is in nucleophilic substitution reactions, most commonly following a bimolecular (SN2) mechanism. In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom, displacing the halide ion, which is known as the leaving group. The rate of this reaction is highly dependent on the ability of the leaving group to depart and stabilize the negative charge it acquires.

The reactivity order for SN2 reactions is:

CH₃I > CH₃Br > CH₃Cl

This trend is governed by the leaving group's ability. Iodide (I⁻) is the best leaving group among the halides because it is the weakest base and its negative charge is distributed over a larger atomic radius. Consequently, the C-I bond is the weakest and most easily broken. This makes this compound the most reactive of the three in SN2 displacements.[5] While methyl halides are sterically unhindered and thus react rapidly in SN2 reactions, tertiary halides are too bulky and do not typically react via this mechanism.[6][7]

Figure 1: General SN2 reaction mechanism for methyl halides (CH₃X).

Experimental Protocol: Comparing SN2 Reactivity

The relative rates of reaction for these methyl halides can be readily compared in a laboratory setting. A common method involves the reaction of the alkyl halide with sodium iodide in an acetone solvent.

Objective: To qualitatively determine the relative reactivity of this compound, methyl bromide, and methyl chloride in an SN2 reaction.

Principle: Sodium iodide (NaI) is soluble in acetone, but sodium chloride (NaCl) and sodium bromide (NaBr) are not. The formation of a precipitate (NaCl or NaBr) is a visual indicator that a substitution reaction has occurred, displacing the original halide with iodide. Since this compound already contains iodide, it serves as a positive control and will not form a precipitate in this specific test. The rate of precipitate formation directly correlates with the reactivity of the alkyl halide.

Materials:

  • Test tubes and rack

  • Water bath

  • This compound, methyl bromide (as a solution or generated in situ), methyl chloride (as a solution)

  • 15% solution of Sodium Iodide in acetone

Procedure:

  • Preparation: Label three separate test tubes for each methyl halide.

  • Reagent Addition: Add 2 mL of the 15% NaI in acetone solution to each test tube.

  • Initiation: Add 4 drops of the respective methyl halide to each corresponding test tube.

  • Observation (Room Temperature): Gently shake each tube and observe for the formation of a precipitate. Record the time it takes for a precipitate to appear.

  • Observation (Heating): If no reaction is observed after 5 minutes at room temperature, place the test tubes in a 50°C water bath.[8] Observe and record the time to precipitate formation.

Expected Results:

  • Methyl Bromide: A precipitate (NaBr) should form relatively quickly, especially upon gentle warming.

  • Methyl Chloride: A precipitate (NaCl) will form much more slowly than with methyl bromide, likely requiring heating for a noticeable reaction.[8]

  • This compound: No precipitate will form, as the leaving group is already iodide.

Experimental_Workflow start Start prep Prepare 3 test tubes with 2 mL NaI in Acetone start->prep add_halides Add 4 drops of each methyl halide to a separate tube (CH₃I, CH₃Br, CH₃Cl) prep->add_halides observe_rt Observe at Room Temperature for 5 minutes add_halides->observe_rt check_ppt_rt Precipitate Formed? observe_rt->check_ppt_rt record_rt Record Time of Precipitate Formation check_ppt_rt->record_rt Yes heat Place tubes in 50°C Water Bath check_ppt_rt->heat No end End record_rt->end observe_heat Observe for 10 minutes heat->observe_heat check_ppt_heat Precipitate Formed? observe_heat->check_ppt_heat record_heat Record Time of Precipitate Formation check_ppt_heat->record_heat Yes check_ppt_heat->end No record_heat->end

Figure 2: Experimental workflow for comparing methyl halide reactivity.

Safety and Handling

A critical aspect of reagent selection is safety. All three methyl halides are toxic and must be handled with appropriate precautions in a well-ventilated fume hood.

  • This compound is a potent toxin and a suspected human carcinogen.[2] Its high reactivity makes it hazardous to laboratory personnel, and it is light-sensitive, often developing a purplish tinge from the formation of I₂ upon exposure to light.[1]

  • Methyl Bromide and Methyl Chloride are gases, posing an inhalation risk. Their use requires secure gas handling systems. Methyl bromide, in particular, has been phased out for many large-scale applications due to its ozone-depleting properties.

Table 2: Safety and Hazard Comparison

CompoundGHS Hazard Statements (Simplified)ToxicityHandling Notes
This compound Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer. Causes skin and eye damage.LD50 (oral, rat): 76 mg/kg[2][4]Liquid, handle in a fume hood with proper PPE. Light sensitive.
Methyl Bromide Fatal if inhaled. Causes skin and eye damage. Damages the nervous system. Harms the ozone layer.LC50 (inhalation, rat): 302 ppm (8h)Gas, requires a secure gas handling system. Potent fumigant.
Methyl Chloride Flammable gas. Contains gas under pressure. Toxic if inhaled. Suspected of causing cancer.LC50 (inhalation, mouse): 1600 ppm (6h)Gas, requires a secure gas handling system. Less toxic than methyl bromide.

Guidance for Reagent Selection

The choice between these three reagents involves a trade-off between reactivity, cost, physical state, and safety. This compound is often the reagent of choice in a research setting for its high reactivity and ease of handling as a liquid, especially when rapid and complete methylation is required.[1] For larger-scale industrial processes, the less expensive but also less reactive (and gaseous) methyl chloride might be preferred, despite the more demanding technical requirements for handling.[1]

Reagent_Selection start Select Methylating Agent reactivity_need High Reactivity Essential? start->reactivity_need scale Reaction Scale? reactivity_need->scale No use_this compound Use this compound (CH₃I) (High reactivity, liquid) reactivity_need->use_this compound Yes gas_handling Gas Handling Available? scale->gas_handling Industrial Scale scale->use_this compound Lab Scale use_chloride Consider Methyl Chloride (CH₃Cl) (Lower reactivity, gas, cheaper) gas_handling->use_chloride Yes reconsider Re-evaluate synthetic route or consider other methylating agents (e.g., Dimethyl Sulfate) gas_handling->reconsider No use_bromide Consider Methyl Bromide (CH₃Br) (Moderate reactivity, gas)

Figure 3: Decision flowchart for selecting a methyl halide.

Conclusion

This compound, methyl bromide, and methyl chloride each present a unique profile for use in methylation. This compound stands out for its superior reactivity and convenience as a liquid for lab-scale synthesis, but its higher cost and toxicity are significant considerations. Methyl bromide offers intermediate reactivity but is a gas and environmentally hazardous. Methyl chloride is the least reactive and most challenging to handle as a gas, but its low cost makes it an option for specific industrial applications where its lower reactivity is sufficient. A thorough evaluation of the reaction requirements, scale, and available safety infrastructure is paramount for the successful and safe use of these fundamental chemical building blocks.

References

Greener Pastures for Methylation: A Guide to Iodomethane Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For decades, iodomethane (methyl iodide) has been a workhorse in organic synthesis for the crucial process of methylation. However, its high toxicity and environmental concerns have driven a pressing need for safer, more sustainable alternatives. This guide provides a comprehensive comparison of greener methylation reagents, offering researchers, scientists, and drug development professionals the data and protocols needed to transition to more environmentally benign methodologies. We will delve into the performance of leading alternatives, with a focus on dimethyl carbonate (DMC), a standout green reagent, and compare it with the traditionally used dimethyl sulfate (DMS) and other emerging options.

Performance Comparison of Methylating Agents

The following tables summarize the performance of dimethyl carbonate and dimethyl sulfate in the methylation of common functional groups, providing a clear comparison of their efficacy under various conditions.

O-Methylation of Phenols
ReagentSubstrateCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
DMC PhenolK₂CO₃/TBABNone90-100599[1][2]
DMC 2,4-DihydroxybenzophenoneK₂CO₃/TBABNone90-100-Good[3]
DMC EugenolNa₂CO₃/TBABNone--97.68
DMC VanillinBase/PTC--a few95-96[1]
DMS PhenolNaOHWater--up to 70[4]
DMS Salicylic AcidNaHCO₃None--96[5]

TBAB: Tetrabutylammonium bromide (Phase Transfer Catalyst)

O-Methylation of Carboxylic Acids
ReagentSubstrateCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
DMC Benzoic AcidK₂CO₃DMSO90-93[6]
DMC Various Carboxylic AcidsK₂CO₃DMSO901486-95[6]
DMC N-(tert-butyloxycarbonyl)-L-phenylalanineK₂CO₃DMSO90-68[6]
DMS Salicylic AcidNaHCO₃None--96[5]
N-Methylation of Amines
ReagentSubstrateCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
DMC AnilineRu/TriphosH₂--Good to Excellent[7]
DMC p-PhenylenediamineK₂CO₃DMFMWI0.22High
DMC Aliphatic AminesNaY faujasiteNone--70-90[8]

MWI: Microwave Irradiation

The Rise of Dimethyl Carbonate (DMC): A Greener Profile

Dimethyl carbonate stands out as a premier green alternative to traditional methylating agents. Its advantages are numerous:

  • Low Toxicity: DMC is significantly less toxic than both this compound and dimethyl sulfate.

  • Biodegradable: It is readily biodegradable, minimizing its environmental impact.

  • Green Synthesis: Modern production methods for DMC are environmentally friendly, avoiding the use of phosgene.

  • High Selectivity: DMC often exhibits excellent selectivity, particularly for mono-methylation, which can be a significant advantage in complex syntheses.[6][7]

  • No Salt Byproducts: Unlike reactions with methyl halides or dimethyl sulfate that produce stoichiometric amounts of inorganic salts, the primary byproduct of DMC methylation is methanol, which can often be recycled.

While DMC is less reactive than traditional agents, requiring higher temperatures or the use of catalysts, the benefits in terms of safety and sustainability are substantial.

Experimental Protocols

Here, we provide detailed experimental protocols for key methylation reactions using greener alternatives.

Protocol 1: O-Methylation of a Phenol using Dimethyl Carbonate

This protocol is adapted from the methylation of p-cresol.[1][2]

Materials:

  • p-Cresol

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Reactor with a stirrer and reflux condenser

Procedure:

  • To a reactor equipped with a stirrer and reflux condenser, add p-cresol, potassium carbonate (as the base), and tetrabutylammonium bromide (as the phase transfer catalyst).

  • Add an excess of dimethyl carbonate, which also serves as the solvent.

  • Heat the reaction mixture to 90-100 °C with stirring under atmospheric pressure.

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC). The reaction is typically complete within 5 hours.

  • Upon completion, cool the reaction mixture.

  • The base (K₂CO₃) can be recovered by filtration.

  • The product can be isolated and purified using standard techniques such as extraction and distillation.

Protocol 2: O-Methylation of a Carboxylic Acid using Dimethyl Carbonate

This protocol is a general procedure for the methylation of carboxylic acids.[6]

Materials:

  • Carboxylic acid

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Round bottom flask with magnetic stir bar, reflux condenser, and nitrogen inlet

Procedure:

  • To a 25 mL round bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the carboxylic acid (1 equivalent).

  • Add DMSO to achieve a substrate concentration of 0.2 M.

  • Add dimethyl carbonate (20 equivalents).

  • To the resulting solution, add potassium carbonate (0.4 equivalents) in one portion.

  • Stir the reaction mixture magnetically and heat to 90 °C.

  • Monitor the reaction for 14 hours.

  • After cooling, perform a standard aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the methyl ester. Further purification can be done by column chromatography if necessary.

Protocol 3: O-Methylation of a Phenol using Dimethyl Sulfate

This protocol describes a general method for the methylation of phenols.[4]

Materials:

  • Phenol substrate

  • Dimethyl sulfate (DMS)

  • Sodium hydroxide (NaOH)

  • Water

Procedure:

  • Dissolve the phenol in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Slowly add dimethyl sulfate to the stirred solution. Caution: DMS is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.

  • Continue stirring at a low temperature and then allow the reaction to warm to room temperature.

  • The reaction progress can be monitored by TLC.

  • Upon completion, the product can be isolated by extraction with an organic solvent.

  • Wash the organic layer, dry it, and concentrate to obtain the methyl ether.

Visualizing Reaction Pathways and Concepts

The following diagrams, generated using Graphviz, illustrate key concepts in greener methylation.

Methylation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_outputs Outputs Substrate Substrate (Phenol, Carboxylic Acid, Amine) Reaction Methylation Reaction Substrate->Reaction Reagent Methylating Agent (DMC, DMS, etc.) Reagent->Reaction Catalyst Catalyst / Base (e.g., K₂CO₃) Catalyst->Reaction Solvent Solvent (e.g., DMSO, or neat) Solvent->Reaction Energy Energy (Heat or Microwave) Energy->Reaction Product Methylated Product Reaction->Product Byproducts Byproducts (Methanol, Salts) Reaction->Byproducts

Caption: General workflow for a methylation reaction.

Greenness_Comparison cluster_legend This compound This compound DMS Dimethyl Sulfate DMC Dimethyl Carbonate High High Medium Medium Low Low

Caption: Relative greenness of common methylating agents.

Conclusion

The shift towards greener chemistry is not just a trend but a necessity. While this compound has been a valuable tool, the availability of safer and more sustainable alternatives like dimethyl carbonate provides a clear path forward for methylation reactions. By adopting these greener reagents and protocols, researchers can significantly reduce the environmental impact of their work without compromising on efficiency. The data and methodologies presented in this guide are intended to empower scientists to make informed decisions and contribute to a more sustainable future in chemical synthesis and drug development.

References

A Comparative Guide to Green Chemistry Metrics for Methylation with Iodomethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a methylation agent is a critical decision that extends beyond reaction yield to encompass safety, environmental impact, and overall process efficiency. This guide provides an objective comparison of iodomethane with three common alternatives—dimethyl carbonate (DMC), dimethyl sulfate (DMS), and methanol (MeOH)—across three model methylation reactions: the O-methylation of phenol, the C-methylation of phenylacetonitrile, and the N-methylation of aniline. The comparison is grounded in key green chemistry metrics, providing a quantitative framework for evaluating the sustainability of each option.

At a Glance: Green Chemistry Metrics Comparison

The following tables summarize the performance of this compound and its alternatives based on Atom Economy, Mass Index (equivalent to Process Mass Intensity), and E-Factor. These metrics provide a clear, quantitative assessment of the efficiency and environmental footprint of each methylating agent.

O-Methylation of Phenol
Methylating AgentAtom Economy (%)Mass Index (MI) / Process Mass Intensity (PMI)E-Factor (MI - 1)
This compound (MeI) 3721.0 - 11720.0 - 116
Dimethyl Carbonate (DMC)593.5 - 5.42.5 - 4.4
Dimethyl Sulfate (DMS)553.3 - 14.02.3 - 13.0
Methanol (MeOH)862.91.9
C-Methylation of Phenylacetonitrile
Methylating AgentAtom Economy (%)Mass Index (MI) / Process Mass Intensity (PMI)E-Factor (MI - 1)
This compound (MeI) 444.1 - 9.73.1 - 8.7
Dimethyl Carbonate (DMC)683.7 - 11.92.7 - 10.9
Dimethyl Sulfate (DMS)446.45.4
Methanol (MeOH)8821.520.5
N-Methylation of Aniline
Methylating AgentAtom Economy (%)Mass Index (MI) / Process Mass Intensity (PMI)E-Factor (MI - 1)
This compound (MeI) 393.72.7
Dimethyl Carbonate (DMC)622.6 - 5.81.6 - 4.8
Dimethyl Sulfate (DMS)582.61.6
Methanol (MeOH)851.90.9

Data compiled from a comparative study by Selva and Perosa, which analyzed 33 different literature procedures. The range in Mass Index reflects variations in experimental conditions.[1][2][3]

Understanding the Green Chemistry Metrics

The selection of a truly "green" process requires a holistic evaluation beyond simple reaction yields. The metrics used in this guide provide a comprehensive assessment of the material efficiency of a chemical process.

Caption: Relationship between inputs, outputs, and key green chemistry metrics.

Atom Economy , developed by Barry Trost, provides a theoretical measure of the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.[4] A higher atom economy indicates a more efficient and less wasteful process.

Process Mass Intensity (PMI) is a practical metric that evaluates the overall efficiency of a chemical process, taking into account all materials used, including reactants, solvents, and catalysts.[5][6][7] It is the ratio of the total mass of materials used to the mass of the final product. A lower PMI value signifies a greener and more efficient process.

E-Factor , introduced by Roger Sheldon, directly quantifies the amount of waste generated per unit of product.[8] It is a simple yet powerful metric for assessing the environmental impact of a chemical process, with a lower E-Factor being more desirable.

Experimental Protocols

The following are representative experimental protocols for the methylation of phenol, phenylacetonitrile, and aniline using this compound and its alternatives. These protocols are based on procedures reported in the literature and are provided to illustrate the practical aspects of each reaction.

O-Methylation of Phenol

Using this compound: To a solution of phenol (9.4 g, 100 mmol) in a suitable solvent such as acetone or DMF, is added a base, typically potassium carbonate (15.2 g, 110 mmol). This compound (15.6 g, 110 mmol) is then added, and the mixture is stirred at room temperature or heated to reflux for several hours until the reaction is complete as monitored by TLC. The reaction mixture is then filtered to remove the inorganic salts, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by distillation or chromatography to yield anisole.[9]

Using Dimethyl Carbonate: A mixture of phenol (9.4 g, 100 mmol), dimethyl carbonate (which can also serve as the solvent), and a catalytic amount of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is heated to reflux.[2] The reaction progress is monitored by TLC or GC. Upon completion, the excess dimethyl carbonate is removed by distillation. The residue is then purified by distillation to afford anisole.

Using Dimethyl Sulfate: Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. To a solution of phenol (9.4 g, 100 mmol) in an appropriate solvent, a base such as sodium hydroxide is added. Dimethyl sulfate (13.9 g, 110 mmol) is then added dropwise while maintaining the temperature. The reaction is stirred for several hours. After completion, the reaction is worked up by extraction and the organic layer is washed, dried, and concentrated. The product, anisole, is purified by distillation.[10]

Using Methanol: Phenol (9.4 g, 100 mmol) and a large excess of methanol are reacted in the presence of an acid or base catalyst at elevated temperatures and pressures, often in a fixed-bed reactor for industrial-scale production.[11] The product mixture is then cooled, and anisole is separated and purified by distillation.

C-Methylation of Phenylacetonitrile

Using this compound: Phenylacetonitrile (11.7 g, 100 mmol) is dissolved in a suitable solvent like THF or DMF, and a strong base such as sodium hydride is added portion-wise at 0 °C. After the evolution of hydrogen ceases, this compound (15.6 g, 110 mmol) is added dropwise, and the reaction is stirred at room temperature until completion. The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the resulting 2-phenylpropanenitrile is purified by distillation.

Using Dimethyl Carbonate: Phenylacetonitrile (11.7 g, 100 mmol) is reacted with dimethyl carbonate in the presence of a base like potassium carbonate at elevated temperatures.[12][13] The reaction can be carried out in an autoclave to reach the required temperature. After the reaction, the mixture is cooled, filtered, and the excess DMC is removed. The product is then purified by distillation.

Using Dimethyl Sulfate: Caution: Dimethyl sulfate is highly toxic. Handle with extreme care. Similar to the procedure with this compound, phenylacetonitrile is first deprotonated with a strong base. Then, dimethyl sulfate is added as the methylating agent. The workup and purification steps are analogous to the this compound procedure.

Using Methanol: The C-methylation of phenylacetonitrile with methanol is less common and typically requires specific catalysts and harsh reaction conditions to achieve acceptable yields.[5][14]

N-Methylation of Aniline

Using this compound: Aniline (9.3 g, 100 mmol) is reacted with this compound (15.6 g, 110 mmol) in the presence of a base like potassium carbonate in a solvent such as dichloromethane.[15] The reaction mixture is stirred at room temperature or heated to reflux. After completion, the inorganic salts are filtered off, and the solvent is removed. The resulting mixture of N-methylaniline and N,N-dimethylaniline is then separated and purified, typically by chromatography.

Using Dimethyl Carbonate: Aniline (9.3 g, 100 mmol) is heated with dimethyl carbonate in the presence of a catalyst, such as a zeolite or an organic base like DBU, in an autoclave or a continuous flow reactor.[3][5][16] The reaction conditions are optimized to favor the formation of N-methylaniline. The product is then isolated and purified.

Using Dimethyl Sulfate: Caution: Dimethyl sulfate is highly toxic. Handle with extreme care. Aniline (9.3 g, 100 mmol) is reacted with dimethyl sulfate (13.9 g, 110 mmol) in the presence of a base.[17] The reaction often leads to a mixture of mono- and di-methylated products. The products are separated and purified by standard techniques.

Using Methanol: Aniline (9.3 g, 100 mmol) is reacted with methanol in the presence of a heterogeneous catalyst, such as a supported metal catalyst, at high temperatures and pressures.[4][14][18][19] This method is often used in industrial settings. The product, N-methylaniline, is separated from the reaction mixture by distillation.

Reaction Workflows and Logical Relationships

The following diagrams illustrate the general workflow for a typical methylation reaction and the logical relationship between the core green chemistry metrics.

cluster_workflow General Methylation Workflow Start Start Reactants Combine Substrate, Methylating Agent, Base, Solvent Start->Reactants Reaction Reaction (Heating/Stirring) Reactants->Reaction Workup Workup (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Waste_Streams Waste Streams (Solvents, Salts, Byproducts) Workup->Waste_Streams Product Isolated Product Purification->Product Purification->Waste_Streams

Caption: A generalized workflow for a typical methylation reaction.

Metrics Green Chemistry Metrics Atom Economy Process Mass Intensity (PMI) E-Factor High_AE High Atom Economy Metrics:ae->High_AE Goal Low_PMI Low PMI Metrics:pmi->Low_PMI Goal Low_EF Low E-Factor Metrics:ef->Low_EF Goal Waste_Generation Waste Generation Metrics:ef->Waste_Generation Directly Measures Resource_Utilization Resource Utilization Metrics:pmi->Resource_Utilization Directly Measures Metrics:ae->Resource_Utilization Theoretically Assesses Ideal_Reaction Ideal 'Green' Reaction Ideal_Reaction->High_AE Ideal_Reaction->Low_PMI Ideal_Reaction->Low_EF

Caption: Logical relationships between key green chemistry metrics.

Conclusion: A Greener Path Forward

While this compound is an effective methylating agent, its green chemistry metrics, particularly its high Mass Index and E-Factor in many applications, highlight a significant environmental burden.[20] In contrast, dimethyl carbonate (DMC) and, in some cases, methanol, present more sustainable alternatives with lower toxicity and better material efficiency.[1][21] Dimethyl sulfate, though efficient in terms of atom economy, shares the high toxicity concerns of this compound.

The choice of methylating agent should be a carefully considered decision, weighing reactivity and cost against the increasingly critical factors of safety and environmental sustainability. By utilizing the quantitative framework of green chemistry metrics, researchers and drug development professionals can make more informed choices that align with the principles of sustainable chemistry, paving the way for safer, more efficient, and environmentally responsible chemical synthesis.

References

A Comparative Guide to Methylating Agents: Iodomethane vs. Dimethyl Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize methylation reactions, the choice of methylating agent is critical. This guide provides an objective comparison of two common reagents, iodomethane (MeI) and dimethyl carbonate (DMC), with a focus on atom economy and green chemistry principles. The information presented is supported by experimental data to inform your selection process.

Executive Summary

Dimethyl carbonate (DMC) consistently demonstrates a superior atom economy compared to this compound (MeI) in methylation reactions.[1][2][3][4][5][6] This is primarily due to the nature of the byproducts generated. Methylation with DMC ideally produces methanol and carbon dioxide, which are volatile and easily removed, while this compound reactions generate stoichiometric amounts of iodide salts, significantly increasing waste.[5] From a green chemistry perspective, DMC is a non-toxic and biodegradable reagent, offering a safer and more environmentally benign alternative to the hazardous and toxic profile of this compound.[2][7]

Data Presentation: A Quantitative Comparison

The following table summarizes the atom economy and mass index for the methylation of phenol and phenylacetonitrile using this compound and dimethyl carbonate. A higher atom economy and a lower mass index are indicative of a more efficient and "greener" reaction.

ReactionMethylating AgentAtom Economy (%)Mass IndexReference
O-methylation of PhenolThis compound (MeI)35-3921-88[1][3][5]
Dimethyl Carbonate (DMC)592.5-3.9[1][3][5]
C-methylation of PhenylacetonitrileThis compound (MeI)4431[1][3]
Dimethyl Carbonate (DMC)363.7-11.9[1][3]

The Concept of Atom Economy

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. A higher atom economy signifies a more sustainable process with less waste generation.

AtomEconomy cluster_products Products Reactants Reactants (A + B) Products Desired Product (C) + Byproducts (D) Reactants->Products Chemical Reaction DesiredProduct Desired Product (C) Byproducts Byproducts (D)

Caption: A diagram illustrating the concept of atom economy.

Reaction Pathway Comparison

The choice of methylating agent directly impacts the reaction pathway and the resulting byproducts. The following diagram illustrates the generalized methylation of a substrate (R-H) with both this compound and dimethyl carbonate.

MethylationPathways cluster_this compound Methylation with this compound cluster_dmc Methylation with Dimethyl Carbonate RH_MeI R-H + CH3I Product_MeI R-CH3 + HI RH_MeI->Product_MeI Methylation Salt Base-H+I- (Salt Waste) Product_MeI->Salt with Base Base_MeI Base Base_MeI->Salt RH_DMC R-H + (CH3O)2CO Product_DMC R-CH3 + CH3OH + CO2 RH_DMC->Product_DMC Methylation

Caption: Reaction pathways for methylation using this compound and DMC.

As depicted, methylation with this compound necessitates a base to neutralize the hydrogen iodide (HI) byproduct, leading to the formation of a salt waste. In contrast, dimethyl carbonate's byproducts are methanol and carbon dioxide, which are less impactful on the environment and easier to handle.[1]

Experimental Protocols

The following are generalized experimental protocols for methylation reactions using this compound and dimethyl carbonate. Researchers should optimize these conditions for their specific substrates.

O-methylation of Phenol with this compound

Materials:

  • Phenol

  • This compound (MeI)

  • Potassium Carbonate (K2CO3)

  • Acetone

Procedure:

  • To a solution of phenol in acetone, add potassium carbonate.

  • Add this compound to the mixture.

  • Reflux the reaction mixture for several hours.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain anisole.

O-methylation of Phenol with Dimethyl Carbonate

Materials:

  • Phenol

  • Dimethyl Carbonate (DMC)

  • Potassium Carbonate (K2CO3)

Procedure:

  • A mixture of phenol, a catalytic amount of potassium carbonate, and an excess of dimethyl carbonate (acting as both reagent and solvent) is heated in a sealed vessel.[9]

  • The reaction is typically carried out at elevated temperatures (e.g., 180-200 °C) for several hours.[9]

  • Monitor the reaction progress by Gas Chromatography (GC) or TLC.

  • After completion, cool the reaction mixture and filter to remove the catalyst.

  • Remove the excess dimethyl carbonate and the methanol byproduct by distillation.

  • The resulting anisole can be further purified if necessary.

Conclusion

For methylation reactions where atom economy and environmental impact are significant considerations, dimethyl carbonate presents a clear advantage over this compound.[1][2][3][4][5][6] Its higher atom economy, generation of benign byproducts, and lower toxicity make it a superior choice for developing greener and more sustainable chemical processes. While this compound is a potent and effective methylating agent, its poor atom economy and the generation of salt waste make it a less desirable option from an environmental and process efficiency standpoint. The adoption of greener alternatives like DMC is a crucial step towards more responsible and efficient chemical synthesis in the pharmaceutical and chemical industries.

References

A Comparative Guide to Iodomethane in Synthesis: Advantages, Disadvantages, and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a methylating agent is a critical decision in the synthesis of novel compounds. Iodomethane (CH₃I), also known as methyl iodide, has long been a staple in the organic chemist's toolbox due to its high reactivity. However, concerns regarding its toxicity, cost, and environmental impact have led to the exploration and use of alternative reagents. This guide provides an objective comparison of this compound with other common methylating agents, supported by experimental data, detailed protocols, and visual aids to inform reagent selection.

Performance Comparison of Methylating Agents

The efficiency of a methylation reaction is paramount. The following table summarizes quantitative data for the O-methylation of phenol to anisole using this compound and two common alternatives, dimethyl sulfate (DMS) and dimethyl carbonate (DMC), highlighting key performance indicators.

Methylating AgentSubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound (MeI) PhenolNaOHDMSORoom Temp-98[1]
This compound (MeI) PhenolKFMeCN--95[1]
This compound (MeI) PhenolKF/Al₂O₃MeCN--98[1]
Dimethyl Sulfate (DMS) PhenolNaOHH₂ORoom Temp-95-97[1]
Dimethyl Sulfate (DMS) PhenolNaOH-<350.589-92[2]
Dimethyl Carbonate (DMC) PhenolK₂CO₃-180-220-99[1]
Dimethyl Carbonate (DMC) PhenolMgODMF1701High[3]

Advantages and Disadvantages of this compound

This compound's utility in synthesis stems from a combination of reactivity and selectivity. However, these benefits are accompanied by significant drawbacks.

Advantages:
  • High Reactivity: this compound is an excellent substrate for SN2 reactions due to the good leaving group ability of the iodide ion.[4] This high reactivity allows for the methylation of a wide range of nucleophiles, including those with relatively low reactivity.

  • Selectivity for C-Methylation: In reactions with ambident nucleophiles, such as enolates, this compound often favors C-methylation over O-methylation. This selectivity is crucial in the synthesis of many carbon-carbon bonds.

  • Ease of Handling (Liquid): Unlike gaseous methylating agents such as methyl chloride and methyl bromide, this compound is a liquid at room temperature, which can simplify its handling and measurement in a laboratory setting.[4]

Disadvantages:
  • High Toxicity: this compound is a potent neurotoxin and is classified as a suspected carcinogen.[5] Acute exposure can lead to a range of symptoms including nausea, dizziness, and in severe cases, pulmonary edema and death. Chronic exposure can cause neurological damage.

  • High Cost: Compared to other common methylating agents like dimethyl sulfate, this compound is generally more expensive, which can be a limiting factor in large-scale syntheses.[4][6]

  • High Volatility: With a boiling point of 42.4 °C, this compound is highly volatile, increasing the risk of inhalation exposure and requiring careful handling in a well-ventilated fume hood.

  • High Equivalent Weight: The molar mass of this compound (141.94 g/mol ) is significantly higher than that of other methyl halides, which can be a consideration in terms of atom economy.[4]

  • Potential for Side Reactions: The iodide leaving group is a strong nucleophile and can participate in unwanted side reactions.[4]

Alternative Methylating Agents

Several alternatives to this compound are available, each with its own set of advantages and disadvantages.

Dimethyl Sulfate (DMS)

A powerful and cost-effective methylating agent, often favored in industrial settings.

  • Advantages: High reactivity, low cost, and a higher boiling point (188 °C) than this compound, making it less volatile.[6]

  • Disadvantages: Extremely toxic and carcinogenic, requiring stringent safety precautions.

Dimethyl Carbonate (DMC)

Considered a "green" methylating agent due to its lower toxicity and environmental impact.

  • Advantages: Low toxicity, biodegradable, and can be produced from renewable resources.[7]

  • Disadvantages: Generally less reactive than this compound and dimethyl sulfate, often requiring higher temperatures and longer reaction times or the use of a catalyst.[6]

Experimental Protocols

The following are representative protocols for the O-methylation of a phenolic substrate using this compound and dimethyl sulfate.

Protocol 1: O-Methylation of 1,5-Dihydroxynaphthalene using this compound

This protocol is adapted from a procedure for the methylation of a similar dihydroxynaphthalene derivative.[8]

Materials:

  • 1,5-Dihydroxynaphthalene

  • This compound (MeI)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,5-dihydroxynaphthalene (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous acetone to the flask to create a stirrable suspension.

  • Slowly add this compound (2.2 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium iodide salts.

  • Wash the solid residue with acetone.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: O-Methylation of Gallic Acid using Dimethyl Sulfate

This protocol is based on a procedure from Organic Syntheses.[2]

Materials:

  • Gallic Acid

  • Dimethyl Sulfate (DMS)

  • Sodium Hydroxide (NaOH)

  • Water

  • Hydrochloric Acid (HCl), dilute

Procedure:

  • In a flask, dissolve sodium hydroxide (2.0 moles) in cold water (500 mL).

  • Add gallic acid (0.266 mole) to the cold sodium hydroxide solution and stopper the flask tightly. Shake until the acid has dissolved.

  • Carefully add dimethyl sulfate (0.71 mole) to the reaction mixture. Caution: DMS is extremely toxic and should be handled with appropriate personal protective equipment in a fume hood.

  • Shake the flask for 20 minutes, cooling it with cold water to maintain the temperature below 30-35 °C.

  • Add a second portion of dimethyl sulfate (0.71 mole) and continue shaking for another 10 minutes.

  • Fit the flask with a reflux condenser and boil the mixture for two hours.

  • To saponify any ester byproduct, add a solution of sodium hydroxide (20 g) in water (30 mL) and continue boiling for an additional two hours.

  • Cool the reaction mixture and acidify with dilute hydrochloric acid.

  • Collect the precipitated trimethylgallic acid by vacuum filtration and wash with cold water.

  • The product can be further purified by recrystallization from boiling water.

Visualizing Key Concepts

To further aid in understanding the implications of using this compound, the following diagrams illustrate its mechanism of toxicity and a logical workflow for selecting a suitable methylating agent.

ToxicityPathway This compound This compound (CH₃I) Cell Cell Membrane This compound->Cell S_methylglutathione S-methylglutathione GSH Glutathione (GSH) Cell->GSH GSH->S_methylglutathione OxidativeStress Increased Oxidative Stress GSH->OxidativeStress Depletion leads to CellDamage Cellular Damage & Neurotoxicity OxidativeStress->CellDamage GST Glutathione S-transferase GST->S_methylglutathione

Caption: Mechanism of this compound-Induced Neurotoxicity.

MethylatingAgentSelection Start Select a Methylating Agent Reactivity High Reactivity Needed? Start->Reactivity Scale Large Scale Synthesis? Reactivity->Scale Yes Safety Safety & Environmental Concerns Paramount? Reactivity->Safety No MeI Consider this compound (MeI) (High Reactivity, High Cost, Toxic) Scale->MeI No DMS Consider Dimethyl Sulfate (DMS) (High Reactivity, Low Cost, Very Toxic) Scale->DMS Yes DMC Consider Dimethyl Carbonate (DMC) (Lower Reactivity, 'Green' Alternative) Safety->DMC Yes Other Consider Other Alternatives (e.g., Methyl Triflates) Safety->Other No

Caption: Decision Workflow for Methylating Agent Selection.

Conclusion

This compound remains a valuable reagent in organic synthesis due to its high reactivity and selectivity. However, its significant toxicity, volatility, and cost necessitate careful consideration and the exploration of safer and more economical alternatives. Dimethyl sulfate offers a cost-effective, highly reactive option for large-scale industrial processes, albeit with extreme toxicity concerns. Dimethyl carbonate presents a much safer and environmentally benign choice, though its lower reactivity may require more forcing reaction conditions. The selection of the appropriate methylating agent will ultimately depend on a careful evaluation of the specific requirements of the synthesis, including the reactivity of the substrate, the scale of the reaction, and the safety and environmental standards of the laboratory or production facility.

References

Safety Operating Guide

Navigating the Safe Disposal of Iodomethane in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the proper operational and disposal procedures for iodomethane, ensuring laboratory safety and regulatory compliance.

This compound, also known as methyl iodide, is a highly versatile and effective methylating agent frequently used in organic synthesis. However, its utility is matched by its significant toxicity, potential carcinogenicity, and environmental hazards, necessitating stringent handling and disposal protocols.[1] This document provides essential, step-by-step guidance for the safe disposal of this compound waste, grounded in established safety data and practices.

Immediate Safety and Handling Protocols

Before commencing any disposal procedure, it is imperative to adhere to the following safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[2] Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Spill Management: In the event of a spill, evacuate the immediate area.[1] Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[3][4][5] Do not use combustible materials like sawdust.[5] The contaminated absorbent material must then be collected and placed in a suitable, sealed container for hazardous waste disposal.[1][3]

  • Emergency Contact: Keep emergency contact information readily available, including the appropriate environmental health and safety (EHS) office and licensed waste disposal service.

This compound Disposal Data Summary

For quick reference, the following table summarizes key quantitative and qualitative data related to this compound disposal.

ParameterValue/InstructionSource
EPA Waste Number U138 (for discarded commercial chemical product)[4]
Spill Reporting Quantity (CERCLA) 100 lbs[5]
Recommended Absorbent Materials Inert materials (vermiculite, dry sand, earth)[3][4][5]
Incompatible Materials for Disposal Strong oxidizing agents, strong bases[2][6]
Container Type for Waste Suitable, closed, and properly labeled containers[1][3][7]

Step-by-Step Disposal Procedure

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. Under no circumstances should this compound or its containers be disposed of down the drain or in general waste.[1][8] The following procedure outlines the approved method for its disposal.

1. Waste Collection:

  • Collect all this compound waste, including contaminated materials and residues, in a designated and clearly labeled hazardous waste container.[1]
  • Ensure the container is made of a compatible material, such as glass or high-density polyethylene, and is kept tightly closed.[1]
  • Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's EHS guidelines.

2. Labeling:

  • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound."[1]
  • Indicate the associated hazards (e.g., "Toxic," "Carcinogen Suspect").

3. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][6]
  • The storage area should be a designated hazardous waste accumulation site with secondary containment.

4. Professional Disposal:

  • Contact a licensed professional waste disposal company to arrange for the collection and disposal of the this compound waste.[7]
  • Provide the disposal company with a complete and accurate description of the waste.
  • Follow all institutional and local regulations regarding the handover of hazardous waste.[3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

IodomethaneDisposal cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in a Designated Container fume_hood->collect_waste label_container Label Container Clearly 'Hazardous Waste - this compound' collect_waste->label_container store_waste Store in a Secure, Ventilated Area label_container->store_waste contact_vendor Contact Licensed Waste Disposal Vendor store_waste->contact_vendor documentation Provide Waste Information contact_vendor->documentation handover Arrange for Pickup and Handover documentation->handover end_proc End: Proper Disposal Complete handover->end_proc spill->ppe No evacuate Evacuate Area spill->evacuate Yes absorb Absorb with Inert Material evacuate->absorb collect_spill Collect Contaminated Material absorb->collect_spill collect_spill->collect_waste

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can effectively manage the risks associated with this compound, ensuring the safety of personnel and the protection of the environment.

References

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